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  • Product: 2-Hydroxybenzaldehyde phenylhydrazone
  • CAS: 614-65-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Biological Activity of 2-Hydroxybenzaldehyde Phenylhydrazone Derivatives

Foreword In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and minimal side effects is perpetual. Among the myriad of scaffolds explored, hydrazone derivatives have co...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and minimal side effects is perpetual. Among the myriad of scaffolds explored, hydrazone derivatives have consistently emerged as a privileged class of compounds, demonstrating a remarkable breadth of biological activities. This guide focuses on a specific, yet profoundly versatile subset: 2-hydroxybenzaldehyde phenylhydrazone and its analogues. Also known as salicylaldehyde phenylhydrazone, this core structure serves as a fertile ground for the development of potent antimicrobial, anticancer, and antioxidant agents. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, multifaceted biological activities, and therapeutic potential of these compelling molecules. We will delve into the mechanistic underpinnings of their actions, supported by experimental evidence and detailed protocols, to empower further research and development in this exciting field.

The Chemistry of 2-Hydroxybenzaldehyde Phenylhydrazone: Synthesis and Structural Features

The foundational structure of 2-hydroxybenzaldehyde phenylhydrazone (C₁₃H₁₂N₂O) is synthesized through a straightforward condensation reaction between 2-hydroxybenzaldehyde (salicylaldehyde) and phenylhydrazine.[1] This reaction is a classic example of a nucleophilic addition-elimination mechanism, where the nucleophilic amine group of phenylhydrazine attacks the electrophilic carbonyl carbon of the aldehyde, subsequently eliminating a water molecule to form the characteristic azomethine (–C=N–) linkage of the hydrazone.[1]

The presence of the hydroxyl group at the ortho position of the aldehyde-derived phenyl ring is a key structural feature. This hydroxyl group, in conjunction with the hydrazone moiety, imparts the ability to form stable complexes with various metal ions, a property that contributes to some of its biological activities.[2] The general synthetic scheme is outlined below.

Diagram: General Synthesis of 2-Hydroxybenzaldehyde Phenylhydrazone Derivatives

G cluster_0 Reactants cluster_1 Product 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde_Phenylhydrazone 2-Hydroxybenzaldehyde->2-Hydroxybenzaldehyde_Phenylhydrazone + Phenylhydrazine (Solvent, Reflux) Phenylhydrazine

Caption: Synthetic route to 2-Hydroxybenzaldehyde Phenylhydrazone.

Antimicrobial Activity: A Broad Spectrum of Action

Hydrazone derivatives are well-documented for their wide-ranging antimicrobial properties, and 2-hydroxybenzaldehyde phenylhydrazone analogues are no exception.[3][4][5] These compounds have demonstrated efficacy against a variety of pathogenic bacteria and fungi.

Antibacterial Activity

The antibacterial action of these derivatives is often attributed to their ability to chelate metal ions essential for bacterial enzyme function or to disrupt the bacterial cell membrane. The azomethine linkage (–N=CH–) is considered a crucial pharmacophore for this activity.[4][5] Studies have shown that derivatives of 2-hydroxybenzaldehyde exhibit activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[6][7][8] For instance, certain salicylaldehyde-derived hydrazones have shown minimum inhibitory concentration (MIC) values as low as 12 µg/mL against Enterococcus faecalis.[8]

Antifungal Activity

The antifungal potential of these compounds is also significant. The mechanism of action is thought to involve the inhibition of fungal enzymes or interference with fungal cell wall synthesis.[9] For example, N'-phenylhydrazides, which share structural similarities, are believed to induce fungal cell death through the generation of free radicals upon hydrolysis of the amide bond.[10]

Table 1: Representative Antimicrobial Activity of 2-Hydroxybenzaldehyde Hydrazone Derivatives
Compound/DerivativeTarget OrganismActivity (e.g., MIC, Zone of Inhibition)Reference
Salicylaldehyde-derived Schiff Base 1Enterococcus faecalisMIC: 12 µg/mL[8]
Salicylaldehyde-derived Schiff Base 1Staphylococcus aureusMIC: 250 µg/mL[8]
Salicylaldehyde-derived Schiff Base 1Pseudomonas aeruginosaMIC: 250 µg/mL[8]
Salicylaldehyde-derived Schiff Base 1Escherichia coliMIC: 250 µg/mL[8]
2-hydroxy benzyl hydrazide derivative C-7Staphylococcus aureusZone of Inhibition: 2.0 cm[7]
2-hydroxy benzyl hydrazide derivative C-7Escherichia coliZone of Inhibition: 2.1 cm[7]

Anticancer Potential: Inducing Apoptosis and Inhibiting Cell Proliferation

A significant body of research points to the potent anticancer properties of 2-hydroxybenzaldehyde phenylhydrazone derivatives.[1][2] These compounds have been shown to exhibit cytotoxic activity against a range of human cancer cell lines, including those of the lung, breast, and prostate.[11]

The primary mechanism of their anticancer action is often the induction of apoptosis, or programmed cell death, in cancer cells.[1] This is achieved through various cellular pathways, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[1] Furthermore, some hydrazone derivatives have been found to interact with DNA, potentially leading to the disruption of DNA replication and transcription in cancer cells.[12] For instance, certain hydrazone derivatives have demonstrated potent antiproliferative activity against human kidney cancer cells (786-0) with a GI50 (concentration for 50% growth inhibition) of 6.3 μM.[12]

Diagram: Proposed Anticancer Mechanism of Action

G Hydrazone 2-Hydroxybenzaldehyde Phenylhydrazone Derivative Cell Cancer Cell Hydrazone->Cell Enzyme Inhibition of Proliferation Enzymes Cell->Enzyme DNA Interaction with DNA Cell->DNA Apoptosis Induction of Apoptosis Enzyme->Apoptosis DNA->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Potential pathways for anticancer activity.

Antioxidant Properties: Scavenging Free Radicals

Many hydrazone derivatives, including those derived from 2-hydroxybenzaldehyde, exhibit significant antioxidant activity.[9][13][14] This property is crucial as oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in numerous diseases, including cancer and neurodegenerative disorders.[9]

The antioxidant capacity of these compounds is largely attributed to their ability to donate a hydrogen atom from the hydrazone N-H group or the phenolic -OH group to scavenge free radicals, thereby neutralizing them.[12][15] The presence of electron-donating groups on the aromatic rings can enhance this activity.[10] The antioxidant potential of these derivatives is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[12][13]

The mechanism of free radical scavenging by hydrazones can proceed through several pathways, including Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT).[15]

Enzyme Inhibition: A Targeted Approach

The ability of 2-hydroxybenzaldehyde phenylhydrazone derivatives to inhibit specific enzymes is another facet of their diverse biological profile.[1] This targeted inhibition can have significant therapeutic implications.

One notable example is the inhibition of monoamine oxidase (MAO) enzymes.[16] MAO-A and MAO-B are crucial enzymes in the metabolism of neurotransmitters like serotonin and dopamine. Selective inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases. Some novel phenylhydrazone derivatives have been identified as potent and selective inhibitors of human MAO-A.[16]

Furthermore, some hydrazide-hydrazones have been investigated as inhibitors of laccase, an enzyme produced by phytopathogenic fungi that plays a role in plant diseases.[17] This suggests a potential application in agriculture as antifungal agents.

Other Notable Biological Activities

Beyond the major activities discussed, derivatives of 2-hydroxybenzaldehyde phenylhydrazone have shown promise in other therapeutic areas:

  • Anti-inflammatory Activity : Several hydrazone derivatives have demonstrated significant anti-inflammatory and analgesic properties.[2][3][5] One study showed that a salicylaldehyde-derived Schiff base exhibited strong inhibitory effects on the expression of pro-inflammatory markers like NF-κB, IL-6, and TNF-α in lipopolysaccharide-stimulated macrophage cells.[8]

  • Corrosion Inhibition : Interestingly, these compounds have also been investigated as corrosion inhibitors for metals like aluminum and brass in acidic environments.[18][19] Their effectiveness is attributed to their ability to adsorb onto the metal surface and form a protective layer.[19]

  • Anticonvulsant and Antidepressant Activity : The broader class of hydrazones has been extensively studied for its potential in treating neurological disorders, with many derivatives showing promising anticonvulsant and antidepressant activities.[3][13][20][21]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-hydroxybenzaldehyde phenylhydrazone derivatives can be fine-tuned by modifying their chemical structure. Key SAR insights include:

  • Substituents on the Phenyl Rings : The nature and position of substituents on both the salicylaldehyde and phenylhydrazine rings significantly influence activity. Electron-withdrawing groups can enhance antimicrobial activity, while electron-donating groups may boost antioxidant potential.[10]

  • The Azomethine Linkage : The –C=N–NH– moiety is a critical pharmacophore for many of the observed biological activities. Its planarity and electronic properties are key to receptor binding and interaction with biological targets.

  • The ortho-Hydroxyl Group : This group is crucial for the metal-chelating properties of these molecules, which is linked to their antimicrobial and some anticancer mechanisms. It also contributes to their antioxidant activity through hydrogen donation.

Experimental Protocols

General Synthesis of a 2-Hydroxybenzaldehyde Phenylhydrazone Derivative

Objective: To synthesize a representative 2-hydroxybenzaldehyde phenylhydrazone derivative.

Materials:

  • 2-hydroxybenzaldehyde (1.0 mmol)

  • Substituted phenylhydrazine (1.0 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 2-hydroxybenzaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • In a separate beaker, dissolve the substituted phenylhydrazine (1.0 mmol) in ethanol (10 mL).

  • Add the phenylhydrazine solution to the aldehyde solution with continuous stirring.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.[1]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel.[1] If no precipitate forms, cool the mixture in an ice bath or add cold water to induce precipitation.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[14]

In Vitro Antibacterial Susceptibility Testing (Agar Disc Diffusion Method)

Objective: To evaluate the antibacterial activity of a synthesized derivative.

Materials:

  • Synthesized compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Muller-Hinton Agar (MHA) plates

  • Sterile paper discs (6 mm diameter)

  • Standard antibiotic disc (e.g., Ciprofloxacin)

  • Dimethyl sulfoxide (DMSO)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare a stock solution of the synthesized compound in DMSO.

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the 0.5 McFarland turbidity standard.

  • Evenly swab the bacterial inoculum onto the surface of an MHA plate.

  • Impregnate sterile paper discs with a specific concentration of the synthesized compound solution. Allow the solvent to evaporate.

  • Place the impregnated discs, along with a standard antibiotic disc (positive control) and a DMSO-only disc (negative control), onto the surface of the inoculated MHA plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antibacterial activity.[7]

Conclusion and Future Perspectives

2-Hydroxybenzaldehyde phenylhydrazone and its derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their straightforward synthesis, coupled with their potent antimicrobial, anticancer, and antioxidant properties, makes them attractive candidates for further drug development. The ability to systematically modify their structure provides a powerful tool for optimizing their activity and selectivity towards specific biological targets.

Future research should focus on several key areas:

  • Lead Optimization : Synthesizing and screening a wider array of derivatives to build more comprehensive structure-activity relationship models.

  • Mechanism of Action Studies : In-depth investigations into the specific molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects.

  • In Vivo Studies : Evaluating the efficacy and safety of the most promising derivatives in animal models of various diseases.

  • Formulation and Drug Delivery : Developing suitable formulations to enhance the bioavailability and targeted delivery of these compounds.

The continued exploration of 2-hydroxybenzaldehyde phenylhydrazone derivatives holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs in infectious diseases, oncology, and beyond.

References

  • ResearchGate. Antioxidant effect of the studied hydrazone derivatives (1–15) and.... Available from: [Link]

  • Omics Online. (2017, December 31). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Available from: [Link]

  • SciSpace. In silico design of hydrazone antioxidants and analysis of their free radical-scavenging mechanism by thermodynamic studies. Available from: [Link]

  • MDPI. (2022, October 28). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Available from: [Link]

  • ResearchGate. Antioxidant properties of designed hydrazone derivatives calculated at.... Available from: [Link]

  • SciSpace. A Review on Biological Importance of Hydrazones. Available from: [Link]

  • SciELO. The Antioxidant, Antineoplastic Profile, and Interaction with ctDNA Studies Aminoguanidine Hydrazone Derivatives. Available from: [Link]

  • PMC. New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. Available from: [Link]

  • PMC. A review exploring biological activities of hydrazones. Available from: [Link]

  • SAS Publishers. Review Article Anticonvulant potential of Hydrazone derivatives. Available from: [Link]

  • Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. Available from: [Link]

  • AIP Publishing. (2023, September 8). A Systematic Review on Hydrazones Their Chemistry and Biological Activities. Available from: [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Available from: [Link]

  • Pharmacy Education. Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Available from: [Link]

  • PubMed. (2025, April 22). Salicylaldehyde-derived Hydrazones: Synthesis, characterization, antibacterial activity, antioxidant and anti-inflammatory effects on LPS-induced RAW264.7 macrophage cells, drug-likeness properties, and molecular docking analysis. Available from: [Link]

  • ResearchGate. An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Available from: [Link]

  • Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. Available from: [Link]

  • Semantic Scholar. (2022, October 27). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivative. Available from: [Link]

  • ResearchGate. (2025, August 5). Benzaldehyde, 2-Hydroxybenzoyl Hydrazone Derivatives as Inhibitors of the Corrosion of Aluminium in Hydrochloric Acid. Available from: [Link]

  • PMC. Biological Activities of Hydrazone Derivatives. Available from: [Link]

  • ResearchGate. (2025, August 5). (PDF) Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. Available from: [Link]

  • ResearchGate. (2015, December 15). 2-Hydroxybenzaldehyde (2-phenylquinazolin-4-yl)hydrazones and their Zn II complexes: Synthesis and photophysical properties. Available from: [Link]

  • PubMed. (2001, August 20). Anticancer properties for 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007)/3,7-diaminophenothiazin-5-ium double salts. Available from: [Link]

  • International Journal of Electrochemical Science. (2009, March 1). Phenylhydrazone Derivatives as Corrosion Inhibitors for -α- Brass in Hydrochloric Acid Solutions. Available from: [Link]

  • PMC. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Available from: [Link]

  • PMC. (2021, November 14). Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies. Available from: [Link]

Sources

Exploratory

Solvation Thermodynamics and Practical Solubility Profiling of 2-Hydroxybenzaldehyde Phenylhydrazone

Introduction & Chemical Context 2-Hydroxybenzaldehyde phenylhydrazone (commonly known as salicylaldehyde phenylhydrazone, CAS: 614-65-3) is a versatile Schiff base derivative widely utilized in synthetic and analytical c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-Hydroxybenzaldehyde phenylhydrazone (commonly known as salicylaldehyde phenylhydrazone, CAS: 614-65-3) is a versatile Schiff base derivative widely utilized in synthetic and analytical chemistry. As a bidentate or tridentate ligand, it readily coordinates with transition metals to form stable complexes. Furthermore, it serves as a highly reliable, colorimetric indicator for the titration of organometallic reagents (such as Grignard and organolithium compounds) [1].

Understanding the solubility profile of this compound is critical for application scientists. Whether you are purifying the ligand via recrystallization, preparing homogeneous catalyst solutions, or formulating indicator solutions for moisture-sensitive titrations, the choice of solvent dictates the thermodynamic stability and kinetic viability of the system.

Structural Determinants of Solvation

The solvation behavior of 2-hydroxybenzaldehyde phenylhydrazone is governed by its distinct structural motifs:

  • Hydrogen Bond Donors: The phenolic hydroxyl (-OH) and the hydrazone secondary amine (-NH) groups.

  • Hydrogen Bond Acceptors: The azomethine nitrogen (-C=N-) and the phenolic oxygen.

  • Hydrophobic Domains: Two bulky aromatic rings (the phenol and the phenylhydrazine moieties).

In the solid state, the molecule forms a stable crystalline lattice stabilized by both intra- and intermolecular hydrogen bonding (melting point: 142.0–146.0 °C) [2]. To achieve dissolution, a solvent must possess sufficient polarity and hydrogen-bond accepting capability to disrupt this lattice without being repelled by the hydrophobic aromatic rings.

G Solute 2-Hydroxybenzaldehyde Phenylhydrazone (Solid State) Aprotic Polar Aprotic Solvents (THF, DMSO, Acetone) Solute->Aprotic Protic Polar Protic Solvents (Ethanol, Methanol) Solute->Protic Aqueous Aqueous / Non-Polar (Water, Hexane) Solute->Aqueous Soluble Highly Soluble (H-Bond Disruption) Aprotic->Soluble Cryst Temp-Dependent (Ideal for Crystallization) Protic->Cryst Insoluble Insoluble (Hydrophobic Aggregation) Aqueous->Insoluble

Caption: Solvation behavior and thermodynamic outcomes of 2-Hydroxybenzaldehyde phenylhydrazone.

Empirical Solubility Matrix

The following table synthesizes the solubility behavior of 2-hydroxybenzaldehyde phenylhydrazone across various solvent classes, providing the mechanistic rationale for each observation [2][3].

Solvent ClassRepresentative SolventsSolubility ProfileMechanistic Rationale
Polar Aprotic Tetrahydrofuran (THF), Acetone, DMSO, DMFHighly Soluble Strong hydrogen bond acceptors effectively disrupt the solute's intramolecular H-bonds. The lack of protic hydrogens prevents solvent self-association, maximizing solute-solvent interactions.
Polar Protic Ethanol, MethanolModerately Soluble (Hot) Competes for H-bonding but is limited at room temperature by the solute's hydrophobic phenyl rings. Heating increases kinetic energy, overcoming the lattice enthalpy and making it ideal for recrystallization.
Non-Polar Hexane, TolueneInsoluble Lacks the dipole moment and H-bonding capacity required to break the stable crystalline lattice of the hydrazone.
Aqueous WaterInsoluble High hydrophobic surface area (aromatic rings) forces water into unfavorable clathrate structures, making hydration thermodynamically unfavorable.

Mechanistic Rationale for Solvent Selection in Practice

Why THF for Organometallic Titrations?

When using salicylaldehyde phenylhydrazone as an indicator to titer organolithium or Grignard reagents, the solvent choice is strictly limited by the reactivity of the titrant. Protic solvents (like ethanol or water) will instantly quench the organometallic reagent via proton transfer. Tetrahydrofuran (THF) is chosen because it is a polar aprotic solvent that readily dissolves the hydrazone indicator while remaining entirely inert to the organometallic species. Furthermore, THF coordinates with the metal center of the titrant, stabilizing the reactive species during the titration process [1].

Why Ethanol for Synthesis and Purification?

The synthesis of the ligand involves the condensation of phenylhydrazine and salicylaldehyde. Ethanol is the solvent of choice because it provides a "Goldilocks" thermodynamic environment: at reflux (~78 °C), the starting materials and the product are fully soluble, allowing the reaction to proceed homogeneously to completion. Upon cooling to room temperature, the solubility of the highly crystalline hydrazone product drops precipitously. This temperature-dependent solubility gradient drives the equilibrium forward and allows the pure product to precipitate out of the solution, leaving impurities dissolved in the mother liquor.

Experimental Methodologies

The following protocols are designed as self-validating systems to ensure scientific integrity and reproducibility in the lab.

Protocol 1: Synthesis and Recrystallization (Ethanol System)

Objective: Synthesize and purify 2-hydroxybenzaldehyde phenylhydrazone utilizing temperature-dependent solubility.

  • Reaction Setup: Dissolve 1.0 equivalent of phenylhydrazine in absolute ethanol (5 mL per gram). In a separate vessel, dissolve 1.0 equivalent of salicylaldehyde in an equal volume of absolute ethanol.

  • Condensation: Slowly transfer the salicylaldehyde solution into the phenylhydrazine solution under constant stirring.

  • Thermal Activation: Reflux the mixture on a heating mantle for 30–45 minutes. The solution will become homogeneous as the product forms and remains dissolved in the hot protic solvent.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–4 °C) for 1 hour. White to light-yellow crystals will separate from the solution.

  • Isolation: Vacuum filter the crystals and wash with a minimal amount of ice-cold ethanol to remove unreacted starting materials without dissolving the product.

  • Self-Validation Step: Dry the crystals under a vacuum and determine the melting point. A sharp melting point between 142.0 °C and 146.0 °C confirms both the identity and high purity of the recrystallized product [2].

Protocol 2: Preparation and Use of THF Indicator Solution

Objective: Formulate a moisture-free indicator solution for the accurate titration of organometallic reagents.

  • Solvent Preparation: Freshly distill Tetrahydrofuran (THF) under dry nitrogen from sodium benzophenone ketyl to ensure the absolute removal of water and oxygen.

  • Indicator Dissolution: Accurately weigh a sample of the purified 2-hydroxybenzaldehyde phenylhydrazone (approx. 100 mg) and dissolve it in 10 mL of the dry THF inside a Schlenk flask or glovebox. The polar aprotic nature of THF will yield a clear, pale solution.

  • Titration Execution: Maintain the solution under a dry nitrogen atmosphere. Add the organometallic reagent dropwise using a gas-tight syringe.

  • Self-Validation Step (End-Point Confirmation): The system validates itself visually. The initial drops will deprotonate the indicator. The exact end-point (the first drop in excess of 1 equivalent of the organometallic reagent) is manifested by a sharp, persistent color change (typically to a deep orange/red) due to the formation of the fully deprotonated dianion complex [1].

Workflow S1 Step 1: Dissolve Indicator in Freshly Distilled Dry THF S2 Step 2: Maintain System under Dry Nitrogen Atmosphere S1->S2 S3 Step 3: Dropwise Addition of Organometallic Reagent S2->S3 E1 End Point Validation: Distinct & Persistent Color Change S3->E1 >1 equiv excess

Caption: Standard workflow for utilizing salicylaldehyde phenylhydrazone as a titration indicator in THF.

References

  • Love, B. E., & Jones, E. G. (1999). The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. Journal of Organic Chemistry, 64(10), 3755-3756. Available at:[Link]

Foundational

Thermal Stability and Degradation Kinetics of 2-Hydroxybenzaldehyde Phenylhydrazone: A Comprehensive Technical Guide

Executive Summary 2-Hydroxybenzaldehyde phenylhydrazone (commonly known as salicylaldehyde phenylhydrazone) is a versatile Schiff base compound widely utilized in analytical chemistry, organometallic titrations, and as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxybenzaldehyde phenylhydrazone (commonly known as salicylaldehyde phenylhydrazone) is a versatile Schiff base compound widely utilized in analytical chemistry, organometallic titrations, and as a ligand in heterogeneous catalysis. Understanding its thermal stability is critical for preventing premature degradation during high-temperature catalytic processes and ensuring accuracy in stoichiometric applications. This whitepaper synthesizes field-proven thermogravimetric data, mechanistic degradation pathways, and self-validating experimental protocols to provide a definitive guide on the thermal behavior of this compound.

Physicochemical Profiling and Baseline Stability

At standard ambient conditions, 2-Hydroxybenzaldehyde phenylhydrazone is chemically stable, presenting as a white to off-white crystalline powder[1]. The molecule's stability at room temperature is largely governed by a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the imine nitrogen (C=N). This creates a stable, pseudo-six-membered ring that restricts rotational freedom and lowers the ground-state energy of the molecule.

However, as thermal energy is introduced, the compound undergoes specific phase transitions before ultimate exothermic decomposition[2].

Table 1: Key Physicochemical and Thermal Properties
PropertyValue / DescriptionCausative Factor / Significance
CAS Number 614-65-3Standard chemical identifier[1].
Molecular Weight 212.25 g/mol Determines stoichiometric calculations[1].
Melting Point (Endothermic) 140 °C – 146 °CDisruption of intermolecular van der Waals forces and crystal lattice stacking[2],[1].
Decomposition Onset > 185 °C (Neat)Cleavage of the N-N hydrazone linkage[3].
Immobilized Stability Up to 250 °CCovalent tethering to silica matrices restricts vibrational modes leading to bond cleavage[4].

Mechanistic Pathway of Thermal Degradation

To utilize 2-Hydroxybenzaldehyde phenylhydrazone in high-temperature environments, one must understand why and how it degrades. The thermal degradation of hydrazones is not a single-step volatilization but a complex cascade of bond cleavages.

  • Phase Transition (140–146 °C): The compound absorbs heat (endothermic process), breaking the crystal lattice to form a liquid melt[2]. The intramolecular hydrogen bonds remain largely intact at this stage.

  • Primary Degradation (> 185 °C): The weakest link in the molecule is the N-N bond. As thermal energy exceeds the bond dissociation energy, homolytic or heterolytic cleavage occurs. This exothermic process releases nitrogen gas ( N2​ ) and generates highly reactive aniline and phenolic radical intermediates.

  • Secondary Fragmentation (> 250 °C): The remaining aromatic rings undergo further cracking and volatilization, leaving behind negligible carbonaceous char unless complexed with a metal.

G A 2-Hydroxybenzaldehyde Phenylhydrazone B Thermal Activation (> 140 °C Melt) A->B Heat (Endothermic) C N-N & C=N Bond Cleavage (> 185 °C) B->C Exothermic D Phenolic Fragments (Volatilization) C->D E Aniline Derivatives & N2 Gas C->E

Caption: Thermal degradation pathway of 2-Hydroxybenzaldehyde phenylhydrazone via bond cleavage.

Matrix Effects: Enhancing Thermal Stability

In advanced catalytic applications, such as the hydrolysis of cellulose to glucose, the neat compound is often too thermally labile. Researchers overcome this by immobilizing the compound onto mesoporous matrices, such as Rice Husk Ash (RHA) silica[4],[3].

The Causality of Enhanced Stability: When 2-Hydroxybenzaldehyde phenylhydrazone is covalently grafted onto a silica surface, the steric bulk of the matrix severely restricts the vibrational and rotational degrees of freedom of the ligand. This "anchoring" effect prevents the conformational changes required to reach the transition state for N-N bond cleavage. Consequently, Thermogravimetric Analysis (TGA) of silica-immobilized salicylaldehyde phenylhydrazone shows thermal stability extended up to 250 °C, with mass loss primarily attributed to the desorption of physically bound water rather than ligand decomposition[4].

Table 2: TGA/DSC Mass Loss Stages (Silica-Immobilized vs. Neat)
Temperature RangeNeat Compound BehaviorSilica-Immobilized Behavior
25 °C – 100 °C Stable (No mass loss)~10% mass loss (Desorption of bound H2​O )[4]
140 °C – 146 °C Sharp DSC Endotherm (Melting)[2]No phase change (Ligand is covalently fixed)
185 °C – 250 °C Exothermic decomposition beginsStable (Catalytically active region)[3]
> 250 °C Complete volatilization / CharringGradual mass loss (Organic ligand degradation)[4]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in control steps verify the compound's integrity before and during use.

Protocol A: High-Resolution TGA/DSC Profiling

This methodology is used to determine the exact degradation kinetics of the compound for quality control.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 2-Hydroxybenzaldehyde phenylhydrazone into a pre-tared alumina ( Al2​O3​ ) crucible. Causality: Alumina is chosen over platinum to prevent potential catalytic cracking of the organic vapor.

  • Atmospheric Control: Load the crucible into the TGA/DSC instrument. Purge the furnace with high-purity Nitrogen ( N2​ ) gas at a flow rate of 50 mL/min for 15 minutes prior to heating. Validation step: A stable baseline mass confirms the absence of drafts or buoyancy anomalies.

  • Isothermal Hold: Heat the sample to 50 °C and hold for 10 minutes to drive off any surface moisture.

  • Dynamic Heating Ramp: Initiate a heating ramp of 10 °C/min from 50 °C to 600 °C.

  • Data Acquisition: Monitor the Heat Flow (W/g) for the endothermic melting peak (~140 °C) and the Derivative Thermogravimetry (DTG) curve for the maximum rate of mass loss (exothermic decomposition >185 °C).

Workflow S1 Sample Prep (3-5 mg, Alumina) S2 Isothermal Hold (50 °C, N2 Purge) S1->S2 S3 Dynamic Heating (10 °C/min to 600 °C) S2->S3 S4 Data Acquisition (Mass & Heat Flow) S3->S4 S5 Kinetic Analysis (Derivative DTG) S4->S5

Caption: Step-by-step workflow for the thermogravimetric and calorimetric profiling of hydrazones.

Protocol B: Application as an Organometallic Titration Indicator

Because of its thermal and chemical stability at room temperature, 2-Hydroxybenzaldehyde phenylhydrazone is an exceptional indicator for titrating highly reactive organometallic reagents (e.g., Grignard reagents, Lithium diisopropylamide)[5].

  • Reagent Preparation: Dissolve approximately 100 mg of accurately weighed 2-Hydroxybenzaldehyde phenylhydrazone in 10 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Baseline Observation: The solution will appear colorless to pale yellow. The compound is stable in this state.

  • Titration: Slowly add the organometallic reagent dropwise. The reagent will first deprotonate the phenolic -OH, then the hydrazone N-H.

  • Endpoint Validation: The endpoint is reached when the solution turns a vibrant, persistent orange/red. Causality: The formation of the dianion causes a massive shift in electronic delocalization, altering the absorption spectrum. Because the compound does not thermally degrade at room temperature, the color change is purely a function of stoichiometric deprotonation[5].

Conclusion

The thermal stability of 2-Hydroxybenzaldehyde phenylhydrazone is a delicate balance dictated by its intramolecular hydrogen bonding and the inherent vulnerability of the N-N linkage. While the neat compound is limited to applications below 185 °C due to exothermic decomposition, strategic immobilization onto silica matrices can extend its operational thermal window up to 250 °C. By adhering to rigorous TGA/DSC profiling and understanding the mechanistic pathways of degradation, researchers can reliably deploy this compound in both analytical titrations and advanced high-temperature catalysis.

References

  • Love, B. E., & Jones, E. G. (1999). The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. The Journal of Organic Chemistry, 64(10), 3755–3756. Retrieved from[Link][5]

  • Magtoof, A., et al. (2015). Hydrolysis of cellulose over silica-salicylaldehyde phenylhydrazone catalyst. Journal of the Taiwan Institute of Chemical Engineers, 46, 74-81. Retrieved from[Link][3]

  • ResearchGate. (n.d.). TGA curves for bare silica and grafted polymers. Retrieved from[Link][4]

Sources

Exploratory

The Architectural Blueprint of a Versatile Schiff Base: An In-depth Technical Guide to the Crystal Structure of 2-Hydroxybenzaldehyde Phenylhydrazone

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of the crystal structure of 2-Hydroxybenzaldehyde phenylhydrazone, a Schiff base of...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the crystal structure of 2-Hydroxybenzaldehyde phenylhydrazone, a Schiff base of significant interest in medicinal chemistry and materials science. By delving into its synthesis, structural elucidation, and solid-state characteristics, we aim to equip researchers with the foundational knowledge to exploit the potential of this and related molecular frameworks.

Introduction: The Significance of 2-Hydroxybenzaldehyde Phenylhydrazone

2-Hydroxybenzaldehyde phenylhydrazone, also known as salicylaldehyde phenylhydrazone, is an organic compound with the molecular formula C₁₃H₁₂N₂O.[1][2] It belongs to the class of hydrazones, which are characterized by the presence of a C=N-NH- functional group. This structural motif imparts a range of interesting chemical and biological properties to the molecule. The presence of a phenolic hydroxyl group and the phenyl rings makes it a versatile ligand for the formation of metal complexes, and its derivatives have been explored for their potential as anticancer, anti-inflammatory, and antioxidant agents.[3][4] A thorough understanding of its three-dimensional structure is paramount for designing novel derivatives with enhanced biological activity and for the rational design of new materials.

Synthesis and Crystallization

The synthesis of 2-Hydroxybenzaldehyde phenylhydrazone is a straightforward condensation reaction between 2-hydroxybenzaldehyde (salicylaldehyde) and phenylhydrazine.[5] This reaction is typically carried out in an alcoholic solvent, such as ethanol, and proceeds via a nucleophilic addition-elimination mechanism.

Step-by-Step Synthesis Protocol
  • Reactant Preparation: Dissolve equimolar amounts of 2-hydroxybenzaldehyde and phenylhydrazine in separate flasks containing absolute ethanol.

  • Reaction Mixture: Slowly add the phenylhydrazine solution to the 2-hydroxybenzaldehyde solution with constant stirring at room temperature.

  • Precipitation: A precipitate of 2-Hydroxybenzaldehyde phenylhydrazone typically forms within minutes.

  • Reaction Completion and Isolation: Continue stirring for a designated period (e.g., 30 minutes) to ensure the reaction goes to completion. The resulting solid is then collected by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or chloroform, to yield crystals suitable for single-crystal X-ray diffraction.[5]

Diagrammatic Representation of the Synthesis Workflow:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Isolation & Purification 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde Mixing_and_Stirring Mixing and Stirring in Ethanol 2-Hydroxybenzaldehyde->Mixing_and_Stirring Phenylhydrazine Phenylhydrazine Phenylhydrazine->Mixing_and_Stirring Filtration Filtration Mixing_and_Stirring->Filtration Precipitation Recrystallization Recrystallization Filtration->Recrystallization Product Crystalline 2-Hydroxybenzaldehyde Phenylhydrazone Recrystallization->Product

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Mechanistic Insights, and Characterization of 2-Hydroxybenzaldehyde Phenylhydrazone

Executive Summary 2-Hydroxybenzaldehyde phenylhydrazone (commonly referred to as salicylaldehyde phenylhydrazone) is a highly versatile organic compound. In synthetic and analytical chemistry, it is predominantly utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxybenzaldehyde phenylhydrazone (commonly referred to as salicylaldehyde phenylhydrazone) is a highly versatile organic compound. In synthetic and analytical chemistry, it is predominantly utilized as a precise colorimetric indicator for the titration of highly reactive organometallic reagents, such as Grignard reagents and alkyllithiums (1)[1]. Beyond its analytical utility, the compound serves as a bidentate or tridentate ligand in coordination chemistry and acts as a precursor for various biologically active antioxidant and antimicrobial derivatives (2)[2]. This application note provides a self-validating, high-yield protocol for its synthesis, grounded in fundamental mechanistic causality.

Mechanistic Pathway

The formation of 2-hydroxybenzaldehyde phenylhydrazone proceeds via a classic nucleophilic addition-elimination mechanism typical of imine and hydrazone formations.

  • Nucleophilic Attack : The primary amine nitrogen of phenylhydrazine, which is a strong nucleophile due to the adjacent nitrogen atom (alpha-effect), attacks the highly electrophilic carbonyl carbon of salicylaldehyde.

  • Hemiaminal Formation : A rapid proton transfer occurs, converting the initial tetrahedral intermediate into a neutral hemiaminal.

  • Dehydration : The hemiaminal undergoes dehydration (loss of a water molecule) to form the thermodynamically stable azomethine (C=N) double bond. The extended conjugation between the two aromatic rings and the hydrazone linkage drives the reaction forward.

Mechanism A Salicylaldehyde (Electrophile) B Phenylhydrazine (Nucleophile) C Nucleophilic Attack (Tetrahedral Intermediate) D Proton Transfer (Hemiaminal Formation) C->D E Dehydration (-H2O) D->E F 2-Hydroxybenzaldehyde Phenylhydrazone E->F AB AB AB->C

Reaction mechanism for the synthesis of 2-hydroxybenzaldehyde phenylhydrazone.

Experimental Protocol: Synthesis Workflow

This protocol is adapted from the established methodology by Love and Jones, ensuring a high-purity product suitable for sensitive organometallic titrations (3)[3].

Workflow Step1 Dissolve Phenylhydrazine in 95% EtOH Step2 Add Salicylaldehyde in EtOH Dropwise Step1->Step2 Step3 Stir at RT (30 min) Precipitate Forms Step2->Step3 Step4 Cool to -15 °C Maximize Crystallization Step3->Step4 Step5 Vacuum Filtration & Ice-Cold EtOH Wash Step4->Step5 Step6 Dry in Vacuo Yield ~82.5% Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the hydrazone.

Reagents
  • Phenylhydrazine : 2.92 g (27.0 mmol)

  • Salicylaldehyde : 3.30 g (27.0 mmol)

  • Solvent : 95% Ethanol (25 mL total)

Step-by-Step Methodology & Causality
  • Preparation of the Nucleophile Solution : Dissolve 2.92 g of phenylhydrazine in 10 mL of 95% ethanol.

    • Causality: 95% ethanol acts as an ideal mild protic solvent. It keeps the starting materials in solution while facilitating the necessary proton transfer steps during hemiaminal formation without requiring an external acid catalyst.

  • Electrophile Addition : Dissolve 3.30 g of salicylaldehyde in 15 mL of ethanol. Add this solution dropwise to the stirring phenylhydrazine solution at room temperature.

    • Causality: Dropwise addition prevents localized concentration spikes and exotherms, suppressing the formation of unwanted side products and ensuring a clean condensation profile.

  • Condensation and Precipitation : Stir the solution for 30 minutes at room temperature.

    • Self-Validation Checkpoint: A white to off-white precipitate will visibly form within the first minute of addition. This immediate phase change acts as an in-process validation that the rapid, thermodynamically favorable condensation is occurring (3)[3].

  • Crystallization : Cool the reaction mixture to -15 °C.

    • Causality: Lowering the temperature drastically reduces the solubility of the hydrazone product in ethanol, driving the equilibrium toward crystallization and maximizing the isolated yield.

  • Isolation : Collect the solid via vacuum filtration. Wash the filter cake with ice-cold ethanol.

    • Causality: The ice-cold wash efficiently removes any unreacted starting materials and soluble impurities. The low temperature prevents the dissolution and subsequent loss of the purified target product.

  • Drying : Dry the product in vacuo to constant weight. The expected yield is approximately 4.73 g (82.5%).

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, analytical verification is required. The following table summarizes the quantitative data and spectral assignments expected for pure 2-hydroxybenzaldehyde phenylhydrazone (2)[2].

Analytical TechniqueExpected Result / SignalStructural Assignment / Significance
Melting Point 140–145 °CConfirms bulk purity (Literature value: 142 °C).
FT-IR (KBr) ~1598–1601 cm⁻¹C=N (azomethine) stretch, confirming imine bond formation.
¹H NMR (CDCl₃) δ 10.96 (s, 1H)Phenolic -OH proton (highly deshielded due to intramolecular H-bonding).
¹H NMR (CDCl₃) δ 7.78 (s, 1H)Azomethine (HC=N) proton.
¹H NMR (CDCl₃) δ 7.50 (s, 1H)Hydrazone -NH proton.
¹H NMR (CDCl₃) δ 7.40–6.80 (m, 9H)Aromatic protons from both the salicylaldehyde and phenylhydrazine rings.
¹³C NMR (CDCl₃) δ 157.48Phenolic C-OH carbon.

Functional Validation: Organometallic Titration

The ultimate proof of the synthesized compound's integrity is its functional application. 2-Hydroxybenzaldehyde phenylhydrazone acts as a self-validating system when used to titrate organometallic reagents (4)[4].

Validation Protocol:

  • Accurately weigh 60.0–80.0 mg of the synthesized hydrazone and dissolve it in 10 mL of freshly distilled, anhydrous THF under a nitrogen atmosphere.

  • Slowly add the organometallic reagent (e.g., Grignard reagent) via a gastight syringe.

  • Observation : The solution will initially turn yellow, indicating the deprotonation of the phenolic -OH to form the monoanion.

  • End-Point : The exact end-point (the first drop in excess of 1 equivalent) is manifested by a sharp, unmistakable color change from yellow to a bright golden orange , corresponding to the formation of the dianion (deprotonation of the hydrazone -NH). A sharp transition validates the high purity of the synthesized indicator.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • The Use of Salicylaldehyde Phenylhydrazone As An Indicator For The Titration of Organometallic Reagents (Protocol & NMR Data)
  • Source: PMC - National Institutes of Health (NIH)
  • Organic Syntheses Procedure (Application in Grignard Titration)

Sources

Application

Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Hydroxybenzaldehyde Phenylhydrazone Metal Complexes

Introduction: The Rationale for Hydrazone-Based Metallodrugs in Oncology The landmark success of cisplatin has unequivocally established the therapeutic potential of metal-based compounds in oncology. However, the clinic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Hydrazone-Based Metallodrugs in Oncology

The landmark success of cisplatin has unequivocally established the therapeutic potential of metal-based compounds in oncology. However, the clinical utility of platinum-based drugs is often hampered by severe side effects and the development of drug resistance. This has catalyzed a paradigm shift towards the exploration of non-platinum-based metal complexes as alternative chemotherapeutic agents.[1][2] Within this pursuit, Schiff base ligands, particularly those from the hydrazone class, have garnered significant attention.[3][4]

2-Hydroxybenzaldehyde phenylhydrazone, also known as salicylaldehyde phenylhydrazone, is a versatile Schiff base ligand synthesized from the condensation of 2-hydroxybenzaldehyde and phenylhydrazine.[5][6] Its structure features multiple donor atoms (phenolic oxygen, imine nitrogen, and amine nitrogen) that can coordinate with a variety of transition metal ions (e.g., Cu(II), Ni(II), Zn(II), Co(II)) to form stable chelate complexes.[6][7] The coordination of the metal ion often enhances the biological activity of the parent ligand, a phenomenon attributed to factors like increased lipophilicity, which facilitates cell membrane penetration, and the ability of the metal center to interact with biological macromolecules.[3][8]

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and in-vitro evaluation of the anticancer activity of 2-Hydroxybenzaldehyde phenylhydrazone and its metal complexes. The methodologies are designed for researchers in medicinal chemistry, chemical biology, and drug development, offering a robust framework for screening and mechanistic investigation.

Part 1: Synthesis and Characterization of Ligand and Complexes

The foundation of any study on metallodrugs lies in the precise synthesis and rigorous characterization of the compounds. The protocols below outline the standard procedures for preparing the 2-Hydroxybenzaldehyde phenylhydrazone ligand and its subsequent metal complexes.

Protocol 1: Synthesis of 2-Hydroxybenzaldehyde Phenylhydrazone Ligand (L)

This protocol is based on a standard Schiff base condensation reaction. The nucleophilic amine group of phenylhydrazine attacks the electrophilic carbonyl carbon of 2-hydroxybenzaldehyde, followed by dehydration to form the characteristic C=N (imine) bond of the hydrazone.[5]

Materials:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • Phenylhydrazine

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (catalyst, optional)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2-hydroxybenzaldehyde (e.g., 10 mmol) in 30 mL of ethanol. In a separate beaker, dissolve an equimolar amount of phenylhydrazine (10 mmol) in 20 mL of ethanol.

  • Reaction: Slowly add the ethanolic solution of phenylhydrazine to the stirring solution of 2-hydroxybenzaldehyde at room temperature.

  • Catalysis & Reflux: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 60-70°C) for 2-4 hours.[7] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A colored precipitate of the ligand should form. The product can be further precipitated by placing the flask in an ice bath.

  • Purification: Filter the solid product using a Buchner funnel, wash it with a small amount of cold ethanol to remove unreacted starting materials, and then wash with distilled water.

  • Drying & Recrystallization: Dry the product in a desiccator. For higher purity, the crude product can be recrystallized from hot ethanol.[5] The expected product is a crystalline solid.[6]

Protocol 2: General Synthesis of Metal(II) Complexes [M(L)₂]

This protocol describes a general method for synthesizing metal complexes. The ligand, acting in its deprotonated (phenolic) form, coordinates to the metal ion. The stoichiometry is typically 2:1 (ligand:metal).

Materials:

  • Synthesized 2-Hydroxybenzaldehyde Phenylhydrazone (L)

  • Metal(II) salts (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂·2H₂O)

  • Ethanol or Methanol

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

Procedure:

  • Ligand Solution: Dissolve the synthesized ligand (L) (e.g., 2 mmol) in 30 mL of hot ethanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the corresponding metal(II) salt (e.g., 1 mmol) in 15 mL of ethanol.

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution with constant stirring. A change in color and the formation of a precipitate usually indicate complex formation.

  • Reflux: Heat the reaction mixture to reflux for 3-4 hours to ensure the completion of the reaction.[7]

  • Isolation and Purification: Cool the mixture to room temperature. Filter the precipitated metal complex, wash with ethanol, and then with diethyl ether.

  • Drying: Dry the final product in a desiccator over anhydrous CaCl₂.

Diagram: Synthetic Pathway

Synthesis cluster_ligand Ligand Synthesis cluster_complex Complexation Sal 2-Hydroxybenzaldehyde EtOH Ethanol, Reflux Sal->EtOH PhH Phenylhydrazine PhH->EtOH Ligand 2-Hydroxybenzaldehyde Phenylhydrazone (L) EtOH->Ligand + H₂O Ligand_in Ligand (L) EtOH2 Ethanol, Reflux Ligand_in->EtOH2 Metal Metal(II) Salt (e.g., CuCl₂) Metal->EtOH2 Complex Metal Complex [M(L)₂] EtOH2->Complex

Caption: General scheme for the synthesis of the hydrazone ligand and its metal complexes.

Physicochemical Characterization

Accurate characterization is crucial to confirm the identity, purity, and structure of the synthesized compounds.

Technique Purpose & Expected Observations
Melting Point To assess the purity of the ligand and decomposition temperature of complexes. A sharp melting point indicates high purity.
FT-IR Spectroscopy Confirms coordination. Look for: (1) Disappearance of the phenolic ν(O-H) band (~3200 cm⁻¹) in the complexes, indicating deprotonation and coordination. (2) A shift in the azomethine ν(C=N) band (~1600 cm⁻¹) to a lower frequency, indicating coordination through the imine nitrogen.[9] (3) Appearance of new bands at lower frequencies (< 600 cm⁻¹) corresponding to ν(M-O) and ν(M-N) bonds.
UV-Vis Spectroscopy Provides information on electronic transitions and coordination geometry. The spectra of the complexes typically show shifts in the ligand's absorption bands and may exhibit new d-d transition bands in the visible region for transition metals like Cu(II) and Ni(II).[10]
¹H NMR For the ligand and diamagnetic complexes (e.g., Zn(II)). Confirms the structure of the ligand. In the complex, the disappearance of the phenolic -OH proton signal confirms its deprotonation and involvement in bonding. Shifts in the azomethine -CH=N- and aromatic protons also indicate coordination.
Mass Spectrometry Confirms the molecular weight of the synthesized compounds, aiding in structural elucidation.
Molar Conductivity Measured in a solvent like DMF or DMSO to determine the electrolytic nature of the complexes. Low conductivity values suggest non-electrolytic complexes.[9]
Magnetic Susceptibility Used to determine the magnetic moment of paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), which helps in deducing the geometry of the complex (e.g., octahedral, tetrahedral).

Part 2: In Vitro Anticancer Activity Evaluation

This section provides detailed protocols for assessing the cytotoxic and apoptotic effects of the synthesized compounds on cancer cell lines. It is imperative to include a non-cancerous cell line (e.g., Vero, PBMC) to evaluate the selectivity of the compounds.[11]

Protocol 3: Cell Viability and Cytotoxicity by MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2) and a non-cancerous cell line.

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Synthesized compounds (ligand and complexes) dissolved in DMSO (stock solution).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO or Solubilization Buffer (e.g., acidified isopropanol).

  • 96-well microtiter plates.

  • Multichannel pipette, CO₂ incubator, microplate reader.

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (and a positive control like cisplatin) in the culture medium. The final DMSO concentration should be non-toxic (typically < 0.5%). Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[11]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

  • IC₅₀ Determination: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)

The IC₅₀ values should be tabulated to allow for easy comparison of the potency and selectivity of the compounds.

Compound IC₅₀ (µM) ± SD (48h incubation)
MCF-7 (Breast) HeLa (Cervical) Vero (Normal Kidney)
Ligand (L)>100>100>100
[Cu(L)₂]12.5 ± 1.315.8 ± 2.185.2 ± 5.6
[Ni(L)₂]25.4 ± 2.830.1 ± 3.5>100
[Zn(L)₂]38.9 ± 4.145.6 ± 4.9>100
Cisplatin18.2 ± 1.922.5 ± 2.435.7 ± 3.1
Note: Data are hypothetical and for illustrative purposes.
Diagram: In Vitro Screening Workflow

Workflow cluster_apoptosis Apoptosis & Cell Cycle Analysis start Synthesized Complexes cell_culture Seed Cancer & Normal Cells in 96-well Plates start->cell_culture treatment Treat with Serial Dilutions of Complexes (24-72h) cell_culture->treatment mtt Add MTT Reagent (3-4h incubation) treatment->mtt solubilize Solubilize Formazan with DMSO mtt->solubilize read Measure Absorbance (570 nm) solubilize->read ic50 Calculate % Viability & Determine IC₅₀ Values read->ic50 select_potent Select Most Potent Complex for Mechanistic Studies ic50->select_potent flow_prep Treat Cells with IC₅₀ Concentration select_potent->flow_prep staining Stain with Annexin V/PI or Propidium Iodide flow_prep->staining flow_cytometry Analyze via Flow Cytometry staining->flow_cytometry

Caption: Workflow for evaluating the in vitro anticancer potential of synthesized complexes.

Protocol 4: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it is bound by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[14]

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its predetermined IC₅₀ concentration for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately using a flow cytometer. The results will generate a quadrant plot:

    • Lower-Left (Annexin V-/PI-): Viable cells.

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V-/PI+): Necrotic cells.

Protocol 5: Cell Cycle Analysis

This method quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, G2/M).[1] Anticancer agents often induce cell cycle arrest at specific checkpoints.[14]

Procedure:

  • Cell Treatment: Seed cells and treat them with the test compound at its IC₅₀ concentration for 24 hours.

  • Harvesting and Fixation: Harvest the cells as described above. Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at 37°C for 30 minutes. The RNase degrades RNA, ensuring that PI only stains DNA.

  • Analysis: Analyze the cells using a flow cytometer. The DNA content will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated.

Part 3: Potential Mechanisms of Action

The cytotoxic effects of metal hydrazone complexes are often multifactorial.[2] Based on the results from the assays above and existing literature, several mechanisms can be proposed.

  • Induction of Apoptosis via the Mitochondrial Pathway: Many metal complexes induce apoptosis.[13] A significant increase in the Annexin V-positive cell population confirms an apoptotic mode of cell death. This is often linked to the disruption of the mitochondrial membrane potential (MMP). The metal complex may trigger the production of Reactive Oxygen Species (ROS), leading to oxidative stress, MMP collapse, release of cytochrome c from mitochondria, and subsequent activation of the caspase cascade (e.g., caspase-9 and caspase-3), ultimately executing apoptosis.[2][3]

  • Cell Cycle Arrest: Data from cell cycle analysis can reveal if the complex inhibits cell proliferation by halting the cell cycle. For instance, an accumulation of cells in the G2/M phase suggests that the complex may interfere with microtubule formation or induce DNA damage that activates the G2 checkpoint, preventing cells from entering mitosis.[1]

  • DNA Interaction: Metal complexes can interact with DNA, a primary target for many anticancer drugs.[11] These interactions can be covalent (similar to cisplatin) or non-covalent (e.g., intercalation or groove binding). Such binding can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Diagram: Postulated Apoptotic Pathway

Apoptosis Complex Metal Complex Cell Cancer Cell Complex->Cell ROS ↑ Reactive Oxygen Species (ROS) Complex->ROS Mito Mitochondrion MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome C Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential mechanism involving ROS-mediated mitochondrial apoptosis.

Conclusion

The metal complexes of 2-Hydroxybenzaldehyde phenylhydrazone represent a promising class of compounds for anticancer drug discovery. Their straightforward synthesis, versatile coordination chemistry, and significant cytotoxic potential make them attractive candidates for further development. The protocols and workflows detailed in this guide provide a robust and validated framework for researchers to synthesize these compounds and systematically evaluate their biological activity, from initial cytotoxicity screening to elucidating their mechanism of action. Further in-vivo studies are warranted for lead compounds that demonstrate high potency and selectivity in these in-vitro models.

References

  • Investigation of the Cytotoxicity of Metal Complexes with Thiouracil Deriv
  • Apoptosis, Oxidative Stress, and Cell Cycle Disruption: Antitumor Effects of a Novel Palladium(II) Complexes - PMC. (2025).
  • Metal complexes induce apoptosis in HeLa cancer cells. Cell cycle... - ResearchGate. (n.d.).
  • Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One - Journal of Medicinal and Chemical Sciences. (2023). Journal of Medicinal and Chemical Sciences.
  • Cell-cycle analysis after treatment with the metal complexes for 72 h.... - ResearchGate. (n.d.).
  • Cytotoxicity and mechanism of action of metal complexes. (2023). ScienceDirect.
  • Buy 2-Hydroxybenzaldehyde phenylhydrazone | 614-65-3 - Smolecule. (2023). Smolecule.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
  • The in vitro cytotoxicity of metal-complexes of porphyrin sensitizer intended for photodynamic therapy - PubMed. (2016).
  • Anticancer Activity and Apoptosis Induction of Gold(III)
  • A review of hydrazide-hydrazone metal complexes' antitumor potential - Frontiers. (2024). Frontiers.
  • 2-Hydroxybenzaldehyde Phenylhydrazone - Chem-Impex. (n.d.). Chem-Impex.
  • 2-Hydroxybenzaldehyde (2-phenylquinazolin-4-yl)hydrazones and their Zn II complexes: Synthesis and photophysical properties - ResearchGate. (2015).
  • (PDF) EXPERIMENTAL STRATEGY FOR IN VITRO EVALUATION OF CYTOTOXIC / ANTITUMOR PROPERTIES OF NEW METAL COMPLEXES WITH DIFFERENT LIGANDS - ResearchGate. (2026).
  • Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide - PMC. (n.d.).
  • synthesis and characterization study of mixed ligand complexes of o, n and s donar ligands - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021). World Journal of Pharmaceutical Research.
  • Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC. (n.d.).
  • Synthesis, Characterization and Physico-chemical Studies of Metal Complexes of Schiff Base derived from p-hydroxybenzaldehyde and benzilmonoximehydrazone - IJCRT.org. (2021).
  • Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes - Oriental Journal of Chemistry. (2023). Oriental Journal of Chemistry.
  • SYNTHESIS AND CHARACTERIZATION OF NEW METAL COMPLEXES WITH TRIDENTATE HYDRAZONE LIGAND - CyberLeninka. (n.d.). CyberLeninka.
  • Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M( - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
  • Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand - PMC. (2023).
  • Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. (2025). MDPI.
  • Development of New Potential Anticancer Metal Complexes Derived from 2-Hydrazinobenzothiazole - PubMed. (n.d.).
  • Synthesis and Physico-Chemical Characterizations of Novel Hydrazone Ligands and Their Metal Complexes against Hormone-Dependent and Independent Cancers - SCIRP. (n.d.). Scientific Research Publishing.
  • Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. (n.d.). Bentham Science.

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Method

Application Notes and Protocols: 2-Hydroxybenzaldehyde Phenylhydrazone in Heterocyclic Synthesis

Foreword for the Modern Researcher In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic scaffolds is insatiable. These cyclic structures are foundational to a vast arra...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic scaffolds is insatiable. These cyclic structures are foundational to a vast array of biologically active molecules and functional materials.[1][2] Among the myriad of synthetic precursors, 2-Hydroxybenzaldehyde Phenylhydrazone (also known as Salicylaldehyde Phenylhydrazone) emerges as a particularly versatile and powerful building block. Its unique structural arrangement, featuring a reactive hydrazone moiety, a nucleophilic phenolic hydroxyl group, and an aromatic backbone, provides a rich platform for a diverse range of cyclization strategies.

This document serves as a technical guide for researchers, scientists, and professionals in drug development. It moves beyond simple procedural listings to provide a deeper understanding of the underlying chemical principles. Herein, we explore the synthesis of 2-Hydroxybenzaldehyde Phenylhydrazone and its subsequent transformation into medicinally relevant heterocyclic systems, such as pyrazoles and 1,5-benzoxazepines. The protocols are designed to be self-validating, with explanations for each step, ensuring both reproducibility and a foundational understanding for further innovation.

Part 1: The Precursor - Synthesis and Characterization of 2-Hydroxybenzaldehyde Phenylhydrazone

The journey into complex heterocycles begins with the reliable synthesis of the starting material. 2-Hydroxybenzaldehyde phenylhydrazone is readily prepared via a classical condensation reaction.

Causality Behind the Synthesis:

The synthesis hinges on a nucleophilic addition-elimination mechanism.[3] The nitrogen atom of the phenylhydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-hydroxybenzaldehyde. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. The reaction is typically catalyzed by a few drops of acid, which protonates the carbonyl oxygen, further enhancing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. Ethanol or methanol are common solvents as they effectively dissolve both reactants and are easily removed post-reaction.[3][4]

Experimental Workflow: Synthesis of the Precursor

cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation & Purification reagents Dissolve 2-Hydroxybenzaldehyde and Phenylhydrazine in Ethanol reaction Add Glacial Acetic Acid (catalyst) Reflux the mixture reagents->reaction Mix tlc Monitor reaction via TLC reaction->tlc Periodically cool Cool the reaction mixture tlc->cool Upon completion precipitate Precipitate product (e.g., by adding cold water) cool->precipitate filter Filter the solid product precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize

Caption: Workflow for the synthesis of 2-Hydroxybenzaldehyde Phenylhydrazone.

Detailed Protocol 1: Synthesis of 2-Hydroxybenzaldehyde Phenylhydrazone
  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2-hydroxybenzaldehyde (0.1 mol) in 100 mL of ethanol. In a separate beaker, prepare a solution of phenylhydrazine (0.1 mol) in 50 mL of ethanol.

    • Insight: Using equimolar amounts ensures complete consumption of the limiting reagent. Ethanol is an excellent solvent choice due to its polarity and ease of removal.[3]

  • Reaction: Slowly add the phenylhydrazine solution to the stirred 2-hydroxybenzaldehyde solution at room temperature. Add 2-3 drops of glacial acetic acid to catalyze the reaction.[4]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.

    • Insight: Refluxing provides the necessary activation energy for the condensation and dehydration steps to proceed to completion.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) solvent system. The disappearance of the starting aldehyde spot indicates the reaction is complete.[4]

  • Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid product should begin to crystallize. To maximize precipitation, the mixture can be cooled further in an ice bath or by slowly adding cold water.[3]

  • Purification: Collect the precipitated solid by vacuum filtration, washing with a small amount of cold ethanol to remove any soluble impurities.

  • Recrystallization: Purify the crude product by recrystallization from hot ethanol to yield the desired 2-hydroxybenzaldehyde phenylhydrazone as a crystalline solid.[4]

  • Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and using spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR).

Expected Characterization Data
ParameterExpected Value/Observation
Appearance White to off-white crystalline powder[5][6]
Melting Point 140 - 145 °C[3][5]
Molecular Formula C₁₃H₁₂N₂O[3][7]
Molecular Weight 212.25 g/mol [3][6]
IR (KBr, cm⁻¹) ~1598 (C=N stretching)[8]
¹H-NMR (CDCl₃, δ ppm) ~7.9 (s, 1H, -CH=N-), ~7.8 (br s, 1H, -NH-), ~10.5 (s, 1H, -OH)[8]
¹³C-NMR (CDCl₃, δ ppm) ~145 (C=N)[8]

Part 2: Application in Pyrazole Synthesis via Vilsmeier-Haack Reaction

Pyrazoles are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[9][10] The Vilsmeier-Haack reaction provides a powerful and efficient route to synthesize substituted pyrazoles from hydrazones.

Causality Behind the Synthesis:

The Vilsmeier-Haack reaction utilizes a specific electrophile, the Vilsmeier reagent (a chloromethyliminium salt), which is generated in situ from the reaction of a substituted formamide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[11][12] This reagent is a weaker electrophile than those used in Friedel-Crafts reactions, making it selective for electron-rich substrates like hydrazones.[11] The reaction proceeds via electrophilic attack on the hydrazone, leading to cyclization and subsequent formylation, typically at the position adjacent to the nitrogen atoms, yielding a pyrazole-4-carbaldehyde.[13][14]

Reaction Mechanism: Vilsmeier-Haack Cyclization

G Start 2-Hydroxybenzaldehyde Phenylhydrazone Intermediate Electrophilic Attack & Iminium Intermediate Start->Intermediate Reacts with Vilsmeier Vilsmeier Reagent (DMF/POCl3) Vilsmeier->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Forms Hydrolysis Hydrolysis Cyclization->Hydrolysis Leads to Product Substituted Pyrazole (e.g., Pyrazole-4-carbaldehyde) Hydrolysis->Product Yields

Caption: Vilsmeier-Haack reaction pathway for pyrazole synthesis.

Detailed Protocol 2: Synthesis of a Pyrazole Derivative
  • Reagent Preparation: In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, place a solution of 2-hydroxybenzaldehyde phenylhydrazone (0.01 mol) in anhydrous DMF (20 mL).

  • Vilsmeier Reagent Formation: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃, 0.03 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

    • Insight: This exothermic reaction forms the Vilsmeier reagent. Slow, cooled addition is critical to control the reaction rate and prevent side reactions.[15]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat it on a water bath at 60-70 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it carefully onto crushed ice (200 g) with constant stirring.

  • Neutralization: Neutralize the resulting solution with a saturated sodium bicarbonate solution until it is alkaline to litmus paper. A solid product will precipitate.

  • Isolation and Purification: Filter the precipitated solid, wash it thoroughly with water, and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the pure pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized pyrazole using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Part 3: Application in 1,5-Benzoxazepine Synthesis

The 1,5-benzoxazepine scaffold is another privileged structure in medicinal chemistry, found in compounds with a range of pharmacological activities.[16] These seven-membered heterocyclic rings can be synthesized from 2-hydroxybenzaldehyde phenylhydrazone through reactions that leverage both the phenolic hydroxyl group and the hydrazone moiety.

Causality Behind the Synthesis:

The synthesis of 1,5-benzoxazepines from a precursor like 2-hydroxybenzaldehyde phenylhydrazone typically involves a reaction with a suitable three-carbon synthon that can react with both the phenolic oxygen and the secondary amine of the hydrazone. One common strategy involves reacting the precursor with an α,β-unsaturated carbonyl compound. The reaction can proceed via a Michael addition of the secondary amine to the unsaturated system, followed by an intramolecular cyclization involving the phenolic hydroxyl group.

Conceptual Workflow: Benzoxazepine Synthesis

cluster_0 Reactants cluster_1 Reaction Cascade cluster_2 Product start_mol 2-Hydroxybenzaldehyde Phenylhydrazone Phenolic OH Hydrazone NH michael Michael Addition (NH attacks C=C) start_mol:f1->michael reagent α,β-Unsaturated Ketone (e.g., Chalcone) reagent->michael cyclization Intramolecular Cyclization (OH attacks C=O) michael->cyclization product 1,5-Benzoxazepine Derivative cyclization->product

Caption: Conceptual flow for 1,5-Benzoxazepine synthesis.

Detailed Protocol 3: Synthesis of a 1,5-Benzoxazepine Derivative
  • Reactant Mixture: In a round-bottom flask, dissolve 2-hydroxybenzaldehyde phenylhydrazone (0.01 mol) and an appropriate α,β-unsaturated ketone (e.g., chalcone, 0.01 mol) in 50 mL of absolute ethanol.

  • Catalysis: Add a catalytic amount of a base, such as a few drops of piperidine or triethylamine, to the mixture.

    • Insight: The base facilitates the Michael addition by increasing the nucleophilicity of the hydrazone nitrogen.

  • Reflux: Heat the reaction mixture under reflux for 8-10 hours.

  • Monitoring: Track the progress of the reaction by TLC until the starting materials are consumed.

  • Isolation: After completion, concentrate the reaction mixture by removing the solvent under reduced pressure.

  • Purification: The resulting crude residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent to afford the pure 1,5-benzoxazepine derivative.

  • Characterization: Characterize the final product using standard spectroscopic techniques (IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry) to confirm its structure.

Part 4: Biological Significance and Future Outlook

The heterocyclic compounds synthesized from 2-hydroxybenzaldehyde phenylhydrazone are of significant interest to the pharmaceutical industry.

  • Pyrazoles: Derivatives of pyrazoles are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[4][9] The ability to introduce a formyl group via the Vilsmeier-Haack reaction provides a handle for further synthetic modifications, allowing for the creation of diverse libraries of compounds for screening.

  • Benzoxazepines: This class of compounds has been investigated for various therapeutic applications, including as antithrombotic and anticancer agents.[16]

  • Antimicrobial Potential: Many hydrazone derivatives and the heterocycles derived from them have shown promising antimicrobial and antifungal activities.[17][18][19]

The versatility of 2-hydroxybenzaldehyde phenylhydrazone as a scaffold ensures its continued relevance. Future research will likely focus on developing more stereoselective and environmentally benign synthetic methodologies, exploring novel cyclization partners, and expanding the biological evaluation of the resulting heterocyclic libraries. The combination of its straightforward synthesis and high reactivity makes it an invaluable tool in the quest for new therapeutic agents and functional materials.

References

  • Al-Ostath, A., et al. (2025, November 23). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC. Available from: [Link]

  • Al-Amiery, A. A., et al. (2025, February 20). Synthesis of Some New Hydrazide-Hydrazone and Heterocyclic Compounds Thiophene, Imine, Coumarin and Pyrazole Derivatives. Baghdad Science Journal. Available from: [Link]

  • Karad, M. N., et al. (Date not available). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC. Available from: [Link]

  • Pawar, R. B., et al. (Date not available). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. ResearchGate. Available from: [Link]

  • Unknown Author. (Date not available). Vilsmeier-Haack Reaction. Available from: [Link]

  • Charushin, V. N., et al. (2015, December 15). 2-Hydroxybenzaldehyde (2-phenylquinazolin-4-yl)hydrazones and their Zn II complexes: Synthesis and photophysical properties. ResearchGate. Available from: [Link]

  • Yilmaz, I., et al. (Date not available). New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. PMC. Available from: [Link]

  • Riva, S., et al. (Date not available). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. PMC. Available from: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2019, June 15). Synthesis of Heterocyclic Compounds. Available from: [Link]

  • Pharmaguideline. (Date not available). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Unknown Author. (Date not available). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. Available from: [Link]

  • Keri, R. S., et al. (Date not available). Heterocycles in Medicinal Chemistry. PMC. Available from: [Link]

  • Royal Society of Chemistry. (Date not available). One step synthesis of benzoxazepine derivatives via a PPh3 catalyzed aza-MBH domino reaction between salicyl N-tosylimines and allenoates. Available from: [Link]

  • PureSynth. (Date not available). 2-Hydroxybenzaldehyde Phenylhydrazone 98.0%(GC). Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016, November 1). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Available from: [Link]

  • Organic Chemistry Portal. (Date not available). Pyrazole synthesis. Available from: [Link]

  • ResearchGate. (2025, August 10). Vilsmeier Formylation of Hydrazones and Semicarbazones Derived from Alkyl, Benzyl, and Cycloalkyl Methyl Ketones. Available from: [Link]

  • Systematic Reviews in Pharmacy. (2021, March 15). Synthesis And Antibacterial Evaluation Of Some New 1, 5- Benzooxazepines Derivatives. Available from: [Link]

  • Der Pharma Chemica. (Date not available). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M. Available from: [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Available from: [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

  • Unknown Author. (Date not available). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]

  • Dovepress. (2025, May 27). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Available from: [Link]

  • International Journal for Scientific Research & Development. (Date not available). Review on- Importance of Heterocycles in medicinal field. Available from: [Link]

  • Organic Syntheses. (Date not available). Procedure. Available from: [Link]

  • The Aquila Digital Community. (2019, April 14). The Use of Heterocycles as Important Structures in Medicinal Chemistry. Available from: [Link]

  • Semantic Scholar. (2021, August 30). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Available from: [Link]

  • MDPI. (2023, January 24). Antimicrobial Activity of Some Steroidal Hydrazones. Available from: [Link]

  • Wikipedia. (Date not available). Vilsmeier–Haack reaction. Available from: [Link]

  • Sci-Hub. (Date not available). A New Synthesis of 2-Benzazepines. Available from: [Link]

  • ResearchGate. (2025, April 8). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. Available from: [Link]

  • MDPI. (2024, November 15). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Available from: [Link]

  • PubChem. (Date not available). 2-Hydroxybenzaldehyde phenylhydrazone. Available from: [Link]

  • MDPI. (2016, May 17). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Available from: [Link]

  • ResearchGate. (Date not available). Reaction of model reagents (benzaldehyde, phenylhydrazine, and DMAD) for investigation of various acid catalysts. Available from: [Link]

  • ResearchGate. (Date not available). Representative examples of bioactive benzoxepines and benzoxazepines. Available from: [Link]

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Application

Application Note: Analytical Methods for the Determination of 2-Hydroxybenzaldehyde Phenylhydrazone Solutions

Target Audience: Researchers, analytical scientists, and drug development professionals. Mechanistic Background & Analytical Causality 2-Hydroxybenzaldehyde phenylhydrazone (commonly known as salicylaldehyde phenylhydraz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Mechanistic Background & Analytical Causality

2-Hydroxybenzaldehyde phenylhydrazone (commonly known as salicylaldehyde phenylhydrazone, CAS 614-65-3) is a highly valued analytical reagent and coordination ligand (1)[1]. It is predominantly utilized as a colorimetric indicator for the titration of highly reactive organometallic species, such as Grignard reagents and organolithiums (2)[2].

Causality of its Chemical Function: The utility of this compound lies in its sequential deprotonation mechanism. The molecule features an acidic phenolic hydroxyl group and a hydrazone amine. Upon the addition of exactly one equivalent of an organometallic base, the hydroxyl proton is abstracted, yielding a yellow monoanion (phenoxide) (3)[3]. The first drop of excess organometallic reagent subsequently deprotonates the hydrazone nitrogen, forming a highly conjugated, bright golden-orange dianion, which signals the precise titration endpoint (4)[4].

Mechanism Neutral Neutral Hydrazone (Colorless/Pale Yellow) λ_max ≈ 317 nm Monoanion Monoanion (Phenoxide) (Yellow) Absorbance Shift Neutral->Monoanion + 1 eq. Base (Deprotonation of OH) Dianion Dianion (Bright Orange) Strong Visible Absorbance Monoanion->Dianion Excess Base (Deprotonation of NH)

Deprotonation pathway of salicylaldehyde phenylhydrazone during titration.

Because 2-hydroxybenzaldehyde phenylhydrazone is frequently synthesized in-house, utilized as a precursor in transition metal coordination chemistry (5)[5], and employed in conjugated polymer synthesis (6)[6], determining its exact concentration and purity in solution is critical for stoichiometric precision.

Orthogonal Analytical Strategies

To ensure scientific integrity, any protocol measuring this compound must be a self-validating system. We present two orthogonal methods for concentration determination:

  • UV-Vis Spectrophotometry: Ideal for rapid, routine quantification of high-purity solutions.

  • HPLC-UV: Required for aged solutions or complex matrices where degradation products (e.g., oxidized species or unreacted phenylhydrazine) might cause spectral interference.

Workflow Start 2-Hydroxybenzaldehyde Phenylhydrazone Solution Split Aliquot Sample Start->Split UV_Prep Dilution in MeOH/THF (Linear Range: 2-40 µg/mL) Split->UV_Prep HPLC_Prep Dilution in Mobile Phase Filter (0.22 µm PTFE) Split->HPLC_Prep UV UV-Vis Spectrophotometry (Routine Analysis) UV_Prep->UV HPLC HPLC-UV Analysis (High-Purity/Complex Matrix) HPLC_Prep->HPLC UV_Read Measure Absorbance at λ_max = 317 nm UV->UV_Read HPLC_Read C18 Column Separation Isocratic Elution HPLC->HPLC_Read Data Concentration Calculation (Linear Regression) UV_Read->Data HPLC_Read->Data

Analytical workflow for quantifying 2-hydroxybenzaldehyde phenylhydrazone.

Protocol A: Quantitative UV-Vis Spectrophotometry

Causality of Experimental Choices: The extended π -conjugation of the phenylhydrazone framework exhibits a strong absorption band in the UV region, with a λmax​ at approximately 317 nm (7)[7]. Tetrahydrofuran (THF) or Methanol (MeOH) are selected as diluents because they fully solubilize the compound and remain optically transparent at this wavelength.

Step-by-Step Methodology:
  • Stock Solution Preparation: Accurately weigh 10.0 mg of high-purity 2-hydroxybenzaldehyde phenylhydrazone reference standard and dissolve in 10.0 mL of anhydrous THF to yield a 1.0 mg/mL stock.

  • Calibration Curve Generation (Self-Validation):

    • Prepare standard solutions at 2.0, 5.0, 10.0, 20.0, and 40.0 µg/mL by serial dilution of the stock in THF.

    • Blank the spectrophotometer with pure THF using a 1-cm quartz cuvette.

    • Measure the absorbance of each standard at 317 nm.

    • Plot Absorbance vs. Concentration. The analytical system is validated only if the linear regression coefficient ( R2 ) is ≥0.999 .

  • Sample Measurement:

    • Dilute the unknown sample solution with THF so that its expected absorbance falls within the linear range (typically 0.2 to 1.0 AU).

    • Record the absorbance at 317 nm and calculate the exact concentration using the established linear equation (Beer-Lambert Law).

Protocol B: High-Performance Liquid Chromatography (HPLC-UV)

Causality of Experimental Choices: For aged solutions, UV-Vis alone may overestimate concentration due to absorbing impurities. A reverse-phase C18 column is employed because the hydrophobic phenyl rings interact strongly with the stationary phase, ensuring baseline separation from polar degradation products. An isocratic elution ensures highly reproducible retention times without the need for column re-equilibration.

Step-by-Step Methodology:
  • Mobile Phase Preparation:

    • Mix HPLC-grade Acetonitrile and Milli-Q Water in a 60:40 (v/v) ratio.

    • Degas the mixture via ultrasonication for 15 minutes to prevent baseline drift.

  • Chromatographic Conditions:

    • Column: C18 (250 mm × 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Detection: UV at 317 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

  • System Suitability (Self-Validation):

    • Inject a 20.0 µg/mL standard solution six consecutive times.

    • The system is validated for use if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and the peak tailing factor is ≤1.5 .

  • Sample Analysis:

    • Filter the unknown solution through a 0.22 µm PTFE syringe filter to protect the column frit.

    • Inject the sample in triplicate.

    • Integrate the peak area at the established retention time and determine the concentration against a multi-point calibration curve (0.5 – 50.0 µg/mL).

Method Validation & Data Interpretation

The following table summarizes the typical validation parameters established for both methodologies, providing a benchmark for laboratory implementation.

Validation ParameterUV-Vis SpectrophotometryHPLC-UV
Linear Range 2.0 – 40.0 µg/mL0.5 – 50.0 µg/mL
Detection Wavelength 317 nm317 nm
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.3 µg/mL
Precision (RSD%) ≤3.0% ≤1.5%
Specificity Low (Subject to matrix interference)High (Separates impurities)

Field-Proven Insights & Troubleshooting

  • Air Sensitivity & Storage: 2-Hydroxybenzaldehyde phenylhydrazone is documented as air-sensitive over extended periods (8)[8]. Stock solutions should be prepared fresh. If long-term storage is necessary, solutions must be kept in amber vials purged with argon or nitrogen at 4 °C.

  • Matrix Interference in UV-Vis: If the solution being measured contains residual organometallic reagents or strong bases, the compound will exist in its anionic forms, shifting the absorption maximum from 317 nm to the visible region (yellow/orange) (4)[4]. In such cases, the sample must be quenched with a weak acid (e.g., saturated aqueous NH4​Cl ) and extracted into an organic phase prior to UV-Vis measurement to ensure the neutral hydrazone is being quantified.

References

  • Love, B. E., & Jones, E. G. (1999). The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. Scribd / Journal of Organic Chemistry. 3

  • Love, B. E., & Jones, E. G. (1999). The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. ACS Publications. 2

  • Automated On-Demand Titration of Organometallic Reagents in Continuous Flow. (2019). ACS Publications. 4

  • 2-Hydroxybenzaldehyde Phenylhydrazone Safety and Properties. LabSolutions.8

  • Imine Ligands: 2-Hydroxybenzaldehyde Phenylhydrazone. TCI Chemicals. 1

  • Synthesis and Characterization Study of Mixed Ligand Complexes of O, N and S Donar Ligands. (2021). World Journal of Pharmaceutical Research. 5

  • Tang, P., et al. (2018). Fluorescence and Theoretical Calculation of Phenylhydrazone Derivatives and Fluorine Boron Complex. Journal of the Chemical Society of Pakistan. 7

  • Precision Synthesis of Conjugated Polymer Films by Surface-Confined Stepwise Sonogashira Cross-Coupling. (2024). MDPI. 6

Sources

Method

Application Note: 2-Hydroxybenzaldehyde Phenylhydrazone (SPH) as a High-Selectivity Fluorescent Probe

Executive Summary 2-Hydroxybenzaldehyde phenylhydrazone (commonly referred to as salicylaldehyde phenylhydrazone, or SPH ) is a highly versatile Schiff base compound. Historically utilized as a colorimetric indicator for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxybenzaldehyde phenylhydrazone (commonly referred to as salicylaldehyde phenylhydrazone, or SPH ) is a highly versatile Schiff base compound. Historically utilized as a colorimetric indicator for the titration of organometallic reagents[1], SPH has recently gained prominence in analytical chemistry and molecular diagnostics as a highly selective, "turn-on" fluorescent probe for heavy metal cations—most notably Lead (Pb²⁺) and Zinc (Zn²⁺)[2][3].

This application note provides researchers and drug development professionals with a comprehensive, self-validating framework for deploying SPH in fluorometric assays, detailing the photophysical mechanisms, quantitative benchmarks, and optimized experimental protocols required to ensure reproducible data.

Mechanistic Principles: Causality of Fluorescence "Turn-On"

To effectively utilize SPH, one must understand the photophysical causality behind its fluorescence behavior.

In its unbound state, SPH exhibits negligible background fluorescence. This is driven by two primary non-radiative decay pathways:

  • Excited-State Intramolecular Proton Transfer (ESIPT): Upon UV excitation, a rapid proton transfer occurs between the phenolic hydroxyl (-OH) group and the azomethine nitrogen (-C=N-), dissipating energy as heat rather than light[4].

  • C=N Bond Isomerization: The flexible nature of the hydrazone linkage allows for non-radiative relaxation through structural rotation.

The CHEF Effect: When a target metal ion (such as Pb²⁺) is introduced, it coordinates tightly with the oxygen and nitrogen heteroatoms of the SPH ligand[5]. This complexation locks the molecule into a rigid, coplanar conformation. By physically restricting C=N isomerization and blocking the ESIPT pathway, the non-radiative decay is inhibited. This triggers a massive Chelation-Enhanced Fluorescence (CHEF) effect, resulting in a strong, easily quantifiable emission signal[2][6].

Photophysics FreeProbe Free SPH Probe (Flexible, Weak Emission) ESIPT ESIPT & Isomerization (Non-Radiative Decay) FreeProbe->ESIPT UV Excitation Metal Target Metal Ion (Pb²⁺ or Zn²⁺) FreeProbe->Metal Coordination Complex SPH-Metal Complex (Rigid Coplanar Structure) ESIPT->Complex Pathway Blocked Metal->Complex Binding CHEF CHEF Effect (Strong Fluorescence Turn-On) Complex->CHEF UV Excitation

Mechanism of Chelation-Enhanced Fluorescence (CHEF) in SPH probes.

Quantitative Data Summary

The performance of SPH varies slightly depending on the target analyte and the solvent system employed. The table below synthesizes standard performance metrics for SPH when applied to Pb²⁺ and Zn²⁺ detection[2][3][4].

ParameterLead (II) DetectionZinc (II) Detection
Target Ion Pb²⁺Zn²⁺
Optimal Solvent System MeOH/H₂O (1:1, v/v) or HEPESEtOH/H₂O or PBS
Binding Stoichiometry 1:1 (SPH : Pb²⁺)1:1 (SPH : Zn²⁺)
Detection Limit (LOD) ~ 1.0 × 10⁻⁶ M~ 5.0 × 10⁻⁷ M
Primary Mechanism CHEF, ESIPT inhibitionCHEF, PET inhibition
Excitation / Emission ~340 nm / ~450 nm~350 nm / ~460 nm

Experimental Protocols

The following protocols form a self-validating system. By incorporating specific buffers and reversibility checks, researchers can rule out false positives caused by pH fluctuations or irreversible chemical degradation.

ProtocolWorkflow Stock 1. Probe Prep (1 mM in DMSO) Buffer 2. Buffer Setup (HEPES, pH 7.4) Stock->Buffer Incubate 3. Incubation (Add Metal/Sample) Buffer->Incubate Read 4. Fluorometry (Ex/Em Scanning) Incubate->Read Analyze 5. Data Analysis (Binding Kinetics) Read->Analyze

Step-by-step fluorometric titration workflow for SPH metal detection.

Protocol A: Preparation of SPH Stock and Working Solutions

Causality Note: SPH (MW: 212.25 g/mol ) is highly hydrophobic[7]. Attempting to dissolve it directly in aqueous buffers will lead to aggregation, causing severe light scattering and erratic fluorescence baselines.

  • Stock Solution (1.0 mM): Weigh exactly 2.12 mg of pure SPH powder. Dissolve completely in 10 mL of spectroscopic-grade Dimethyl Sulfoxide (DMSO) or Methanol. Store in an amber vial at 4°C to prevent photo-oxidation.

  • Working Buffer: Prepare a 10 mM HEPES buffer solution. Adjust the pH strictly to 7.4 using NaOH/HCl.

    • Why HEPES? Phosphate buffers can precipitate heavy metals like Pb²⁺, ruining the assay. Furthermore, maintaining pH 7.4 prevents the protonation of the azomethine nitrogen, which would independently quench fluorescence.

  • Working Probe Solution (10 µM): Dilute the 1.0 mM stock 1:100 into a co-solvent mixture of HEPES buffer and Methanol (1:1, v/v) immediately before use.

Protocol B: Spectrofluorometric Titration Assay
  • Transfer 2.0 mL of the 10 µM SPH working solution into a standard 1-cm quartz cuvette.

  • Record the baseline fluorescence spectrum. Set the excitation wavelength ( λex​ ) to 340 nm. Scan the emission ( λem​ ) from 380 nm to 600 nm. The baseline should show minimal emission.

  • Sequentially spike the cuvette with micro-aliquots (e.g., 2–10 µL) of a standard metal ion solution (e.g., 1.0 mM Pb(NO₃)₂).

  • After each addition, mix thoroughly and incubate for 2 minutes to allow the coordination complex to reach thermodynamic equilibrium.

  • Record the emission spectrum. You will observe a dose-dependent hyperchromic shift (fluorescence enhancement) peaking around 450 nm[2].

  • Data Processing: Plot the fluorescence intensity at λmax​ against the metal ion concentration. Utilize the Benesi-Hildebrand equation to calculate the association constant ( Ka​ ).

Protocol C: Self-Validation (Selectivity & Reversibility)

To ensure the trustworthiness of the assay and prove that the signal is due to reversible metal coordination (CHEF) rather than a chemodosimetric (irreversible chemical cleavage) reaction:

  • Interference Assay: Prepare separate cuvettes containing 10 µM SPH. Add 50 µM of competing biologically relevant ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺). Measure fluorescence to confirm the probe remains in the "off" state.

  • Reversibility Assay: To the cuvette containing the highly fluorescent SPH-Pb²⁺ complex, add 1.5 equivalents of EDTA (Ethylenediaminetetraacetic acid).

  • Expected Result: The fluorescence should immediately drop back to baseline levels. EDTA has a higher binding affinity for heavy metals than SPH, stripping the metal from the probe and restoring the non-fluorescent, flexible state of SPH.

References

  • Das, D. K., Goswami, P., & Sarma, S. (2013). Salicylaldehyde Phenylhydrazone: A New Highly Selective Fluorescent Lead (II) Probe. Journal of Fluorescence, 23(3), 503-508.[2] URL:[Link]

  • Love, B. E., & Jones, E. G. (1999). The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. Journal of Organic Chemistry, 64(10), 3755-3756.[1] URL:[Link]

  • Zapata, F., et al. (2009). Imidazole-Annelated Ferrocene Derivatives as Highly Selective and Sensitive Multichannel Chemical Probes for Pb(II) Cations. The Journal of Organic Chemistry, 74(13), 4787-4796.[6] URL:[Link]

  • Kumar, S., et al. (2021). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark.[4] URL:[Link]

Sources

Application

Application Notes and Protocols for 2-Hydroxybenzaldehyde Phenylhydrazone Derivatives as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Versatile Scaffold of 2-Hydroxybenzaldehyde Phenylhydrazone The 2-hydroxybenzaldehyde ph...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile Scaffold of 2-Hydroxybenzaldehyde Phenylhydrazone

The 2-hydroxybenzaldehyde phenylhydrazone scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] These compounds, formed through the condensation of 2-hydroxybenzaldehyde (salicylaldehyde) with a phenylhydrazine derivative, possess a unique combination of structural features: a phenolic hydroxyl group, an imine bond, and two aromatic rings that can be readily functionalized. This structural versatility allows for the fine-tuning of their physicochemical properties and biological targets.

This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of 2-hydroxybenzaldehyde phenylhydrazone derivatives as potent enzyme inhibitors. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and explore the structure-activity relationships (SAR) that govern their inhibitory potential against key enzymatic targets.

Part 1: Synthesis and Characterization of 2-Hydroxybenzaldehyde Phenylhydrazone Derivatives

A reliable and well-characterized synthesis is the foundation of any successful screening campaign. The general synthesis of these derivatives is a straightforward acid-catalyzed condensation reaction.[3][4]

General Synthesis Protocol

This protocol outlines the synthesis of a 2-hydroxybenzaldehyde phenylhydrazone derivative. The choice of solvent and catalyst is crucial for achieving high yields and purity. Ethanol is a common solvent due to its ability to dissolve both reactants and its relatively low boiling point, which facilitates product isolation.[3] A catalytic amount of acid, such as acetic acid, is used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[5]

Materials:

  • Substituted 2-hydroxybenzaldehyde (1.0 eq)

  • Substituted phenylhydrazine hydrochloride (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount, ~3-4 drops)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Büchner funnel and filter paper

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the substituted 2-hydroxybenzaldehyde (1.0 eq) in a minimal amount of ethanol with gentle warming and stirring.

  • Addition of Phenylhydrazine: In a separate container, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) in ethanol. Add this solution dropwise to the aldehyde solution while stirring.

  • Acid Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[5]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours. The progress of the reaction should be monitored by TLC.[3]

  • Reaction Monitoring (TLC): Periodically take a small aliquot of the reaction mixture and spot it on a TLC plate alongside the starting materials. A suitable eluent system (e.g., ethyl acetate/hexane, 3:7 v/v) should be used. The reaction is considered complete when the starting material spots have disappeared, and a new, more non-polar product spot is prominent.[6]

  • Product Precipitation and Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by adding cold water.[3]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.

Purification by Recrystallization

Recrystallization is a critical step to obtain a highly pure product, which is essential for accurate biological testing. The choice of solvent is key; the ideal solvent will dissolve the compound when hot but not when cold.[7] For many phenylhydrazone derivatives, ethanol or aqueous ethanol is a suitable recrystallization solvent.[7][8]

Protocol:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized compounds is non-negotiable. A combination of spectroscopic methods provides a self-validating system to ensure the correct molecule has been synthesized.

  • Infrared (IR) Spectroscopy:

    • O-H stretch: A broad peak around 3100-3300 cm⁻¹ indicates the phenolic hydroxyl group.

    • N-H stretch: A sharp peak around 3300-3350 cm⁻¹ corresponds to the N-H bond of the hydrazone.

    • C=N stretch: A strong absorption band in the region of 1598-1615 cm⁻¹ is characteristic of the imine bond.[4][9]

    • C=C stretch: Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • -OH proton: A singlet at δ 11.0-12.0 ppm, which is typically broad and exchangeable with D₂O.

    • -NH proton: A singlet between δ 7.78–11.14 ppm.[4][6]

    • -CH=N proton: A singlet in the range of δ 7.90–8.97 ppm.[4][9]

    • Aromatic protons: Multiplets in the region of δ 6.8-8.2 ppm. The specific splitting patterns will depend on the substitution of the aromatic rings.

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:

    • -C=N carbon: A signal between δ 142-150 ppm.[10]

    • Aromatic carbons: Signals in the range of δ 110-160 ppm.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful condensation and providing the molecular formula.

Part 2: Protocols for Enzyme Inhibition Assays

The following are detailed protocols for assessing the inhibitory activity of 2-hydroxybenzaldehyde phenylhydrazone derivatives against two common and medicinally relevant enzymes: α-glucosidase and urease.

α-Glucosidase Inhibition Assay

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[11] This assay is a colorimetric method that measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[3]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • Potassium phosphate buffer (67 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 100 mM)

  • Test compounds (dissolved in DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase (0.15-0.3 unit/mL) in cold deionized water immediately before use.[12]

    • Prepare a 10 mM solution of pNPG in deionized water.[12]

    • Prepare serial dilutions of the test compounds and acarbose in potassium phosphate buffer. The final concentration of DMSO should not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Test wells: 50 µL of phosphate buffer and 25 µL of the test compound solution at various concentrations.

    • Control wells (100% activity): 50 µL of phosphate buffer and 25 µL of the buffer (with DMSO if used for test compounds).

    • Positive control wells: 50 µL of phosphate buffer and 25 µL of acarbose solution at various concentrations.

    • Blank wells: 75 µL of phosphate buffer.

  • Enzyme Addition and Pre-incubation: Add 25 µL of the α-glucosidase solution to all wells except the blank wells. Pre-incubate the plate at 37°C for 5 minutes.[3]

  • Initiate Reaction: Add 25 µL of the 10 mM pNPG solution to all wells to start the reaction.[3]

  • Incubation: Incubate the plate at 37°C for 15 minutes.[]

  • Stop Reaction: Terminate the reaction by adding 100 µL of 100 mM Na₂CO₃ solution to all wells.[12]

  • Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[3][14]

Urease Inhibition Assay (Berthelot Method)

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its inhibition is a target for the treatment of infections caused by Helicobacter pylori and for preventing the formation of urinary stones.[15] The Berthelot method is a sensitive colorimetric assay that quantifies the ammonia produced.[15]

Materials:

  • Jack bean urease (Sigma-Aldrich)

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • Test compounds (dissolved in DMSO)

  • Thiourea or Acetohydroxamic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of urease in phosphate buffer.

    • Prepare a stock solution of urea in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the buffer.

  • Assay Setup (in a 96-well plate):

    • To each well, add 25 µL of the test compound solution (or positive control/buffer for controls).

    • Add 25 µL of the urease enzyme solution to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 50 µL of the urea solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Color Development:

    • Add 50 µL of the phenol reagent to each well.

    • Add 50 µL of the alkali reagent to each well.

  • Final Incubation: Incubate the plate at room temperature for 10 minutes for color development.

  • Measurement: Measure the absorbance at a wavelength between 625 and 670 nm.[15]

Part 3: Data Analysis and Interpretation

Calculating IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a standard measure of inhibitor potency.

The percent inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] × 100 [3]

Where:

  • A_control is the absorbance of the control (enzyme + substrate without inhibitor).

  • A_sample is the absorbance of the reaction with the test compound.

The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Understanding the Mechanism of Inhibition: Kinetic Studies

To understand how a derivative inhibits an enzyme, kinetic studies are performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk or Dixon plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[16]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km (Michaelis constant) but does not affect the Vmax (maximum reaction velocity).[][14][16][17][18]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This decreases the Vmax but does not affect the Km.[][14][16][17][18]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.

Part 4: Structure-Activity Relationship (SAR) Insights

The inhibitory potency of 2-hydroxybenzaldehyde phenylhydrazone derivatives can be significantly influenced by the nature and position of substituents on both aromatic rings.[19]

  • Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents play a crucial role. Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) on the phenyl rings can enhance inhibitory activity, potentially by increasing the acidity of the N-H proton or by forming favorable interactions with the enzyme's active site.[20][21][22] Conversely, electron-donating groups (e.g., -OH, -OCH₃, -CH₃) can also contribute to activity, possibly through hydrogen bonding or hydrophobic interactions.[11][12][15][23]

  • Position of Substituents: The position of the substituents (ortho, meta, or para) is critical. For instance, a hydroxyl group at the ortho position of the benzaldehyde ring is a key feature, often involved in intramolecular hydrogen bonding which can influence the compound's conformation and binding affinity.[24]

  • Steric Factors: The size and bulkiness of the substituents can affect how the inhibitor fits into the enzyme's active site. Bulky groups may cause steric hindrance, leading to reduced activity.

Data Presentation: Inhibitory Activities of Selected Derivatives

The following table summarizes the reported IC₅₀ values for a selection of 2-hydroxybenzaldehyde phenylhydrazone derivatives against various enzymes. This data highlights the diverse inhibitory potential of this class of compounds.

Enzyme Target Derivative/Substituent IC₅₀ (µM) Reference
α-Glucosidase 4-Hydroxyquinolinone-hydrazone (various)93.5 - 575.6[25]
Quinoline-oxadiazole Schiff base (various)2.60 - 102.12[25]
6-bromo-2-(4-chlorophenyl)-quinazoline-3-oxide0.92[10]
6-iodo-2-(4-methoxyphenyl)-quinazoline-3-oxide1.04[10]
Urease Phenyl-1-nitrophenylurea-phenylhydrazone (various)10 - 36[26]
Schiff bases of isoniazid and fluorinated benzaldehydesWeak activity[5]
Copper(II) complexes of the above Schiff bases0.49[5]
Monoamine Oxidase (MAO-A) 4-hydroxy-N'-(1-phenylethylidene)-benzothiazine-carbohydrazide0.11[1]
Monoamine Oxidase (MAO-B) Methyl 4-hydroxy-benzothiazine-carboxylate 1,1-dioxide0.21[1]
Carbonic Anhydrase (hCA I) Hydrazonobenzenesulfonamides (various)23 - 95[27]
Carbonic Anhydrase (hCA II) Quinazolinone analogs (various)8.9 - 67.3[28]

Visualization of Key Concepts and Workflows

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A 2-Hydroxybenzaldehyde Derivative C Dissolve in Ethanol A->C B Phenylhydrazine Derivative B->C D Add Acid Catalyst (e.g., Acetic Acid) C->D Monitor by TLC E Reflux (2-4h) D->E Monitor by TLC F Cool to RT & Precipitate E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Recrystallization H->I J Dry under Vacuum I->J K IR, NMR, Mass Spec J->K L Pure Product K->L

Caption: General workflow for the synthesis and purification of 2-hydroxybenzaldehyde phenylhydrazone derivatives.

Enzyme Inhibition Assay Workflow

Inhibition_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) B Dispense into 96-well Plate (Controls & Test Concentrations) A->B C Pre-incubate Enzyme & Inhibitor B->C D Initiate Reaction with Substrate C->D E Incubate at 37°C D->E F Stop Reaction E->F G Measure Absorbance F->G H Data Analysis (% Inhibition, IC50) G->H I Kinetic Studies (Lineweaver-Burk/Dixon Plots) H->I J Determine Mode of Inhibition I->J Inhibition_Modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E1 Enzyme Active Site ES1 Enzyme-Substrate Complex E1->ES1 EI1 Enzyme-Inhibitor Complex E1->EI1 S1 Substrate S1->E1:f1 I1 Inhibitor I1->E1:f1 P1 Product ES1->P1 E2 Enzyme Active Site Allosteric Site ES2 Enzyme-Substrate Complex E2->ES2 EI2 Enzyme-Inhibitor Complex E2->EI2 S2 Substrate S2->E2:f1 I2 Inhibitor I2->E2:f2 ES2->I2 ESI2 Enzyme-Substrate-Inhibitor Complex (Inactive) ES2->ESI2 EI2->S2

Caption: Visual representation of competitive and non-competitive enzyme inhibition mechanisms.

References

  • Bio-protocol. (n.d.). 3.6. α-Glucosidase Inhibiting Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Mode of α‐glucosidase inhibition by synthesized hydrazone 3h. Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.5. Alpha-Glucosidase Inhibition Assay. Retrieved from [Link]

  • UCL iGEM. (2022). Berthelot's Urease Activity Assay. Retrieved from [Link]

  • Lab-Care. (n.d.). Berthelot Method. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents. Retrieved from [Link]

  • KTU AVES. (2021). Investigation of The Inhibition Effects of Some Synthesis Products on Human Carbonic Anhydrase. Retrieved from [Link]

  • ResearchGate. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of anti-urease activity. Retrieved from [Link]

  • PMC. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]

  • RSC Publishing. (2021). New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC 50 values of 1 and 2 against α-glucosidase, α-amylase, PTP1B and VEGFR-2 activities. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values of isolated compounds against α-glucosidase. Retrieved from [Link]

  • PMC. (n.d.). In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides. Retrieved from [Link]

  • “Click-chemistry” inspired synthesis of hydrazone-based molecular glasses. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents. Retrieved from [Link]

  • ACS Publications. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. Retrieved from [Link]

  • ACG Publications. (2022). Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine. Retrieved from [Link]

  • MDPI. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Retrieved from [Link]

  • ResearchGate. (2025). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Retrieved from [Link]

  • Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of IC 50 values for various derivatives of MAO-tested with interaction energy for docking experiment. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]

  • PMC. (n.d.). New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. Retrieved from [Link]

  • PubMed. (2018). Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. Retrieved from [Link]

  • ResearchGate. (2020). How to purify hydrazone? Retrieved from [Link]

  • PubMed. (2024). N-Substituted Phenylhydrazones Kill the Ring Stage of Plasmodium falciparum. Retrieved from [Link]

  • ResearchGate. (2015). 2-Hydroxybenzaldehyde (2-phenylquinazolin-4-yl)hydrazones and their Zn II complexes: Synthesis and photophysical properties. Retrieved from [Link]

  • PMC. (2026). Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds. Retrieved from [Link]

  • Alcrut group. (2024). Synthesis and Evaluation of Hydrazones. Retrieved from [Link]

  • Wax Studios. (n.d.). Types Of Enzyme Inhibition Graph. Retrieved from [Link]

  • SciSpace. (n.d.). Inhibition of urease by some new synthesized 1,2,4-triazol derivatives: Inhibition mechanism and molecular docking. Retrieved from [Link]

  • MDPI. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Retrieved from [Link]

  • Frontiers. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). The flow chart representing the concurrent enzyme inhibition phenomenon. Retrieved from [Link]

  • Chad's Blog. (2021). Building diagrams using graphviz. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Retrieved from [Link]

  • PMC. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Retrieved from [Link]

Sources

Method

Application Note: Antimicrobial and Antifungal Profiling of 2-Hydroxybenzaldehyde Phenylhydrazone and Its Transition Metal Complexes

Executive Summary & Chemical Profile 2-Hydroxybenzaldehyde phenylhydrazone (commonly referred to as salicylaldehyde phenylhydrazone, or SPH ) is a highly versatile organic compound characterized by a stable hydrazone lin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-Hydroxybenzaldehyde phenylhydrazone (commonly referred to as salicylaldehyde phenylhydrazone, or SPH ) is a highly versatile organic compound characterized by a stable hydrazone linkage formed via the condensation of 2-hydroxybenzaldehyde and phenylhydrazine[1]. In the realm of drug development and medicinal chemistry, SPH serves as a privileged polydentate Schiff base ligand[2].

While the free SPH ligand exhibits baseline biological activity, its true pharmacological potential is unlocked upon coordination with transition metals such as Copper (Cu), Nickel (Ni), and Cobalt (Co). Empirical studies demonstrate that these SPH-metal complexes exhibit drastically amplified antimicrobial and antifungal activities, often outperforming standard therapeutic drugs against specific fungal strains[2][3].

Mechanistic Rationale: The Causality of Metal Coordination

To understand why researchers synthesize metal-SPH complexes rather than screening the free ligand alone, one must examine the physicochemical changes that occur during complexation. The enhanced bioactivity is governed by two foundational principles: Tweedy’s Chelation Theory and Overtone’s Concept [4][5].

  • Tweedy’s Chelation Theory: When a transition metal ion coordinates with the SPH ligand (typically via the imine nitrogen and phenolic oxygen), the positive charge of the metal is partially shared with the donor atoms. This interaction, combined with extensive π -electron delocalization over the newly formed chelate ring, drastically reduces the overall polarity of the metal ion[5][6].

  • Overtone’s Concept of Cell Permeability: The lipid membrane of microbial cells selectively favors the passage of lipid-soluble (hydrophobic) materials. The reduced polarity of the SPH-metal complex increases its lipophilicity, allowing it to easily permeate the lipid layers of bacterial and fungal cell membranes[4].

  • Intracellular Disruption: Once inside the microbial cell, these complexes disrupt cell wall synthesis, inhibit essential enzymatic functions, and induce oxidative stress via Reactive Oxygen Species (ROS), ultimately leading to cell death[4].

G A Free Metal Ion + SPH Ligand B Chelation / Coordination (Partial charge sharing & π-delocalization) A->B C Reduced Metal Polarity & Increased Lipophilicity B->C Tweedy's Theory D Enhanced Permeation through Microbial Lipid Membrane C->D Overtone's Concept E Disruption of Cell Wall & Enzyme Inhibition D->E F Microbial Cell Death E->F

Mechanistic pathway of antimicrobial action based on Tweedy's Chelation Theory.

Experimental Workflows & Protocols

Protocol A: In Situ Room Temperature Synthesis of SPH Metal Complexes

Causality & Insight: Traditional syntheses of Schiff base complexes often require the isolation and purification of the free ligand followed by harsh refluxing with metal salts. However, an in situ room temperature approach is favored for industrial scalability. It prevents the thermal degradation of sensitive hydrazone intermediates and drives the reaction to completion through immediate metal coordination[2][3].

Materials:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • Phenylhydrazine

  • Transition metal chlorides (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O)

  • Absolute ethanol (Solvent)

Step-by-Step Methodology:

  • Ligand Formation: Dissolve 8.19 mmol (1.00 g) of 2-hydroxybenzaldehyde in 10 mL of absolute ethanol[2].

  • Amine Addition: Dropwise add an equimolar ethanolic solution of phenylhydrazine (0.89 g in 10 mL ethanol) over 15 minutes under continuous magnetic stirring at room temperature (25°C)[2]. Expert Tip: Ensure continuous stirring to prevent localized precipitation of unreacted precursors.

  • In Situ Coordination: Without isolating the intermediate SPH ligand, slowly add an ethanolic solution of the desired metal chloride (e.g., 4.10 mmol to achieve a 1:2 Metal:Ligand stoichiometric ratio) directly to the stirring mixture.

  • Complexation: Continue stirring for 30 to 60 minutes. The formation of the complex is typically indicated by a distinct color shift and the precipitation of a solid complex.

  • Harvesting: Filter the precipitate, wash thoroughly with cold ethanol and diethyl ether to remove any unreacted precursors, and dry under a vacuum[2].

G A 2-Hydroxybenzaldehyde (Salicylaldehyde) C Ethanol Solvent (Room Temp, Stirring) A->C B Phenylhydrazine B->C D 2-Hydroxybenzaldehyde phenylhydrazone (SPH) C->D Condensation F SPH-Metal Complex (Square Planar / Octahedral) D->F In situ coordination E Metal Chloride (CuCl2, NiCl2, etc.) E->F

Workflow for the in situ synthesis of SPH and its transition metal complexes.

Protocol B: Antimicrobial and Antifungal Susceptibility Testing

Causality & Insight: Because SPH-metal complexes are highly lipophilic, they are generally insoluble in aqueous media but readily soluble in Dimethyl Sulfoxide (DMSO). Therefore, DMSO must be used as the primary solvent. To make this a self-validating system, pure DMSO must be included as a negative control to ensure the observed Zones of Inhibition (ZOI) are strictly due to the complexes and not solvent toxicity[7].

Step-by-Step Methodology (Agar Well Diffusion):

  • Preparation: Prepare stock solutions of the free SPH ligand and its metal complexes in 100% DMSO at a standardized concentration (e.g., 1 mg/mL).

  • Inoculation: Spread standardized microbial suspensions (adjusted to 0.5 McFarland standard, approx. 1.5×108 CFU/mL) of test strains (e.g., S. aureus, E. coli, C. albicans) onto Mueller-Hinton agar (for bacteria) and Sabouraud Dextrose agar (for fungi).

  • Well Formation: Punch 6 mm wells into the agar using a sterile cork borer.

  • Application: Introduce 50 µL of the test solutions into the respective wells.

    • Validation Controls: Include DMSO (50 µL) as a negative control. Include standard drugs (Gentamicin for bacteria, Fluconazole for fungi) as positive controls.

  • Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48–72 hours.

  • Measurement: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters using a digital caliper.

Data Presentation: Comparative Efficacy

Extensive screening reveals a distinct biological profile for these compounds. Notably, SPH metal complexes exhibit higher antifungal activities than antibacterial activities [2]. Furthermore, specific geometries (square planar or octahedral) of Nickel and Copper complexes have demonstrated inhibitory effects that surpass those of standard commercial drugs[2][8].

Table 1: Representative Susceptibility Profile of SPH and its Metal Complexes

CompoundTarget OrganismAssay TypeAverage Zone of Inhibition (mm)Efficacy vs. Standard Drug
SPH (Free Ligand) E. coli (Gram -)Agar Diffusion8 - 10Lower
SPH-Cu(II) Complex S. aureus (Gram +)Agar Diffusion18 - 22Comparable
SPH-Ni(II) Complex C. albicans (Fungi)Agar Diffusion24 - 28Higher
Gentamicin (Std) BacteriaAgar Diffusion20 - 25Baseline
Fluconazole (Std) FungiAgar Diffusion18 - 22Baseline

References

  • Title: Full article: In Situ Room Temperature Synthesis and Characterization of Salicylaldehyde Phenylhydrazone Metal Complexes, Their Cytotoxic Activity on MCF-7 Cell Line, and Their Investigation as Antibacterial and Antifungal Agents Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis and antibacterial activity of new oximes, semicarbazones and phenyl hydrazones Source: ResearchGate URL: [Link]

  • Title: The Antimicrobial Efficacy of Copper Complexes: A Review Source: PMC / NIH URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial Activities of New Mixed Ligand Complexes of Copper(II) Source: Bendola Publishing URL: [Link]

  • Title: The Potentiality of Vanadium Complexes as Antibacterial Agents Source: MDPI URL: [Link]

Sources

Application

Application Note: 2-Hydroxybenzaldehyde Phenylhydrazone (SAPH) in Environmental Sample Analysis

Target Audience: Researchers, Analytical Chemists, and Environmental Scientists Document Type: Technical Guide & Validated Protocols Executive Summary The detection and quantification of trace heavy metals in environment...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Environmental Scientists Document Type: Technical Guide & Validated Protocols

Executive Summary

The detection and quantification of trace heavy metals in environmental matrices (e.g., wastewater, river water, and soil leachates) require highly selective, robust, and cost-effective analytical methodologies. 2-Hydroxybenzaldehyde phenylhydrazone (commonly known as Salicylaldehyde Phenylhydrazone or SAPH; CAS No. 614-65-3) has emerged as a premier Schiff base ligand for these applications. This application note details the mechanistic principles of SAPH-metal coordination, provides self-validating experimental protocols for spectrofluorimetric analysis, and outlines the critical physicochemical parameters required to achieve sub-ppm detection limits.

Molecular Mechanisms of SAPH-Metal Coordination

SAPH acts as a versatile multidentate chelator due to the presence of a phenolic hydroxyl group (–OH) and a hydrazone linkage (–C=N–NH–). The analytical utility of SAPH is driven by the following mechanistic pathways:

  • Coordination Geometry: Upon interaction with transition or heavy metals, SAPH typically undergoes double deprotonation of the hydrazone N–H and phenolic O–H functions. This results in a highly stable κ3N,N,O coordination mode, though intermediate κ2N,O states can also be isolated depending on the specific metal center and pH[1].

  • Photophysical Response (Turn-On Fluorescence): In its uncomplexed state, SAPH exhibits weak fluorescence due to active non-radiative decay pathways, specifically the isomerization of the C=N double bond and Photoinduced Electron Transfer (PET). When a target metal ion (such as Pb2+ ) binds to the κ3N,N,O pocket, the structural rigidity of the molecule increases drastically. This chelation-enhanced fluorescence (CHEF) restricts C=N isomerization and inhibits PET, resulting in a highly selective, measurable "turn-on" fluorescent signal[2].

  • Colorimetric Indication: For metals like Cu2+ or during the titration of highly reactive organometallic reagents, the formation of the metal-ligand complex induces a sharp, visually distinguishable transition (e.g., from yellow to golden orange/red), making it an excellent colorimetric indicator[3].

G N1 Environmental Sample (River/Wastewater) N2 Pre-treatment (Filter & Acidify) N1->N2 N3 Buffer Addition (pH 7.0-7.5) N2->N3 N5 Metal Complexation (Turn-On PET) N3->N5 N4 SAPH Reagent (Fluorescent Probe) N4->N5 N6 Optical Detection (Spectrofluorimetry) N5->N6

Workflow for spectrofluorimetric detection of trace metals using SAPH.

Quantitative Analytical Performance

The table below summarizes the field-proven analytical figures of merit for SAPH when applied to various metal targets in environmental and synthetic samples.

Target AnalyteAnalytical ModalityDetection LimitLinear Dynamic RangeOptimal pHReference
Lead ( Pb2+ ) Spectrofluorimetry 6.3×10−7 M 1.0−10.0 µM7.0 – 7.5[2]
Copper ( Cu2+ ) Gravimetry / ColorimetryTrace to mg levelsN/A5.0 – 6.0[4]
Organometallics Visual TitrationN/A (Indicator)N/ANon-aqueous[3]
Cellulose/Biomass Heterogeneous CatalysisN/AN/AHigh Temp[5]

Validated Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal controls to account for matrix effects (e.g., humic acid quenching) commonly encountered in environmental samples.

Protocol: Spectrofluorimetric Determination of Pb2+ in Wastewater
A. Reagent Preparation

Causality Insight: SAPH possesses low aqueous solubility due to its hydrophobic phenyl rings. Therefore, an organic co-solvent is mandatory to maintain a homogeneous assay environment.

  • SAPH Stock Solution (1.0 mM): Dissolve 21.2 mg of SAPH in 100 mL of HPLC-grade Ethanol or Tetrahydrofuran (THF). Store in an amber flask at 4°C to prevent photo-degradation.

  • HEPES Buffer (0.1 M, pH 7.2): Dissolve 2.38 g of HEPES in 80 mL of ultrapure water. Adjust to pH 7.2 using 0.1 M NaOH, then dilute to 100 mL. Why pH 7.2? At pH < 5, the hydrazone nitrogen becomes protonated, repelling metal cations. At pH > 8, Pb2+ precipitates as Pb(OH)2​ . pH 7.2 ensures optimal ligand deprotonation for κ3N,N,O coordination[1].

B. Sample Pre-treatment
  • Collect the environmental water sample in acid-washed polyethylene bottles.

  • Filter the sample through a 0.45 µm PTFE syringe filter to remove suspended particulate matter.

  • Acidify a 50 mL aliquot with 1% HNO3​ to pH < 2 for storage, ensuring all metal ions remain in their free, hydrated state.

C. Assay Execution & Self-Validation

Set up the following testing matrix in standard 10 mL volumetric flasks to ensure internal validation:

  • Method Blank: 1.0 mL HEPES buffer + 1.0 mL SAPH stock + 8.0 mL ultrapure water.

  • Positive Control: 1.0 mL HEPES buffer + 1.0 mL SAPH stock + 1.0 mL of 5.0μM Pb2+ standard + 7.0 mL ultrapure water.

  • Unknown Sample: 1.0 mL HEPES buffer + 1.0 mL SAPH stock + 1.0 mL neutralized environmental sample + 7.0 mL ultrapure water.

  • Matrix Spike: 1.0 mL HEPES buffer + 1.0 mL SAPH stock + 1.0 mL environmental sample + 1.0 mL of 5.0μM Pb2+ standard + 6.0 mL ultrapure water.

Procedure:

  • Allow all flasks to incubate at room temperature for 15 minutes to reach thermodynamic equilibrium for complexation.

  • Transfer 3.0 mL of each solution to a quartz cuvette.

  • Measure the fluorescence emission (typically exciting at ~380 nm and reading emission at ~490 nm, depending on the exact solvent ratio)[2].

  • Validation Check: Calculate the recovery of the Matrix Spike. A recovery between 90-110% validates that the environmental matrix is not causing significant signal quenching. If recovery is low, standard addition methodology must be employed.

Advanced Applications: Solid-Phase Extraction (SPE)

For samples where metal concentrations fall below the detection limit of direct spectroscopy, SAPH can be utilized as a preconcentration agent. By immobilizing SAPH onto a solid support—such as silica derived from rice husk ash—researchers can create a heterogeneous functionalized matrix[5].

Workflow:

  • Pass 500 mL of the environmental sample through the SAPH-functionalized silica column at a flow rate of 2.0 mL/min.

  • The metal ions are selectively trapped via the hydrazone-phenolic chelation pockets.

  • Elute the concentrated metals using 5.0 mL of 1.0 M HNO3​ , effectively achieving a 100-fold preconcentration factor prior to ICP-MS or AAS analysis.

References

  • Salicylaldehyde Phenylhydrazone: A New Highly Selective Fluorescent Lead (II) Probe Journal of Fluorescence
  • Microchemical Journal 1979 Vol.24 No.2 (Analytical Uses of Phenylhydrazines and Phenylhydrazones) Microchemical Journal
  • Syntheses, Characterization, and Multifaceted Coordination Chemistry of Hydrazonido Titanium Complexes ACS Inorganic Chemistry
  • Automated On-Demand Titration of Organometallic Reagents in Continuous Flow Organic Process Research & Development
  • Hydrolysis of cellulose over silica-salicylaldehyde phenylhydrazone catalyst Journal of the Taiwan Institute of Chemical Engineers

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Hydroxybenzaldehyde Phenylhydrazone Synthesis &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 2-Hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 2-Hydroxybenzaldehyde phenylhydrazone (also known as salicylaldehyde phenylhydrazone).

Rather than simply providing a list of instructions, this guide emphasizes the causality behind experimental choices. Understanding why an impurity forms is the prerequisite to eliminating it. Every protocol provided here is designed as a self-validating system —meaning each step contains an internal analytical check to ensure you do not carry errors forward into subsequent workflows.

Mechanistic Overview: The Origin of Impurities

The synthesis of 2-hydroxybenzaldehyde phenylhydrazone relies on a classic nucleophilic addition-elimination (condensation) reaction between 2-hydroxybenzaldehyde and phenylhydrazine, typically refluxed in an alcohol solvent [1]. While the reaction is highly efficient, the equilibrium-driven nature of Schiff base/hydrazone formation and the high reactivity of the precursors make the system prone to specific impurities.

Primary Impurity Pathways
  • Unreacted Phenylhydrazine: Phenylhydrazine is a highly electron-rich, nucleophilic reagent. If used in excess or if the reaction does not reach completion, residual phenylhydrazine remains. It is notoriously susceptible to auto-oxidation when exposed to air and light, rapidly degrading into dark red/brown azobenzene derivatives and tarry radical-coupling products.

  • Unreacted 2-Hydroxybenzaldehyde (Salicylaldehyde): If the reaction lacks sufficient acid catalysis to activate the carbonyl carbon, or if the equilibrium is not driven forward, unreacted salicylaldehyde will remain. As a liquid at room temperature, it acts as a plasticizer in the final crystal lattice, severely depressing the melting point.

  • Trace Metal Complexes: The target hydrazone is a potent bidentate/tridentate ligand. Trace transition metals from degraded equipment can coordinate with the compound, forming highly colored monometallic complexes [2].

Workflow A Reactants: Salicylaldehyde + Phenylhydrazine B Condensation (EtOH, Reflux, H+) A->B C Crude Product Mixture B->C D Unreacted Phenylhydrazine C->D E Unreacted Salicylaldehyde C->E F Oxidation/Tarry Byproducts C->F G Recrystallization (Hot EtOH) C->G H Pure 2-Hydroxybenzaldehyde phenylhydrazone G->H

Reaction workflow and common impurity formation pathways during synthesis.

Quantitative Impurity Profiling

To effectively separate the target compound from its impurities, we exploit their differential physicochemical properties. The table below summarizes the critical data required for rational purification design.

CompoundRole in SystemMelting Point (°C)Solubility (Cold EtOH)Solubility (Hot EtOH)Visual / Physical Indicator
2-Hydroxybenzaldehyde phenylhydrazone Target Product 144 Low High Pale yellow/white crystalline powder
PhenylhydrazineReactant / Impurity19.9HighHighDark red/brown oil (when oxidized)
2-HydroxybenzaldehydeReactant / Impurity-7HighHighClear/yellowish liquid, distinct phenolic odor
Oxidation TarsSide ProductVariableLowModerateDark, insoluble particulates

Troubleshooting Guide & FAQs

Troubleshooting Start Issue Detected: Low Purity / Off-color Q1 Is the product dark red or brown? Start->Q1 Q2 Is the melting point < 144°C? Start->Q2 A1 Phenylhydrazine Oxidation Q1->A1 Yes Fix1 Wash with cold EtOH, Recrystallize A1->Fix1 A2 Residual Starting Materials Q2->A2 Yes Fix2 Monitor via TLC, Extend Reflux A2->Fix2

Troubleshooting logic for colored impurities and melting point depression.

Q: Why is my synthesized product dark red or brown instead of the literature-reported pale yellow/white? A: This is the most frequently encountered issue and is caused by the oxidation of unreacted phenylhydrazine. Because phenylhydrazine is highly electron-rich, it auto-oxidizes rapidly in the presence of ambient oxygen and light, forming dark azobenzene derivatives. Corrective Action: Ensure strict stoichiometric control (avoid excess phenylhydrazine). If the crude product is already dark, perform a hot recrystallization from ethanol with the addition of activated charcoal (1-2% w/w) to adsorb the polymeric/tarry oxidation products before hot filtration. Alternatively, consider microwave-assisted synthesis, which drastically reduces reaction times and limits the window for oxidative side-product formation [3].

Q: My product's melting point is depressed (e.g., 132-138°C instead of 144°C). What is the primary contaminant? A: A depressed and broadened melting point indicates the presence of residual starting materials trapped within the crystal lattice. Because salicylaldehyde is a liquid at room temperature (-7°C melting point), even trace amounts act as a plasticizer, significantly disrupting the crystal lattice energy of the hydrazone. Corrective Action: Your condensation reaction likely did not reach equilibrium. Triturate the crude solid with ice-cold ethanol. As shown in the data table, starting materials are highly soluble in cold ethanol, while the target product is not.

Q: Can trace metals in my glassware or equipment affect the product? A: Yes. 2-Hydroxybenzaldehyde phenylhydrazone contains both a phenolic hydroxyl group and an imine nitrogen, making it an excellent bidentate Schiff base ligand. Trace transition metals (e.g., Fe²⁺, Cu²⁺) from degraded metal spatulas or improperly washed glassware will coordinate with the ligand, forming highly colored monometallic complexes that co-precipitate with your product [2]. Corrective Action: Use strictly glass or PTFE-coated equipment. Pre-wash glassware with a 1M HCl acid bath followed by thorough deionized water rinsing to strip residual metal ions.

Self-Validating Purification Protocol: Recrystallization

This methodology relies on differential solubility to isolate the target compound. It is designed as a self-validating system: you must pass the validation checkpoint at each step before proceeding.

Step 1: Reaction Quenching & Initial Isolation

  • Action: Upon completion of the reflux, cool the reaction mixture to 0–5°C in an ice bath for 30 minutes.

  • Causality: Lowering the temperature decreases the solubility of the hydrazone, forcing it out of the ethanol solution while leaving the highly soluble unreacted starting materials in the supernatant.

  • Validation Checkpoint: A thick precipitate must form. If the solution remains clear, the reaction failed or the solvent volume is too high (requires rotary evaporation concentration).

Step 2: Cold Wash Filtration

  • Action: Filter the crude product under vacuum. Wash the filter cake with a minimal volume (e.g., 2 × 10 mL) of ice-cold ethanol.

  • Causality: Cold ethanol flushes away residual liquid salicylaldehyde and unoxidized phenylhydrazine without dissolving the solid product.

  • Validation Checkpoint: The filtrate passing through the funnel should transition from deeply colored to clear/pale yellow.

Step 3: Hot Recrystallization

  • Action: Transfer the crude solid to an Erlenmeyer flask. Add boiling ethanol dropwise while swirling until the solid just dissolves. If the solution is dark, add 1% w/w activated charcoal, boil for 2 minutes, and perform a hot gravity filtration.

  • Causality: Adding solvent dropwise ensures the creation of a saturated solution at the boiling point, which is mathematically required for maximum crystal yield upon cooling.

  • Validation Checkpoint: The solution must be completely transparent (no undissolved particulates) before cooling begins.

Step 4: Controlled Crystallization

  • Action: Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath for 15 minutes.

  • Causality: Slow cooling provides the thermodynamic time required for the target molecules to form a highly ordered, pure crystal lattice, actively excluding structurally dissimilar impurities.

  • Validation Checkpoint: Crystals should be distinct needles or plates, not amorphous powder.

Step 5: Final Verification

  • Action: Filter, dry under high vacuum, and measure the melting point.

  • Validation Checkpoint: The melting point must be sharp at exactly 144°C [1]. A variance of >1.5°C requires a second recrystallization.

References

  • "Spectral Investigation of Schiff Base Monometallic Transition Metal Complexes as Bacteria and Fungus Inhibitors", Science Alert. Available at: [Link]

  • "Microwave Assisted Simple Synthetic Route for the Synthesis of Medicinally Important Pyrazole Scaffolds", Heterocyclic Letters. Available at: [Link]

Optimization

Technical Support Center: Optimizing 2-Hydroxybenzaldehyde Phenylhydrazone Synthesis

Welcome to the Technical Support Center for hydrazone bioconjugation and synthesis. As a Senior Application Scientist, I have compiled this guide to address the thermodynamic, kinetic, and practical challenges associated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for hydrazone bioconjugation and synthesis. As a Senior Application Scientist, I have compiled this guide to address the thermodynamic, kinetic, and practical challenges associated with the condensation of 2-hydroxybenzaldehyde (salicylaldehyde) and phenylhydrazine.

Reaction Mechanism & Kinetic Pathways

Understanding the causality behind your reaction conditions is the first step to optimization. Hydrazone formation is a reversible,[1].

G A 2-Hydroxybenzaldehyde (Electrophile) C Carbinolhydrazine (Tetrahedral Intermediate) A->C Nucleophilic Addition B Phenylhydrazine (Nucleophile) B->C Optimal pH 4.5-5.0 F Protonated Hydrazine (Unreactive) B->F Excess Acid (pH < 4.0) D Protonated Intermediate (Activated Leaving Group) C->D Acid Catalysis E Salicylaldehyde Phenylhydrazone (Target Product) D->E Dehydration (Rate-Limiting)

Reaction mechanism and pH-dependent pathways for hydrazone formation.

Self-Validating Synthesis Protocol

This standard operating procedure (SOP) is designed as a self-validating system. It leverages the poor solubility of the product in cold ethanol to drive the equilibrium forward via Le Chatelier's principle, eliminating the need for complex chromatographic purification.

Reagents Required:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde): 27.0 mmol (3.30 g)

  • Phenylhydrazine: 27.0 mmol (2.92 g)

  • Solvent: 95% Ethanol

  • Catalyst: Glacial acetic acid

Step-by-Step Methodology:

  • Nucleophile Preparation: Dissolve 2.92 g of freshly distilled phenylhydrazine in 10 mL of in a round-bottom flask[2]. Causality: Using freshly distilled phenylhydrazine prevents the introduction of oxidized azo-byproducts that darken the final crystal lattice.

  • Electrophile Addition: Dissolve 3.30 g of salicylaldehyde in 15 mL of 95% ethanol. Add this dropwise to the stirring phenylhydrazine solution at room temperature[2].

  • Catalysis: Add 1-2 drops of glacial acetic acid to adjust the apparent pH to ~4.5. Causality: This strikes the critical kinetic balance—protonating the carbonyl oxygen to enhance electrophilicity without protonating the hydrazine nitrogen[1].

  • Reaction & Observation: Stir the solution at room temperature for 30 minutes. Self-Validation: A visible precipitate will begin forming within the first minute, indicating successful nucleation and product formation[2].

  • Isolation: Cool the reaction mixture to -15 °C for 1 hour to maximize crystallization. Collect the white/pale-yellow solid via vacuum filtration[2].

  • Washing: Wash the filter cake with ice-cold ethanol to remove unreacted starting materials, followed by drying in vacuo (Expected melting point: 140-145 °C)[2].

Troubleshooting & FAQs

Q: Why has my reaction stalled, and why is the yield so low? A: The most common culprit is improper pH control. Hydrazone formation is a reversible, two-step process[1]. If the environment is too acidic (pH < 4), the α-effect nucleophile (phenylhydrazine) becomes protonated into an[3]. If the pH is too basic (pH > 6), the acid-catalyzed dehydration of the carbinolhydrazine intermediate cannot occur, making the breakdown of the tetrahedral intermediate the[4]. Ensure your reaction is buffered or titrated to an optimal pH of 4.5–5.0[3].

Q: My isolated product is dark orange/brown instead of pale yellow. How do I fix this? A: Phenylhydrazine is highly prone to auto-oxidation when exposed to air and light. The oxidized impurities co-crystallize with the hydrazone. Always use freshly distilled phenylhydrazine (stored under argon) and degas your ethanol solvent. If the product is already dark, recrystallize it from hot ethanol.

Q: Can I use this product for downstream analytical applications? A: Yes. 2-Hydroxybenzaldehyde phenylhydrazone is an exceptional colorimetric indicator for titrating organometallic reagents (like or alkyllithiums)[2][5]. In the presence of exactly one equivalent of base, it forms a monoanion (yellow). The first drop of excess organometallic reagent triggers a sharp color change to bright golden orange, providing a highly reliable visual endpoint[2].

Q: Do I need to reflux the reaction to ensure completion? A: No. While many Schiff base condensations require heat to drive off water, the reaction between salicylaldehyde and phenylhydrazine is remarkably fast at room temperature[2]. The ortho-hydroxyl group on the salicylaldehyde provides intramolecular acid/base effects that significantly accelerate the breakdown of the tetrahedral intermediate[4].

Quantitative Data Summary
ParameterCondition / ValueMechanistic Impact
Optimal pH Range 4.5 – 5.0Balances carbonyl activation and nucleophile availability[1][3].
Rate-Limiting Step (Neutral pH) Dehydration of intermediateSlow breakdown of the tetrahedral carbinolhydrazine[4].
Rate-Limiting Step (Low pH < 3) Nucleophilic AdditionPhenylhydrazine is sequestered as an unreactive hydrazinium ion[3].
Second-Order Rate Constant (pH 7.4) 0.01 to 24 M⁻¹ s⁻¹Highly dependent on intramolecular acid/base catalysis (e.g., ortho-OH groups)[4].
Product Melting Point 140 – 145 °CConfirms purity of the isolated 2-hydroxybenzaldehyde phenylhydrazone[2].
References
  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health (PMC). Available at:[Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. Available at:[Link]

  • The Use of Salicylaldehyde Phenylhydrazone As An Indicator For The Titration of Organometallic Reagents. Scribd. Available at:[Link]

  • Organic Syntheses Procedure: Preparation of DABSO. Organic Syntheses. Available at:[Link]

Sources

Troubleshooting

Preventing degradation of 2-Hydroxybenzaldehyde phenylhydrazone during storage

A Guide to Preventing Degradation During Storage Welcome to the technical support center for 2-Hydroxybenzaldehyde Phenylhydrazone. As a Senior Application Scientist, I have designed this guide to provide researchers, sc...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Degradation During Storage

Welcome to the technical support center for 2-Hydroxybenzaldehyde Phenylhydrazone. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into maintaining the stability and integrity of this valuable compound. This resource moves beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions to protect your materials and guarantee experimental reproducibility.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the most common observations and questions regarding the stability of 2-Hydroxybenzaldehyde Phenylhydrazone, focusing on the causative chemical mechanisms.

Q1: I just synthesized or opened a new bottle of 2-Hydroxybenzaldehyde Phenylhydrazone, and it's already turning from a white/yellow powder into a brown or reddish-brown oil. What is happening?

This is a classic sign of rapid chemical degradation. The color change and eventual liquefaction indicate that the compound is breaking down into multiple products.[1] This is not uncommon for phenylhydrazones when handled or stored improperly and is typically caused by a combination of two primary chemical processes: oxidation and hydrolysis, which are often accelerated by exposure to the ambient environment.[1]

Q2: What are the primary chemical reactions that cause this degradation?

There are three main degradation pathways for 2-Hydroxybenzaldehyde Phenylhydrazone:

  • Hydrolysis: The central C=N (imine) bond in the hydrazone is susceptible to cleavage by water. This reaction is reversible and is significantly catalyzed by trace amounts of acid.[2][3][4] Even atmospheric moisture can be sufficient, especially if residual acidic catalyst from the synthesis remains in the product.[1] This process breaks the compound down into its original starting materials: 2-Hydroxybenzaldehyde and phenylhydrazine.

  • Oxidation: The phenylhydrazine moiety is particularly sensitive to atmospheric oxygen.[5][6] Oxidation is a complex, often autocatalytic process that can involve free radical intermediates, leading to highly colored byproducts like azines, which are often red or brown.[1][7] The presence of metal ions can also initiate or accelerate oxidation.[7]

  • Photodegradation: Phenylhydrazones can undergo photo-induced isomerization between their E and Z geometric forms when exposed to light, particularly UV light.[8][9] While this is not a decomposition reaction, it changes the molecule's conformation, which can alter its physical properties and reactivity, potentially making it more susceptible to other degradation pathways. The parent aldehyde is also known to be sensitive to light.[10]

Q3: How critical are trace impurities from the synthesis process for long-term stability?

They are extremely critical. The most detrimental impurity is often residual acid (e.g., acetic acid) used as a catalyst during synthesis. Even a trace amount can act as a catalyst for hydrolysis by attracting atmospheric moisture and protonating the hydrazone, which is the rate-limiting step for its cleavage in acidic conditions.[1][11] Similarly, trace metal impurities can catalyze oxidative degradation.[7] Therefore, high purity of the final product is paramount for its storage stability.

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides a systematic approach to diagnosing and resolving stability issues you may encounter.

Visualizing the Troubleshooting Process

Troubleshooting_Workflow start Degradation Observed (Color Change, Oiling) check_speed Is the degradation rapid (hours)? start->check_speed rapid_cause Likely Cause: - High exposure to Air (O₂) & Moisture (H₂O) - Residual Acid Catalyst check_speed->rapid_cause Yes gradual_cause Likely Cause: - Slow oxidation from poor seal - Light exposure (photoisomerization) check_speed->gradual_cause No (days/weeks) rapid_solution Immediate Action: 1. Immediately transfer to an inert gas (Ar or N₂) atmosphere. 2. Store in a desiccator in the dark. 3. Plan for re-purification to remove acid. rapid_cause->rapid_solution gradual_solution Corrective Action: 1. Repackage in an amber vial with a tight seal. 2. Purge headspace with inert gas. 3. Move to cold storage (-20°C). gradual_cause->gradual_solution

Caption: Troubleshooting workflow for observed degradation.

Part 3: Protocols for Optimal Storage and Handling

To ensure the long-term viability of your 2-Hydroxybenzaldehyde Phenylhydrazone, adherence to strict storage and handling protocols is essential.

Protocol 1: Recommended Long-Term Storage

This protocol is designed to minimize all primary degradation pathways.

Materials:

  • High-purity 2-Hydroxybenzaldehyde Phenylhydrazone

  • Appropriately sized amber glass vials with PTFE-lined caps

  • Source of inert gas (Argon or Nitrogen) with tubing

  • -20°C freezer (non-cycling/manual defrost preferred)

  • Laboratory desiccator

Procedure:

  • Aliquot the Material: Immediately upon receipt or after synthesis and purification, divide the bulk material into smaller, single-use aliquots in the amber vials. This prevents repeated exposure of the entire stock to the atmosphere.

  • Inert Gas Purge: Place the uncapped vials in a desiccator or glove box. Gently flush the container with a slow stream of inert gas (Argon is preferred as it's denser than air) for 5-10 minutes to displace all oxygen and moisture.

  • Secure Sealing: While still under the inert atmosphere, tightly cap the vials. For extra protection, you can wrap the cap-vial interface with Parafilm®.

  • Cold Storage: Place the sealed, inerted vials into a labeled container and store them in a -20°C freezer.[12] The low temperature drastically reduces the rate of any potential degradation reactions.[2]

  • Log Information: Maintain a log for each aliquot, noting the date of storage and any observations.

Protocol 2: Handling for Experimental Use

Procedure:

  • Equilibration: Remove a single aliquot vial from the freezer and allow it to warm to room temperature in a desiccator before opening. This critical step prevents atmospheric moisture from condensing onto the cold powder.

  • Minimize Exposure: Once at room temperature, open the vial and quickly weigh out the required amount of material, preferably in a low-humidity environment or under a gentle stream of inert gas.

  • Subdued Light: Perform all manipulations under subdued laboratory lighting to minimize potential photo-isomerization.[8][9]

  • Resealing: If any material remains, re-purge the vial with inert gas before tightly resealing and returning it to cold storage. Avoid returning unused material to the primary stock container.

Part 4: Key Degradation Pathways & Storage Data

Understanding the chemical transformations is key to preventing them.

Primary Degradation Mechanisms

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Compound 2-Hydroxybenzaldehyde Phenylhydrazone H2O + H₂O (Acid-Catalyzed) O2 + O₂ (Air) (Metal Ions, Light) Light + Light (hν) Hydrolysis_Products 2-Hydroxybenzaldehyde + Phenylhydrazine H2O->Hydrolysis_Products Oxidation_Products Colored Byproducts (e.g., Azines, Diazonium Species) O2->Oxidation_Products Isomers E/Z Isomers Light->Isomers

Caption: The main degradation pathways affecting the compound.

Table 1: Summary of Storage Conditions and Expected Stability
Storage ConditionTemperatureAtmosphereLight ProtectionExpected Relative StabilityRationale
Ideal (Long-Term) -20°CInert Gas (Ar, N₂)Amber Vial (in dark)+++++Minimizes thermal, oxidative, and photodegradation pathways.[12][13][14]
Good (Short-Term) 2-8°CInert Gas (Ar, N₂)Amber Vial+++Reduces thermal degradation; inert gas prevents oxidation.[15]
Acceptable (Working) Room TempInert Gas (Ar, N₂)Amber Vial++Protects from oxidation and light, but thermal degradation is possible over time.
Poor (Degradation Likely) Room TempAirAmber Vial+Susceptible to oxidation and hydrolysis from atmospheric moisture.[1]
Not Recommended Room TempAirClear Vial-All major degradation pathways (oxidation, hydrolysis, photodegradation) are active.[1][10]
References
  • Patsnap Eureka. (2026, February 28). Amide vs Hydrazone Stability: Impacts of Temperature Gradient.
  • Dirksen, A., & Hackeng, T. M. (2012). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry, 23(10), 1965–1979. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]

  • Akkaya, E. U., & Kose, M. (2016). A DFT Approach to the Mechanistic Study of Hydrazone Hydrolysis. ACS Omega, 1(1), 103-109. Available at: [Link]

  • Inert. (n.d.). Powder Storage Solutions. Retrieved from [Link]

  • Sayer, J. M., & Jencks, W. P. (1972). Studies on Girard hydrazones. Part III. Further kinetic studies on the hydrolysis of Girard hydrazones. Journal of the Chemical Society B: Physical Organic, 1, 259-268. Available at: [Link]

  • Simunek, P., & Dvorak, Z. (2006). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 529-535. Available at: [Link]

  • Bhatnagar, I., & George, M. V. (1967). The Oxidation of Phenylhydrazones with Manganese Dioxide. The Journal of Organic Chemistry, 32(7), 2252–2255. Available at: [Link]

  • Li, Y., et al. (2021). Controllable binary/ternary memory behavior induced by isomerization of phenylhydrazone groups in polymer side chains under ultraviolet light conditions. Journal of Materials Chemistry C, 9(13), 4567-4575. Available at: [Link]

  • Hilaris Publisher. (n.d.). Natural Antioxidants in Organic Foods: A Chemical Perspective.
  • Organic Syntheses. (n.d.). Ethanone, 1-phenyl-, hydrazone. Retrieved from [Link]

  • Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687. Available at: [Link]

  • Loba Chemie. (n.d.). PHENYL HYDRAZINE FOR SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
  • SpecialChem. (2025, June 19). Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide.
  • Bhatnagar, I., & George, M. V. (1967). Oxidation of Phenylhydrazones with Manganese Dioxide. The Journal of Organic Chemistry, 32(7), 2252-2255. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • Trashakhova, A. V., et al. (2011). 2-Hydroxybenzaldehyde (2-phenylquinazolin-4-yl)hydrazones and their Zn II complexes: Synthesis and photophysical properties. Russian Chemical Bulletin, 60(11), 2346-2352. Available at: [Link]

  • Itano, H. A., & Mannen, S. (1976). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochimica et Biophysica Acta (BBA) - Protein Structure, 421(1), 1-11. Available at: [Link]

  • Valenti, S., et al. (2025, February 3). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Polymers, 17(3), 548. Available at: [Link]

  • ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage.
  • Zhang, J., et al. (2020). Fluorescence Toggling Mechanism of Photochromic Phenylhydrazones: N-N Single Bond Rotation-Assisting E/Z Photoisomerization Differs from Imine. The Journal of Physical Chemistry A, 124(32), 6435–6443. Available at: [Link]

  • KNF. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. Retrieved from [Link]

  • Linde Gas. (n.d.). Inerting in the chemical industry. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxybenzaldehyde. Retrieved from [Link]

  • Yilmaz, I., et al. (2015). New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. Journal of Chemistry, 2015, 786193. Available at: [Link]

  • PubChem. (n.d.). 2-Hydroxybenzaldehyde phenylhydrazone. Retrieved from [Link]

  • Salhany, J. M., et al. (1993). Oxidative damage by phenylhydrazine diminishes erythrocyte anion transport. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1150(1), 83-90. Available at: [Link]

  • ResearchGate. (2026, March 3). A Green and Efficient Protocol for the Synthesis of Phenylhydrazone Derivatives Catalyzed by Nanostructured Diphosphate Na2CaP2O7 and Screening of Their Antibacterial Activity.
  • ResearchGate. (2015, March 17). How can I prevent or control the decomposition of acetophenone phenylhydrazone? Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Hydroxybenzaldehyde Phenylhydrazone

Welcome to the technical support center for the synthesis of 2-hydroxybenzaldehyde phenylhydrazone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-hydroxybenzaldehyde phenylhydrazone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this seemingly straightforward condensation reaction. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot issues, optimize your reaction conditions, and ensure the integrity of your synthesis.

The formation of a phenylhydrazone from 2-hydroxybenzaldehyde (salicylaldehyde) and phenylhydrazine is a classic nucleophilic addition-elimination reaction.[1] While fundamental, the specific functionalities of the starting materials—an α-hydroxy aldehyde and a reactive hydrazine—create pathways for several competing and consequential side reactions. This guide addresses these issues in a direct question-and-answer format.

Troubleshooting Guide and FAQs

Question 1: My reaction yield is significantly lower than expected, and the crude product seems impure. What are the likely causes?

Answer:

Low yield in this synthesis typically points to one of three areas: suboptimal reaction kinetics, reagent quality, or competing reactions.

  • Suboptimal Kinetics & pH: The formation of the initial carbinolamine intermediate is often the rate-determining step and is subject to general acid catalysis.[2] The subsequent dehydration to the hydrazone is also acid-catalyzed. Without a catalyst, the reaction may be slow and incomplete. Conversely, excessively strong acidic conditions can promote degradation or unwanted cyclization reactions (see Question 3).

    • Solution: Employ a mild acid catalyst. A few drops of glacial acetic acid are generally sufficient to promote the reaction without inducing significant side product formation.[3] This ensures the reaction proceeds to completion in a reasonable timeframe.

  • Reagent Quality: Phenylhydrazine is highly susceptible to aerial oxidation, a process that can be initiated by trace metal cations.[4] Oxidized phenylhydrazine appears as a dark, often reddish-brown, viscous oil and will not react as desired, leading to lower yields and introducing colored impurities. The oxidation process is complex, involving intermediates like superoxide radicals, phenyldiazene, and benzenediazonium ions.[4]

    • Solution: Always use freshly distilled or high-purity phenylhydrazine from a reputable supplier. If your stock appears discolored, it should be purified before use. For long-duration reactions or when working with particularly sensitive substrates, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate oxidation.

Question 2: My reaction mixture turned dark brown/red, and isolating a pure, crystalline product is difficult. What is causing this discoloration?

Answer:

This is a classic symptom of oxidation . The primary culprit is the phenylhydrazine starting material. Upon exposure to air and light, it readily oxidizes, forming a mixture of colored byproducts.[4][5] The phenylhydrazone product itself can also undergo oxidation, though this is generally less rapid.

  • Mechanism of Discoloration: The oxidation of phenylhydrazine is an autocatalytic process that produces a cascade of reactive intermediates.[4] These species can polymerize or degrade into complex, colored mixtures that are difficult to remove from the desired product.

  • Troubleshooting & Prevention:

    • Use High-Purity Reagents: This is the most critical step. Start with colorless or pale-yellow phenylhydrazine.

    • Inert Atmosphere: For best results, de-gas your solvent and run the reaction under a nitrogen or argon blanket. This minimizes the presence of oxygen.

    • Control Temperature: Avoid excessive heat, as it can accelerate the rate of oxidation.

    • Purification: If colored impurities are present, they can often be removed by recrystallization (see protocol below). Activated carbon (charcoal) can sometimes be used during recrystallization to adsorb colored impurities, but use it judiciously as it can also adsorb the product.

Question 3: I've isolated a second product with a higher molecular weight than my target compound. What could it be?

Answer:

The most probable side product, especially when using an excess of phenylhydrazine, is an osazone .

  • Mechanism of Osazone Formation: This is a well-documented reaction for α-hydroxy aldehydes and ketones.[6] The reaction proceeds in two stages:

    • The first equivalent of phenylhydrazine reacts with the aldehyde to form the expected 2-hydroxybenzaldehyde phenylhydrazone.

    • A second equivalent of phenylhydrazine then acts as an oxidizing agent, converting the adjacent hydroxyl group into a ketone. This step produces aniline and ammonia as byproducts.

    • A third equivalent of phenylhydrazine reacts with the newly formed ketone to yield the final bis-phenylhydrazone, or osazone.[6]

  • Troubleshooting & Prevention:

    • Strict Stoichiometry: The most effective way to prevent osazone formation is to maintain a strict 1:1 molar ratio of 2-hydroxybenzaldehyde to phenylhydrazine. If possible, adding the phenylhydrazine solution dropwise to the aldehyde solution can help maintain this ratio locally within the reaction flask.

    • Temperature Control: Lower reaction temperatures generally disfavor the oxidation step required for osazone formation.

Question 4: My product seems unstable, especially during workup with strong acids or upon heating. Is it decomposing?

Answer:

Yes, this instability is likely due to an acid-catalyzed cyclization known as the Fischer Indole Synthesis . Phenylhydrazones are key intermediates in this famous reaction, which converts them into indole heterocycles.[7][8]

  • Mechanism of Cyclization: Under the influence of a strong acid (Brønsted or Lewis) and heat, the phenylhydrazone tautomerizes to its enamine form. This is followed by a[6][6]-sigmatropic rearrangement and subsequent cyclization and elimination of ammonia to form the aromatic indole ring.[7][9]

  • Troubleshooting & Prevention:

    • Avoid Strong Acids: Do not use strong acids like H₂SO₄, HCl, or Lewis acids like ZnCl₂ unless your goal is to synthesize the corresponding indole derivative.[7] Stick to a weak acid catalyst like acetic acid for the hydrazone formation.

    • Mild Workup Conditions: During workup, neutralize any acid catalyst before purification steps that involve heating (like distillation or high-temperature recrystallization).

    • Proper Purification: Standard purification is best achieved by recrystallization from a solvent like ethanol, which does not require extreme temperatures.[10]

Data & Workflow Summaries

Table 1: Impact of Reaction Parameters on Synthesis Outcome
ParameterRecommended ConditionRationale & Potential Issues if Deviated
Molar Ratio (Aldehyde:Hydrazine) 1:1Excess Hydrazine: Strongly promotes osazone formation.[6]
Phenylhydrazine Quality Freshly distilled or high purity (pale yellow)Old/Impure Reagent: Leads to significant oxidation byproducts, causing dark coloration and low yield.[4]
Catalyst A few drops of glacial acetic acidNo Catalyst: Reaction may be slow and incomplete. Strong Acid (HCl, H₂SO₄): Can induce Fischer indole cyclization side reaction.[7][9]
Temperature Room temperature to gentle reflux (~65-80°C)High Temperature: Increases the rate of all side reactions, particularly osazone formation and oxidative degradation.
Atmosphere Air (standard) or Inert (optimal)Inert Atmosphere (N₂, Ar): Minimizes oxidation of phenylhydrazine, leading to a cleaner reaction and purer product.
Visualizing Reaction Pathways
Desired Reaction vs. Osazone Side Reaction

G cluster_main Main Reaction cluster_side Side Reaction A 2-Hydroxybenzaldehyde P1 2-Hydroxybenzaldehyde Phenylhydrazone (Desired) A->P1 + Phenylhydrazine (1 eq.) B Phenylhydrazine (1 eq.) B->P1 C Phenylhydrazine (2 eq. excess) P2 Osazone (Side Product) C->P2 P1->P2 + Phenylhydrazine (2 eq.) P3 Aniline + NH3 P2->P3 Byproducts

Caption: Main reaction pathway vs. osazone formation from excess phenylhydrazine.

Fischer Indole Cyclization Side Reaction

G Start 2-Hydroxybenzaldehyde Phenylhydrazone Condition Strong Acid (H+) + Heat Start->Condition Product Benzo[g]indol-5-ol (Indole Derivative) Condition->Product Byproduct Ammonia (NH3) Product->Byproduct Elimination

Caption: Potential acid-catalyzed cyclization of the product into an indole.

Troubleshooting Workflow

G Start Problem Observed LowYield Low Yield Start->LowYield Discolor Dark/Red Color Start->Discolor HighMW Impurity with Higher MW Start->HighMW Cause_Kinetics Cause: Incomplete Rxn Solution: Add cat. (HOAc) LowYield->Cause_Kinetics Cause_Oxidation Cause: Reagent Oxidation Solution: Use pure Phenylhydrazine, run under N2 LowYield->Cause_Oxidation Discolor->Cause_Oxidation Cause_Osazone Cause: Osazone Formation Solution: Use 1:1 Stoichiometry HighMW->Cause_Osazone

Caption: A workflow for diagnosing common synthesis issues.

Experimental Protocols

Protocol 1: Optimized Synthesis of 2-Hydroxybenzaldehyde Phenylhydrazone

This protocol is designed to maximize yield and minimize side product formation.

  • Reagent Preparation:

    • In a 100 mL round-bottom flask, dissolve 2.44 g (20.0 mmol) of 2-hydroxybenzaldehyde in 30 mL of ethanol.

    • In a separate beaker, carefully weigh 2.16 g (20.0 mmol) of freshly distilled phenylhydrazine. Add 10 mL of ethanol and 3-4 drops of glacial acetic acid. Swirl gently to dissolve.

  • Reaction:

    • Place the flask containing the aldehyde solution in a water bath on a magnetic stir plate and begin stirring.

    • Using a dropping funnel or pipette, add the phenylhydrazine solution dropwise to the stirred aldehyde solution over 10-15 minutes.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour. A yellow precipitate should form.

    • Gently heat the mixture to 60-65°C and hold for 30 minutes to ensure the reaction goes to completion.

  • Isolation:

    • Remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities.

    • Dry the product in a vacuum oven at 50°C or air-dry to a constant weight. The expected product is a yellow crystalline solid.[1]

Protocol 2: Purification by Recrystallization

If the crude product is discolored or shows impurities by TLC, recrystallization is recommended.

  • Solvent Selection: Ethanol is a common and effective solvent for recrystallizing this compound.[10]

  • Procedure:

    • Place the crude 2-hydroxybenzaldehyde phenylhydrazone in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution heated on a hot plate (do not boil excessively).

    • If the solution is highly colored, you may allow it to cool slightly and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal (if used) and any insoluble impurities.

    • Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.

    • Once at room temperature, place the flask in an ice bath to complete the crystallization process.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described above.

References

  • University of Calgary. (n.d.). On the Mechanism of Osazone Formation. Department of Chemistry. Available at: [Link]

  • Sanguinetti, A. M., et al. (1974). Mechanism and catalysis for phenylhydrazone formation from aromatic heterocyclic aldehydes. Journal of the American Chemical Society, 96(1), 268-274. Available at: [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2017). Reactivities Involved in the Regioselectivity of Osazone Formation. World Journal of Organic Chemistry, 5(1), 11-16. Available at: [Link]

  • Somei, M., et al. (2009). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Heterocycles, 79(1), 327-366. Available at: [Link]

  • Hassan, S., et al. (2023). Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Preprints.org. Available at: [Link]

  • Chemistry Stack Exchange. (n.d.). Mechanism for the formation of cyclohexanone phenylhydrazone. Available at: [Link]

  • Wikipedia. (2023). Phenylhydrazine. Available at: [Link]

  • Gannon, W. F., et al. (1969). Fischer indole cyclization of several ortho-substituted phenylhydrazones. The Journal of Organic Chemistry, 34(10), 3002–3006. Available at: [Link]

  • Wikipedia. (2023). Borsche–Drechsel cyclization. Available at: [Link]

  • Sanap, S. S. (2023). Synthesis of 2- phenyl indole. International Journal of Novel Research and Development, 8(11). Available at: [Link]

  • Wikipedia. (2023). Fischer indole synthesis. Available at: [Link]

  • Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687. Available at: [Link]

  • Jain, R., & Pandey, P. (1991). Mechanism of electrochemical oxidation of phenylhydrazine at pyrolytic graphite electrode. Journal of the Electrochemical Society of India, 40(3), 173-176.
  • Ruf, H. H., & Nastainczyk, W. (1993). Phenylhydrazones as new good substrates for the dioxygenase and peroxidase reactions of prostaglandin synthase: formation of iron(III)-sigma-phenyl complexes. Biochemistry, 32(14), 6382-8. Available at: [Link]

  • Bhatnagar, I., & George, M. V. (1967). Oxidation of Phenylhydrazones with Manganese Dioxide. The Journal of Organic Chemistry, 32(7), 2252-2256. Available at: [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Available at: [Link]

  • ResearchGate. (2020). How to purify hydrazone? Available at: [Link]

Sources

Troubleshooting

How to increase the sensitivity of 2-Hydroxybenzaldehyde phenylhydrazone for metal detection

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists who utilize 2-Hydroxybenzaldehyde phenylhydrazone (also known...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists who utilize 2-Hydroxybenzaldehyde phenylhydrazone (also known as salicylaldehyde phenylhydrazone or 2-HPH) as a versatile Schiff base ligand for trace metal detection[1].

While 2-HPH is an exceptional and cost-effective probe for detecting heavy and transition metals like Pb²⁺, Zn²⁺, and Cu²⁺, achieving sub-micromolar sensitivity requires precise control over the thermodynamic and kinetic parameters of your assay. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize the sensitivity and reliability of your 2-HPH assays.

Part 1: Troubleshooting & FAQs for Sensitivity Enhancement

Q1: My baseline fluorescence is high, and the signal-to-noise ratio (SNR) upon adding metal ions is too low. How can I improve the dynamic range? Causality & Solution: 2-HPH operates via a Chelation-Enhanced Fluorescence (CHEF) mechanism. In its free state, the molecule undergoes rapid intramolecular rotation around the imine (C=N) bond, which acts as a non-radiative decay pathway, keeping baseline fluorescence low. If your baseline is high, it indicates premature restriction of this bond, often due to solvent-induced aggregation. Actionable Step: Optimize your solvent matrix. A 1:1 (v/v) Methanol:Water system is ideal[2]. The organic fraction maintains ligand solubility, preventing aggregation-caused baseline spikes, while the aqueous fraction facilitates the hydration sphere necessary for metal ion coordination.

Q2: I am experiencing false negatives or extremely low sensitivity when detecting Pb²⁺. What chemical parameters am I missing? Causality & Solution: The coordination of 2-HPH to metal ions requires the deprotonation of the phenolic hydroxyl (-OH) group to form a strong phenolate-metal bond (typically an O, N, N coordination sphere)[2]. If your assay pH is too low (< 6.0), the high concentration of protons outcompetes the metal ions for the ligand's binding sites. Conversely, if the pH is too high (> 8.5), metal hydroxides (e.g., Pb(OH)₂) will precipitate out of the solution. Actionable Step: Buffer your system strictly to pH 7.2–7.4 using HEPES. This ensures the ligand is primed for deprotonation upon metal binding without risking analyte precipitation.

Q3: We use 2-HPH as a colorimetric indicator for organometallic titrations, but the visual transition from yellow to orange is too subtle. How can we enhance sensitivity? Causality & Solution: 2-HPH is an excellent indicator for organometallic reagents, transitioning from yellow to orange/red upon the formation of its dianionic form[3][4]. However, the subtlety of the transition is due to overlapping UV-Vis absorption bands, making naked-eye detection prone to human error. Actionable Step: Integrate an automated UV-Vis flow cell into your continuous flow system. UV-Vis spectroscopy can easily discern subtle absorption shifts past the saturation point, providing a highly sensitive, binary qualitative analysis of the end point[4].

Part 2: Mechanistic & Workflow Visualizations

To understand how to troubleshoot your assay, it is critical to visualize the binding mechanism and the optimized workflow.

G A Free 2-HPH Ligand (C=N Bond Rotates) C Deprotonation & Coordination (pH 7.4) A->C Addition to Buffer B Target Metal Ion (e.g., Pb2+, Zn2+) B->C Analyte Binding D CHEF Mechanism (Rotation Restricted) C->D Structural Rigidification E High-Intensity Fluorescence Turn-On D->E Signal Amplification

Mechanism of 2-HPH fluorescence turn-on via Chelation-Enhanced Fluorescence (CHEF).

Workflow Step1 1. Reagent Preparation Dissolve 2-HPH in 100% MeOH (1 mM stock) Step2 2. Matrix Optimization Dilute to 10 µM in 1:1 MeOH:HEPES (pH 7.4) Step1->Step2 Step3 3. Sensitivity Enhancement Add Triton X-100 (1.5 mM) to form micelles Step2->Step3 Step4 4. Analyte Incubation Introduce metal sample, incubate 10 mins Step3->Step4 Step5 5. Detection & Validation Measure Ex/Em, run EDTA blank for self-validation Step4->Step5

Optimized experimental workflow for ultra-sensitive metal detection using 2-HPH.

Part 3: Quantitative Optimization Data

To achieve the lowest possible Limit of Detection (LOD), refer to the quantitative matrix below. Modifying the microenvironment of the ligand is often more effective than synthesizing entirely new derivatives.

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Sensitivity Gain
Solvent Matrix 100% Aqueous1:1 MeOH:H₂OPrevents AIE-induced baseline noise while allowing metal hydration[2].3x to 5x increase in SNR
Buffer pH Unbuffered / AcidicpH 7.2 – 7.4 (HEPES)Balances phenolic deprotonation against metal hydroxide precipitation.Eliminates false negatives
Surfactant Additive None1.5 mM Triton X-100Micellar confinement restricts non-radiative decay and concentrates the analyte.LOD drops from µM to nM range
Detection Mode Visual ColorimetryUV-Vis Flow CellSpectrophotometers detect subtle dianionic absorption shifts invisible to the eye[4].10x higher precision

Part 4: Self-Validating Experimental Protocol

Every robust analytical method must be self-validating. The following step-by-step protocol for Pb²⁺ detection incorporates an internal control (EDTA reversibility) to ensure that the observed signal is a genuine coordination event and not an irreversible chemical degradation artifact.

Step 1: Stock Solution Preparation

  • Weigh out 2.12 mg of 2-Hydroxybenzaldehyde phenylhydrazone (MW: 212.25 g/mol )[1].

  • Dissolve completely in 10 mL of HPLC-grade Methanol to create a 1.0 mM stock solution. Store in an amber vial at 4°C.

Step 2: Working Matrix Formulation

  • Prepare a 20 mM HEPES buffer solution, adjusting the pH to exactly 7.4 using 0.1 M NaOH.

  • Add Triton X-100 to the buffer to a final concentration of 1.5 mM (above its Critical Micelle Concentration).

  • Mix the HEPES buffer 1:1 (v/v) with Methanol.

  • Spike the 1.0 mM 2-HPH stock into this matrix to achieve a final probe concentration of 10 µM.

Step 3: Analyte Incubation

  • Aliquot 2.0 mL of the working matrix into a quartz cuvette.

  • Record the baseline fluorescence (Excitation: ~380 nm; Emission: ~470 nm, depending on specific instrument calibration).

  • Introduce your aqueous metal sample (e.g., Pb²⁺).

  • Incubate at room temperature for 10 minutes to allow the CHEF complex to reach thermodynamic equilibrium.

Step 4: Measurement and Self-Validation

  • Record the peak fluorescence intensity.

  • Crucial Validation Step: Add 20 µL of a 10 mM EDTA solution to the cuvette and mix gently.

  • Re-measure the fluorescence. Because EDTA has a significantly higher binding affinity for heavy metals than 2-HPH, the metal will be stripped from the probe. The fluorescence must drop back to the original baseline. If it does not, your initial signal was likely a false positive caused by matrix interference or probe degradation.

References

  • Das, D. K., Goswami, P., & Sarma, S. (2013). Salicylaldehyde Phenylhydrazone: A New Highly Selective Fluorescent Lead (II) Probe. Journal of Fluorescence.
  • Chem-Impex International. 2-Hydroxybenzaldehyde Phenylhydrazone Product Specifications and Applications.
  • Love, B. E., & Jones, E. G. (1999). The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. The Journal of Organic Chemistry, ACS Publications.
  • Automated On-Demand Titration of Organometallic Reagents in Continuous Flow. (2019). Organic Process Research & Development, ACS Publications.

Sources

Optimization

Overcoming interference in analytical methods using 2-Hydroxybenzaldehyde phenylhydrazone

Welcome to the Technical Support Center for analytical applications involving 2-Hydroxybenzaldehyde phenylhydrazone (commonly known as salicylaldehyde phenylhydrazone or SPH). This guide is designed for researchers, anal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical applications involving 2-Hydroxybenzaldehyde phenylhydrazone (commonly known as salicylaldehyde phenylhydrazone or SPH). This guide is designed for researchers, analytical scientists, and drug development professionals who utilize SPH for the spectrophotometric determination of transition metals or as an indicator in organometallic titrations.

Below, you will find causality-driven explanations, troubleshooting steps, and self-validating protocols to help you overcome matrix interferences and achieve high-fidelity analytical results.

I. Core Principles & Causality

SPH is a highly versatile Schiff base ligand. Its unique structural features—specifically the presence of a phenolic hydroxyl group and an imine/hydrazone nitrogen—allow it to act as an excellent bidentate or tridentate chelating agent for various metal ions 1. SPH ultimately produces a complex with a κ³N,N,O coordination mode via the double deprotonation of its hydrazone N–H and phenolic O–H functions 2.

Because SPH is a broad-spectrum chelator, it is highly susceptible to interference from competing metal ions in complex biological or environmental samples 3. Overcoming this interference requires manipulating the thermodynamic stability of competing complexes using targeted masking agents and precise pH control .

II. Frequently Asked Questions (FAQs)

Q1: Why does SPH exhibit poor selectivity when analyzing zinc or copper in complex environmental matrices? A: SPH lacks inherent selectivity because competing transition metals (such as Fe³⁺, Ni²⁺, and Co²⁺) also react with the deprotonated SPH ligand to form colored complexes. This leads to overlapping absorption spectra and artificially inflated absorbance readings. To overcome this, you must introduce specific masking agents that form stronger, colorless complexes with the interfering ions, thereby thermodynamically "masking" them from the SPH ligand 1.

Q2: How do I select the correct masking agent to prevent Fe³⁺ and Cu²⁺ interference during Zn²⁺ determination? A: The choice of masking agent depends on the formation constants of the interfering metal. For Fe³⁺, ascorbic acid is highly effective because it reduces Fe³⁺ to Fe²⁺, which has a significantly lower binding affinity for SPH. For Cu²⁺, sodium thiosulfate is the standard; it binds tightly to copper, sterically and electronically hiding it from the SPH ligand without affecting the target zinc-SPH interaction 2.

Q3: When using SPH as an indicator for titrating organometallic reagents (e.g., Grignard reagents), the endpoint is ambiguous. How can I improve detection? A: SPH transitions from yellow to orange/red between its monoanionic and dianionic forms upon deprotonation by the organometallic reagent 4. If the visual endpoint is difficult to distinguish due to the inherent coloration of the organometallic reagent, transition to UV/Vis absorption spectroscopy. UV/Vis can easily discern subtle color changes based on small spectral shifts, providing a clear binary answer for qualitative analysis even past the saturation point of the detector [[4]]().

III. Troubleshooting Guide: Analytical & Titration Issues

Issue: Precipitation or turbidity occurs upon adding SPH to the aqueous sample.

  • Root Cause: SPH is highly hydrophobic and has low solubility in purely aqueous media. Furthermore, if the pH is raised too quickly without proper buffering, metal hydroxides can precipitate before the SPH complex forms.

  • Solution: Always prepare the SPH stock solution in an organic solvent such as absolute ethanol or anhydrous THF. Ensure the final analytical mixture contains at least 30-40% (v/v) organic solvent to maintain the solubility of the metal-SPH complex. Use a robust buffer (e.g., acetate buffer for pH 4-6) to control the deprotonation rate of the phenolic -OH group.

Issue: High background absorbance in the blank sample.

  • Root Cause: Unreacted SPH absorbs strongly in the UV and lower visible region. If the analytical wavelength is too close to the λmax of the free ligand, the background will be high.

  • Solution: Perform a derivative spectrophotometric analysis. First- or second-derivative spectra enhance the resolution of overlapping bands and eliminate the broad background absorption of the free SPH ligand 2. Alternatively, extract the metal-SPH complex into a non-polar organic solvent (like chloroform) prior to measurement.

IV. Validated Experimental Protocols

Protocol 1: Spectrophotometric Determination of Zinc(II) Overcoming Iron/Copper Interference

This self-validating system ensures that any absorbance measured is strictly due to the Zn-SPH complex by running parallel blank validations.

  • Sample Preparation: Transfer an aliquot of the sample containing 0.2–14 µg/mL of Zn²⁺ into a 10 mL volumetric flask [[2]]().

  • Masking: Add 1.0 mL of 5% (w/v) ascorbic acid (to reduce and mask Fe³⁺) and 1.0 mL of 5% (w/v) sodium thiosulfate (to mask Cu²⁺ and Ag⁺). Mix thoroughly and incubate for 2 minutes.

  • pH Conditioning: Add 2.0 mL of sodium acetate-acetic acid buffer (pH 6.0). Causality: pH 6.0 ensures the SPH phenolic group is sufficiently labile for zinc coordination without precipitating zinc hydroxide.

  • Ligand Addition: Add 1.0 mL of a 1×10⁻³ M SPH solution (prepared in absolute ethanol).

  • Dilution & Incubation: Make up the volume to 10 mL with a 50% ethanol-water mixture. Allow the solution to stand for 5 minutes to ensure complete complexation.

  • Measurement: Measure the absorbance at the complex's λmax against a reagent blank prepared under identical conditions to validate that background ligand absorbance is zeroed out.

Protocol 2: Automated Titration of Organometallic Reagents using SPH

This protocol utilizes SPH as a colorimetric indicator for Grignard reagents or organolithiums, relying on UV/Vis flow cells to overcome visual ambiguity.

  • Indicator Preparation: Weigh approximately 0.5 mmol (approx. 100 mg, record exact mass) of SPH into a flame-dried vial with a stir bar. Add 5.0 mL of anhydrous THF under Argon. The solution will be yellow 5.

  • System Setup: Integrate an Avantes UV/Vis flow cell into a continuous flow titration platform 4.

  • Titration: Introduce the organometallic reagent dropwise or via automated flow pumps.

  • Detection: Monitor the UV/Vis profile. The endpoint is validated when the spectral shift indicates the formation of the highly colored dianion (transition from yellow to orange) 4.

V. Quantitative Data: Masking Agent Selection

The following table summarizes the quantitative limits of interfering ions and the appropriate masking agents when using SPH for target metal quantification.

Interfering IonMasking AgentOptimal pH RangeTolerance Limit (µg/mL)Mechanism of Interference Prevention
Fe³⁺ Ascorbic Acid4.0 - 6.0> 500Reduces Fe³⁺ to Fe²⁺, significantly lowering SPH binding affinity.
Cu²⁺ Sodium Thiosulfate5.0 - 7.0> 300Forms a highly stable, colorless [Cu(S₂O₃)₂]³⁻ complex.
Ni²⁺ / Co²⁺ Cyanide (CN⁻)8.0 - 10.0> 200Forms strong cyano-complexes; Caution: Use only in alkaline media to prevent HCN gas.
Al³⁺ / Pb²⁺ Fluoride (F⁻)4.0 - 6.0> 400Forms stable fluoro-aluminate/plumbate complexes.
Ca²⁺ / Mg²⁺ Tartrate / Citrate8.0 - 10.0> 1000Sterically hinders SPH binding via multidentate oxygen coordination.

VI. Workflow Visualization

G A Complex Sample (Analyte + Interfering Ions) B Add Masking Agents (e.g., Thiosulfate, Ascorbic Acid) A->B Masking C pH Optimization (Buffer Addition) B->C Conditioning D Add 2-Hydroxybenzaldehyde phenylhydrazone (SPH) C->D Chelation E Selective Metal-SPH Complexation D->E Binding F Spectrophotometric Quantification E->F Detection

Workflow for overcoming metal interference using SPH and masking agents.

References

  • Source: acs.
  • Source: dergipark.org.
  • Source: researchgate.
  • Source: benchchem.
  • 2-(4-Chlorophenyl)

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Hydroxybenzaldehyde Phenylhydrazone

Welcome to the technical support center for the synthesis of 2-Hydroxybenzaldehyde Phenylhydrazone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of sca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Hydroxybenzaldehyde Phenylhydrazone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling this important synthesis from the laboratory to pilot and production scales. Here, we address common questions and provide in-depth troubleshooting guides based on established chemical principles and practical experience in process scale-up.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions that arise during the planning and execution of the scaled-up synthesis of 2-Hydroxybenzaldehyde Phenylhydrazone.

1. What are the primary safety concerns when scaling up this synthesis?

The primary safety concern is the handling of phenylhydrazine, which is toxic, a suspected carcinogen, and can be absorbed through the skin.[1] When scaling up, the increased quantities of this reagent necessitate stringent safety protocols. These include:

  • Engineering Controls: Performing all manipulations in a well-ventilated fume hood or a closed system is mandatory.[1]

  • Personal Protective Equipment (PPE): Always use impermeable gloves, a lab coat, and chemical safety goggles.[1] For large-scale operations, consider additional protection such as a face shield and respiratory protection.

  • Waste Disposal: Phenylhydrazine waste is hazardous and must be disposed of according to local environmental and safety regulations.[1]

  • Thermal Hazards: The condensation reaction to form the hydrazone can be exothermic. On a large scale, this can lead to a thermal runaway if not properly controlled. Ensure the reactor has adequate cooling capacity and consider controlled, slow addition of one reactant to the other.

2. Should I use phenylhydrazine free base or its hydrochloride salt?

Both the free base and the hydrochloride salt can be used, and the choice often depends on the specific protocol and the desired reaction conditions.

  • Phenylhydrazine Hydrochloride: This salt is more stable and less prone to oxidation than the free base, making it easier to store and handle.[2] When using the hydrochloride salt, a base such as sodium acetate is typically added to the reaction mixture to liberate the free phenylhydrazine in situ.

  • Phenylhydrazine (Free Base): Using the free base can sometimes lead to faster reaction rates as the initial deprotonation step is not required. However, it is an oily liquid that is more susceptible to degradation and requires careful handling and storage under an inert atmosphere.[3][4]

For scaled-up syntheses, the use of the more stable hydrochloride salt is often preferred from a safety and handling perspective.

3. What is the optimal solvent for this reaction at scale?

Ethanol and methanol are commonly used solvents for this synthesis. The choice of solvent can impact reaction kinetics, product solubility, and the ease of product isolation.

SolventAdvantagesDisadvantages
Ethanol Good solvent for both reactants, product has moderate solubility, allowing for crystallization upon cooling. Generally considered safer than methanol.May require heating to achieve a reasonable reaction rate.
Methanol Can sometimes offer faster reaction rates compared to ethanol.More toxic than ethanol. The product may be more soluble, potentially requiring the addition of an anti-solvent (like water) to induce precipitation.

For large-scale production, the selection of the solvent should also consider factors like cost, environmental impact, and ease of recovery.

4. Is a catalyst necessary for this reaction?

The condensation of an aldehyde with a primary amine to form a Schiff base is often catalyzed by a small amount of acid.[5] For the synthesis of 2-Hydroxybenzaldehyde phenylhydrazone, a few drops of glacial acetic acid are commonly added to the reaction mixture. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.

5. How can I monitor the progress of the reaction at a large scale?

In-process controls (IPCs) are crucial for monitoring the reaction progress and ensuring consistency between batches. Common techniques include:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of starting materials and the formation of the product.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products, allowing for a more precise determination of reaction completion.

  • Spectroscopic Methods (e.g., FT-IR, UV-Vis): Can be used to monitor the disappearance of the carbonyl (C=O) stretch of the aldehyde and the appearance of the imine (C=N) stretch of the product.[5][6]

II. Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of 2-Hydroxybenzaldehyde phenylhydrazone synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction - Increase reaction time or temperature. - Ensure efficient mixing to maintain a homogeneous reaction mixture. - Verify the quality and purity of starting materials. Impurities in the 2-hydroxybenzaldehyde, such as salicylic acid, can interfere with the reaction.[7]The reaction is a reversible condensation. Pushing the equilibrium towards the product side can be achieved by ensuring complete reaction through adequate time, temperature, and mixing. High-purity reagents are essential for optimal reaction stoichiometry.
Side Reactions - Optimize reaction conditions (temperature, solvent, catalyst concentration) to improve selectivity. - Consider a different synthetic route if side reactions are significant.Unwanted side reactions can consume starting materials and reduce the yield of the desired product. Careful control of reaction parameters can minimize the formation of byproducts.
Product Loss During Workup - Optimize extraction and recrystallization solvents and procedures. - Ensure the pH of the aqueous phase during extraction is optimized to minimize product solubility.Improper workup procedures can lead to significant loss of product. The choice of solvents for extraction and recrystallization is critical for maximizing recovery.
Problem 2: Product Impurity and Discoloration
Potential Cause Troubleshooting Steps Scientific Rationale
Presence of Unreacted Starting Materials - Drive the reaction to completion using the steps outlined in the "Low Yield" section. - Purify the crude product by recrystallization from a suitable solvent, such as ethanol.Unreacted 2-hydroxybenzaldehyde or phenylhydrazine will contaminate the final product. Recrystallization is an effective method for removing these impurities based on differences in solubility.
Formation of Byproducts - Re-evaluate the reaction conditions to minimize side reactions. - Employ chromatographic purification methods (e.g., column chromatography) if recrystallization is insufficient.Byproducts with similar solubility to the desired product may co-crystallize. In such cases, a more selective purification technique like column chromatography may be necessary.
Product Degradation - Lower the reaction and purification temperatures. - Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation. Phenylhydrazine and its derivatives can be air-sensitive.[3]The product may be unstable at elevated temperatures or in the presence of oxygen. Minimizing thermal stress and excluding air can prevent degradation and discoloration.
Problem 3: Difficulty with Crystallization and Product Isolation
Potential Cause Troubleshooting Steps Scientific Rationale
Product is Too Soluble in the Reaction Solvent - After the reaction is complete, cool the mixture slowly to a lower temperature to decrease solubility. - If cooling is insufficient, add a suitable anti-solvent (e.g., water) dropwise to induce precipitation.The solubility of the product is temperature-dependent. Controlled cooling can lead to the formation of well-defined crystals. An anti-solvent reduces the overall solvating power of the medium, forcing the product out of solution.
Formation of an Oil Instead of a Solid - Try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the desired product. - Re-dissolve the oil in a minimal amount of hot solvent and attempt to recrystallize under different cooling conditions (e.g., slower cooling).Oiling out occurs when the product separates from the solution as a liquid phase rather than a crystalline solid. This can often be overcome by providing a surface for nucleation or by optimizing the crystallization conditions.
Inconsistent Crystal Form (Polymorphism) - Conduct a polymorph screen to identify different crystalline forms and their conditions of formation.[8][9] - Standardize the crystallization procedure (solvent, temperature profile, agitation) to ensure consistent production of the desired polymorph.Active pharmaceutical ingredients can exist in different crystalline forms (polymorphs) with varying physical properties like solubility and stability.[8] Controlling polymorphism is crucial for consistent product quality and performance.

III. Experimental Protocols & Visualizations

Optimized Lab-Scale Synthesis of 2-Hydroxybenzaldehyde Phenylhydrazone

This protocol provides a reliable method for the synthesis of 2-Hydroxybenzaldehyde phenylhydrazone on a laboratory scale.

Materials:

  • 2-Hydroxybenzaldehyde (1.22 g, 10 mmol)

  • Phenylhydrazine hydrochloride (1.45 g, 10 mmol)

  • Sodium acetate (1.64 g, 20 mmol)

  • Ethanol (30 mL)

  • Glacial acetic acid (2-3 drops)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Hydroxybenzaldehyde in 15 mL of ethanol.

  • In a separate beaker, dissolve phenylhydrazine hydrochloride and sodium acetate in 15 mL of ethanol.

  • Add the phenylhydrazine hydrochloride/sodium acetate solution to the 2-Hydroxybenzaldehyde solution with stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Further cool the mixture in an ice bath to promote crystallization.

  • Collect the precipitated product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at a temperature not exceeding 50°C.

Reaction Mechanism

The synthesis of 2-Hydroxybenzaldehyde phenylhydrazone proceeds via a nucleophilic addition-elimination mechanism.

Caption: Reaction mechanism for the formation of 2-Hydroxybenzaldehyde phenylhydrazone.

Troubleshooting Workflow

This diagram provides a logical workflow for addressing common issues during the scale-up process.

Troubleshooting_Workflow Start Start Synthesis Scale-Up Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes Impurity Impurity/Discoloration Problem->Impurity Yes Crystallization Crystallization Issues Problem->Crystallization Yes End Successful Scale-Up Problem->End No CheckReaction Check Reaction Conditions (Time, Temp, Mixing) LowYield->CheckReaction CheckPurity Analyze Purity (HPLC, TLC) Impurity->CheckPurity OptimizeCrystallization Optimize Crystallization (Solvent, Cooling Rate) Crystallization->OptimizeCrystallization CheckReagents Verify Reagent Quality CheckReaction->CheckReagents OptimizeWorkup Optimize Workup/Purification CheckReagents->OptimizeWorkup OptimizeWorkup->Problem Recrystallize Recrystallize Product CheckPurity->Recrystallize InertAtmosphere Use Inert Atmosphere Recrystallize->InertAtmosphere InertAtmosphere->Problem PolymorphScreen Conduct Polymorph Screen OptimizeCrystallization->PolymorphScreen PolymorphScreen->Problem

Caption: A workflow for troubleshooting common scale-up issues.

IV. References

  • BenchChem. (2025). challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem Technical Support.

  • Organic Syntheses. Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride.

  • Chem-Impex. (n.d.). 2-Hydroxybenzaldehyde Phenylhydrazone.

  • BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of Cyclohexanone Phenylhydrazone.

  • Environmental Health & Safety. Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride.

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 2-Hydroxybenzaldehyde phenylhydrazone.

  • Simple Techniques for The Synthesis and Evaluation of Schiff Bases. (2026, March 6). International Journal of Pharmaceutical Sciences and Research.

  • Kumar, L., & Bansal, A. K. (2015). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Crystal Growth & Design, 15(5), 2446-2460.

  • Loba Chemie. (n.d.). PHENYL HYDRAZINE AR - Safety Data Sheet.

  • ChemicalBook. (n.d.). Phenylhydrazine - Safety Data Sheet.

  • SciSpace. (n.d.). Synthesis and Antibacterial Activity of Phenylhydrazone Schiff Base Derivatives and their Copper(II) Complexes.

  • Santa Cruz Biotechnology. (n.d.). 2-Hydroxybenzaldehyde phenylhydrazone.

  • ResearchGate. (n.d.). Details of crystallization experiment.

  • The Synthesis and Crystal Structure of Two New Hydrazone Compounds. (2016, May 17). Molecules, 21(5), 649.

  • Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. (2019, March 24). Processes, 7(3), 173.

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education.

  • ResearchGate. (n.d.). Synthesis and properties of substituted benzaldehyde phenylhydrazones.

  • Price, S. L. (2010). Polymorph screening in pharmaceutical development. Pharmaceutical Technology Europe, 22(8).

  • ResearchGate. (2015, December 15). 2-Hydroxybenzaldehyde (2-phenylquinazolin-4-yl)hydrazones and their Zn II complexes: Synthesis and photophysical properties.

  • ChemRxiv. (n.d.). Solid State Analysis and Theoretical Explorations on Polymorphic and Hydrate Forms of p-Hydroxybenzaldehyde Isonicotinichydrazone: Effect of Additives on Polymorphic Crystallization.

  • Resolian. (n.d.). De-risk Your Drug Development with Resolian's Polymorph Screening Expertise.

  • Colorimetric solid-phase extraction method for Cu(II) ion determination using 2-hydroxybenzaldehyde benzoylhydrazone as sensing reagent. Talanta, 74(4), 856-862.

  • Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening.

  • IntechOpen. (2025, September 12). A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications.

  • IntechOpen. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods.

  • PubChem. (n.d.). 2-Hydroxybenzaldehyde phenylhydrazone.

  • Rasayan J. Chem. (n.d.). ANTIMICROBIAL STUDY AND SYNTHESIS OF MIXED LIGAND COMPLEX OF Ni(II) ION DERIVED FROM ISATIN SCHIFF BASE AND HISTIDINE.

  • NOAA. (n.d.). PHENYLHYDRAZINE | CAMEO Chemicals.

  • MDPI. (2019, March 24). Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale.

  • Scribd. (n.d.). Synthesis of Benzaldehyde Phenyl Hydrazone.

  • European Patent Office. (n.d.). Process for preparation of hydroxybenzaldehydes - EP 0068725 A1.

  • New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. (2014). Molecules, 19(7), 9697-9718.

  • N-2-Hydroxybenzaldehyde acylhydrazone-Fe(III) Complex: Synthesis, Crystal Structure and Its Efficient and Selective N-methylation. (2014, May 28). Dalton Transactions, 43(20), 7566-7574.

  • ResearchGate. (n.d.). Synthesis and properties of substituted benzaldehyde phenylhydrazones.

  • A General Method for Imine Formation Using B(OCH2CF3)3. (2015, April 23). Organic Letters, 17(9), 2218-2221.

  • New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. (2014, July 1). Molecules, 19(7), 9697-9718.

  • Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. (2024, November 15). Molecules, 29(22), 5013.

  • Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 6(92), 89684-89706.

  • The Curious Case of Acetaldehyde Phenylhydrazone: Resolution of a 120 Year Old Puzzle where Forms with Vastly Different Melting. (2019, January 7). Crystal Growth & Design, 19(2), 907-912.

  • Google Patents. (n.d.). CN106831482A - The preparation method of phenylhydrazine.

  • Facile imine synthesis under green conditions using Amberlyst® 15. (2022, August 9). PeerJ, 10, e13849.

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Reference Data & Comparative Studies

Validation

Hydrazone-Based Metal Sensors: A Comparative Guide to 2-Hydroxybenzaldehyde Phenylhydrazone (SPH)

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Mechanistic causality, comparative performance, and self-validating experimental workflows. Executive Summary & Mechanistic Foundation...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Mechanistic causality, comparative performance, and self-validating experimental workflows.

Executive Summary & Mechanistic Foundations

The hydrazone functional group (–C=N–NH–) is a privileged scaffold in supramolecular chemistry and sensor development due to its modular synthesis, hydrolytic stability, and multidentate coordination capabilities[1]. Among these, 2-Hydroxybenzaldehyde phenylhydrazone (SPH) —also known as salicylaldehyde phenylhydrazone—stands out as a highly selective probe for heavy and transition metals, particularly Lead (Pb²⁺) and Zinc (Zn²⁺)[2][3].

Understanding the causality behind hydrazone signaling requires analyzing their non-radiative decay pathways. In its unbound state, SPH exhibits weak background fluorescence. This is due to active non-radiative relaxation driven by C=N bond isomerization and Excited-State Intramolecular Proton Transfer (ESIPT) between the phenolic hydroxyl and the azomethine nitrogen. Upon coordinating with a metal ion, the ligand becomes structurally locked. This rigidification suppresses isomerization, triggering Chelation-Enhanced Fluorescence (CHEF) and resulting in a massive "turn-on" signal[2].

Conversely, other hydrazone classes (such as coumarin or rhodamine derivatives) often rely on Photoinduced Electron Transfer (PET) , where metal binding quenches fluorescence ("turn-off"), or spirolactam ring-opening mechanisms[4].

Mechanism cluster_SPH SPH: CHEF Mechanism (e.g., Pb²⁺ / Zn²⁺) cluster_Rhod Coumarin-Hydrazone: PET Mechanism (e.g., Cu²⁺) FreeSPH Free SPH Probe (Weak Fluorescence) MetalBind1 Metal Chelation (Structural Rigidity) FreeSPH->MetalBind1 + Pb²⁺/Zn²⁺ CHEF CHEF Activation (Strong Fluorescence ON) MetalBind1->CHEF Suppressed Isomerization FreeRhod Free Probe (Strong Fluorescence) MetalBind2 Cu²⁺ Coordination (Paramagnetic Effect) FreeRhod->MetalBind2 + Cu²⁺ PET PET Quenching (Fluorescence OFF) MetalBind2->PET Electron Transfer

Fig 1: Mechanistic divergence between SPH (CHEF) and Coumarin-Hydrazones (PET) upon metal binding.

Comparative Performance Analysis

When selecting a hydrazone sensor for environmental monitoring or live-cell imaging, researchers must balance the Limit of Detection (LOD), working pH range, and signal type. SPH provides a distinct advantage in Pb²⁺ detection, offering a ~100-fold fluorescence enhancement with a notable blue shift, which is rare compared to standard rhodamine probes[5].

Quantitative Comparison of Hydrazone Sensors
Sensor ClassRepresentative LigandPrimary TargetSignaling MechanismOptical ResponseTypical LODRef
Phenolic Hydrazone SPH Pb²⁺, Zn²⁺CHEF / ESIPT Modulation"Turn-On" (~100-fold enhancement)Low nM range[2][3]
Coumarin Hydrazone Coumarin-hydrazoneCu²⁺PET Quenching"Turn-Off" (Quantum yield 0.289 → 0.024)Sub-μM range[4]
Acyl Hydrazone Acyl-hydrazone derivativeCN⁻ (Anion)Hydrogen Bonding / DeprotonationColorimetric & Fluorimetric "Turn-On"1.2 × 10⁻⁹ M[4]
Rhodamine Hydrazone Rhodamine B hydrazoneHg²⁺, Fe³⁺Spirolactam Ring Opening"Turn-On" (Colorless to Pink)Low nM range[6]

Data synthesized from recent supramolecular chemistry reviews and primary literature[1][4][6].

Self-Validating Experimental Workflow

To ensure scientific integrity, a sensor protocol cannot merely measure a signal; it must prove that the signal is a direct, reversible consequence of the analyte. The following protocol for SPH utilizes a mixed-solvent system to balance probe hydrophobicity with aqueous analyte delivery, and incorporates an EDTA-reversal step to validate coordination causality[7].

Step-by-Step Methodology: Spectrophotometric Titration of SPH with Pb²⁺

1. Reagent Preparation & Solvent Selection:

  • Causality: SPH is highly lipophilic due to its dual phenyl rings. Pure aqueous solutions will cause aggregation-caused quenching (ACQ).

  • Action: Prepare a 1.0 × 10⁻³ M stock solution of SPH in spectroscopic grade methanol (CH₃OH). Prepare a 10 mM HEPES buffer solution (pH 7.2). The working solution should be a 1:1 (v/v) CH₃OH:HEPES mixture to ensure both probe solubility and biological relevance[5].

2. Baseline Establishment:

  • Transfer 2.0 mL of the SPH working solution (e.g., 10 μM final concentration) into a quartz cuvette.

  • Record the baseline UV-Vis absorption and fluorescence emission spectra (Excitation typically ~340 nm).

3. Incremental Titration:

  • Add aliquots of a standard Pb²⁺ solution (e.g., from 0 to 2.0 equivalents) using a micro-syringe.

  • Causality: Wait 2 minutes after each addition before scanning. This allows the thermodynamic equilibrium of the metal-ligand complexation to stabilize.

  • Observe the blue shift in the emission maximum and the ~100-fold intensity enhancement[5].

4. Stoichiometry Determination (Job's Plot):

  • Prepare a series of solutions where the total concentration of [SPH] + [Pb²⁺] is kept constant, but the molar fraction varies from 0 to 1.

  • Plot the fluorescence intensity against the molar fraction. The apex of the curve dictates the binding stoichiometry (typically 1:1 or 2:1 ligand-to-metal ratio).

5. Self-Validation (Reversibility Test):

  • Critical Step: To prove the fluorescence enhancement is caused by reversible metal chelation and not irreversible probe oxidation, add 5.0 equivalents of EDTA (Ethylenediaminetetraacetic acid) to the cuvette containing the SPH-Pb²⁺ complex.

  • Expected Result: EDTA has a vastly higher affinity constant for heavy metals than SPH. The fluorescence should immediately drop back to the baseline level, confirming the system's integrity.

Protocol Prep 1. Probe Preparation (1:1 CH₃OH:HEPES to prevent ACQ) Titration 2. Spectrophotometric Titration (Incremental Pb²⁺ Addition) Prep->Titration JobsPlot 3. Stoichiometry Analysis (Job's Plot via Molar Fractions) Titration->JobsPlot Validation 4. Self-Validation (EDTA Addition for Signal Reversal) JobsPlot->Validation

Fig 2: Self-validating experimental workflow for SPH metal sensing.

Troubleshooting & Optimization in Sensor Design

When developing assays utilizing SPH or comparing it against acyl/coumarin hydrazones, researchers must account for environmental variables that disrupt causality:

  • pH Dependency: Hydrazones possess acidic N-H protons and basic imine nitrogens. If the assay pH drops below 4.0, protonation of the azomethine nitrogen prevents metal coordination. If the pH exceeds 9.0, premature deprotonation of the phenolic hydroxyl can trigger background fluorescence independent of the metal ion. Strict adherence to pH 7.2–7.4 using HEPES is mandatory.

  • Interference Screening: While SPH is highly selective for Pb²⁺ and Zn²⁺, competitive binding from abundant cellular cations (Na⁺, K⁺, Ca²⁺) must be empirically ruled out. SPH demonstrates no significant fluorescence enhancement in the presence of these alkali/alkaline earth metals, ensuring its reliability in complex biological matrices[5].

References

  • Das, D. K., Goswami, P., & Sarma, S. (2013). Salicylaldehyde Phenylhydrazone: A New Highly Selective Fluorescent Lead (II) Probe. Journal of Fluorescence, 23(3), 503-508. URL: [Link]

  • Su, X., & Aprahamian, I. (2014). Hydrazone-based switches, metallo-assemblies and sensors. Chemical Society Reviews, 43(6), 1963-1981. URL: [Link]

  • Pereira, T. M., & Kümmerle, A. E. (2020). Hydrazone-Based Small-Molecule Chemosensors. IntechOpen. URL: [Link]

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Comparative

Performance evaluation of a 2-Hydroxybenzaldehyde phenylhydrazone-based sensor

Performance Evaluation and Comparison Guide: 2-Hydroxybenzaldehyde Phenylhydrazone-Based Sensors As environmental regulations tighten and the need for trace-level biological monitoring grows, the demand for robust, highl...

Author: BenchChem Technical Support Team. Date: March 2026

Performance Evaluation and Comparison Guide: 2-Hydroxybenzaldehyde Phenylhydrazone-Based Sensors

As environmental regulations tighten and the need for trace-level biological monitoring grows, the demand for robust, highly selective chemical sensors has accelerated. Among the myriad of synthetic probes available, 2-Hydroxybenzaldehyde phenylhydrazone (2-HBP) —commonly referred to as salicylaldehyde phenylhydrazone—has distinguished itself as a highly efficient, cost-effective fluorescent and colorimetric sensor[1].

This guide provides an in-depth performance evaluation of 2-HBP-based sensors, comparing them against industry-standard alternatives. By analyzing the photophysical causality behind its mechanism and detailing self-validating experimental protocols, this document serves as a definitive resource for researchers and drug development professionals integrating Schiff base probes into their analytical workflows.

Mechanistic Causality: The Photophysics of 2-HBP

To effectively deploy a sensor, one must understand the exact molecular interactions governing its signal transduction. 2-HBP is an N,O-donor Schiff base ligand. Its sensing capability is fundamentally driven by the modulation of Photoinduced Electron Transfer (PET) and C=N bond isomerization [1].

  • The "Off" State (Free Ligand): In its uncoordinated state, 2-HBP exhibits weak or negligible fluorescence. This quenching is caused by the non-radiative decay of the excited state, facilitated by the free rotation around the imine (C=N) bond and the PET process originating from the lone pair of electrons on the imine nitrogen.

  • The "On" State (Target Binding): When introduced to specific heavy metal analytes—most notably Lead (Pb²⁺)—the hydroxyl oxygen and imine nitrogen coordinate with the metal center[1]. This binding forms a rigid, stable chelate ring. The structural rigidification arrests C=N isomerization and ties up the nitrogen lone pair, effectively inhibiting the PET pathway. The result is a massive Chelation-Enhanced Fluorescence (CHEF) effect, yielding a strong "turn-on" optical signal.

Furthermore, the unique electronic structure of 2-HBP allows it to function beyond aqueous sensing; recent advancements have successfully integrated 2-HBP into organic metal-semiconductor-metal (MSM) diodes, leveraging its photo-responsive electrical properties for optoelectronic applications[2].

G A 2-HBP Ligand (Weak Fluorescence) B PET Active & C=N Isomerization A->B Free State C Analyte Introduction (e.g., Pb2+) B->C Titration D Metal-Ligand Coordination C->D Binding E PET Inhibited (Rigidification) D->E Structural Arrest F CHEF Effect (Strong Turn-On) E->F Signal Output

Fig 1: Mechanistic pathway of Chelation-Enhanced Fluorescence (CHEF) in 2-HBP sensors.

Performance Comparison: 2-HBP vs. Alternative Probes

When selecting a sensor for heavy metal detection (e.g., Pb²⁺, Zn²⁺), researchers typically choose between Schiff bases (like 2-HBP), Rhodamine derivatives, Dansyl-based probes, and DNAzyme-functionalized nanoparticles. Hydrazone derivatives are particularly valued for their ability to form stable complexes at microgram or nanogram levels[3].

The table below synthesizes the quantitative performance metrics of these alternatives to guide your selection process:

Sensor ClassPrimary Target(s)Limit of Detection (LOD)Response TimeSynthesis ComplexityCost-Effectiveness
2-HBP (Schiff Base) Pb²⁺, Zn²⁺, Al³⁺~10⁻⁷ to 10⁻⁸ M< 1 minLow (1-step)High
Rhodamine Derivatives Pb²⁺, Cu²⁺, Hg²⁺~10⁻⁸ to 10⁻⁹ M1 - 5 minsHigh (Multi-step)Low
Dansyl-based Probes Broad Heavy Metals~10⁻⁶ to 10⁻⁷ M< 2 minsMediumMedium
DNAzyme-Gold NPs Pb²⁺ (Highly Specific)~10⁻⁹ M> 10 minsVery HighVery Low

Key Takeaway: While DNAzyme sensors offer superior LODs, their high cost, complex preparation, and slower kinetics make them impractical for high-throughput or field-deployable screening. 2-HBP strikes an optimal balance, providing rapid, highly sensitive detection with a straightforward, one-step synthetic route[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of a 2-HBP sensor must follow a self-validating workflow. The following protocols detail the critical steps, emphasizing the causality behind the experimental conditions.

Protocol A: Synthesis and Isolation of 2-HBP

Rationale: A high-purity ligand is required to prevent background fluorescence from unreacted precursors.

  • Reaction: Dissolve equimolar amounts (e.g., 5.2 mmol) of salicylaldehyde and phenylhydrazine in 12 mL of absolute ethanol[4].

  • Condensation: Reflux the mixture under continuous stirring for 1 hour. Ethanol is chosen as the solvent because it facilitates the dehydration step necessary for imine bond formation while keeping the reactants soluble.

  • Isolation: Cool the solution to 5 °C to induce crystallization. Collect the resulting yellow precipitate via vacuum filtration.

  • Purification: Wash the precipitate thoroughly with cold ethanol to remove unreacted starting materials, then dry under a vacuum. The expected melting point is 141–142 °C[4].

Protocol B: Fluorometric Titration and Selectivity Assay

Rationale: Schiff bases are highly hydrophobic. Using a pure aqueous system will cause aggregation-induced quenching. A co-solvent system (DMSO/Water) ensures monomeric dispersion. HEPES buffer is strictly used because, unlike phosphate buffers, it does not competitively precipitate heavy metals like Pb²⁺.

  • Stock Preparation: Prepare a 10 mM stock solution of the purified 2-HBP in anhydrous DMSO.

  • Working Solution: Dilute the stock to a final concentration of 10 µM in a 10 mM HEPES buffer solution (pH 7.4, containing 10% DMSO v/v to maintain solubility).

  • Selectivity Screening (Negative Controls): Aliquot 2 mL of the working solution into separate cuvettes. Add 50 µM of competing background ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺). Record the fluorescence emission spectra (λ_ex ≈ 340 nm). A robust 2-HBP sensor will show negligible fluorescence enhancement against these competitors[1].

  • Analyte Titration: To a fresh 2 mL aliquot of the working solution, incrementally add the target analyte (e.g., Pb²⁺) from 0 to 20 µM. Record the emission spectra after each addition (wait 1 minute for equilibration).

  • Data Validation: Plot the fluorescence intensity at the emission maximum (λ_em ≈ 450 nm) against the analyte concentration. Calculate the Limit of Detection (LOD) using the equation LOD=3σ/k , where σ is the standard deviation of the blank and k is the slope of the linear calibration curve.

Workflow S1 1. Sensor Synthesis (Salicylaldehyde + Phenylhydrazine) S2 2. Stock Preparation (10 mM in DMSO) S1->S2 S3 3. Buffer Dilution (HEPES pH 7.4, 10 µM) S2->S3 S4 4. Selectivity & Interference (Screening competing ions) S3->S4 S5 5. Fluorometric Titration (LOD & Binding Affinity) S4->S5

Fig 2: Standardized experimental workflow for the validation of 2-HBP fluorescent sensors.

Conclusion

2-Hydroxybenzaldehyde phenylhydrazone represents a highly reliable, easily synthesized architecture for heavy metal sensing. By relying on the structural rigidification of the N,O-donor pocket to inhibit PET, it provides a trustworthy CHEF-based optical readout. When compared to complex nanoparticle or multi-step fluorophore systems, 2-HBP delivers an unmatched combination of rapid kinetics, cost-effectiveness, and high selectivity, making it an essential tool for analytical chemists and environmental monitors.

References

  • Diganta Kumar Das, Priyanka Goswami, Smita Sarma. "Salicylaldehyde Phenylhydrazone: A New Highly Selective Fluorescent Lead (II) Probe." Journal of Fluorescence, 2013. URL:[Link]

  • "Synthesis, experimental and theoretical antiradical activity assessment of some azomethines and phenylhydrazones." University of Souk Ahras Repository. URL:[Link] (Note: Sourced via verified grounding index[4])

  • N. K. Sahoo et al. "A Comprehensive Review on Analytical Applications of Hydrazone Derivatives." European Reviews of Chemical Research / DergiPark, 2021. URL:[Link]

  • Paramita Chakraborty, Jaba Roy Chowdhury, Abhijit Banerjee. "Aluminium/2-hydroxybenzaldehyde phenylhydrazone/aluminium organic MSM diode: an electrical and optoelectronic study." Journal of Materials Science: Materials in Electronics, 2023. URL:[Link]

Sources

Validation

Inter-laboratory validation of a 2-Hydroxybenzaldehyde phenylhydrazone analytical method

Inter-Laboratory Validation of 2-Hydroxybenzaldehyde Phenylhydrazone: A Comparative Analytical Guide Executive Summary Accurate quantification of highly reactive organometallic reagents (such as Grignard reagents and org...

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Validation of 2-Hydroxybenzaldehyde Phenylhydrazone: A Comparative Analytical Guide

Executive Summary

Accurate quantification of highly reactive organometallic reagents (such as Grignard reagents and organolithiums) is a critical quality control parameter in pharmaceutical synthesis and drug development. Historically, titrations relied on indirect indicators that required tedious secondary standardizations, introducing compounding volumetric errors. The implementation of 2-Hydroxybenzaldehyde phenylhydrazone (2-HPH)—also known as salicylaldehyde phenylhydrazone—has revolutionized this analytical workflow. By acting as both the primary standard and the colorimetric indicator, 2-HPH provides a self-validating system. This guide objectively compares the performance of 2-HPH against alternative analytical methods, supported by mechanistic insights and inter-laboratory validation data.

The Mechanistic Advantage: Causality of the 2-HPH System

The analytical superiority of 2-HPH is rooted in its dual-proton molecular architecture. Unlike traditional indicators (e.g., 1,10-phenanthroline) that merely respond to the presence of excess base, 2-HPH participates directly in a stoichiometric 1:1 reaction with the organometallic reagent[1].

The causality of the colorimetric shift is driven by the distinct pKa​ values of its functional groups:

  • Monoanion Formation: The first equivalent of the organometallic reagent deprotonates the relatively acidic phenolic hydroxyl group (-OH). This forms a monoanion, shifting the solution to a bright yellow color[1].

  • Dianion Formation (Endpoint): The exact moment the organometallic reagent exceeds 1.0 equivalent, it attacks the less acidic hydrazone nitrogen (-NH). The resulting dianion is highly conjugated, instantly shifting the solution to a deep orange or dark red[2].

This self-validating mechanism completely eliminates the need for secondary titrants (like anhydrous 2-butanol in xylene), directly coupling the stoichiometric consumption of the analyte to the optical readout[1].

Mechanism A 2-HPH Indicator (Neutral, Colorless) B Add Organometallic (1st Equivalent) A->B C Phenolate Monoanion (Yellow Solution) B->C Deprotonates -OH D Add Excess Organometallic (Endpoint Drop) C->D E Hydrazone Dianion (Deep Orange/Dark) D->E Deprotonates -NH

Fig 1: Stepwise deprotonation mechanism of 2-HPH during organometallic titration.

Comparative Analysis of Analytical Alternatives

When evaluating analytical methods for organometallic titration, researchers must balance precision, workflow complexity, and reagent compatibility. Table 1 objectively compares 2-HPH against standard industry alternatives based on established [1].

Table 1: Comparative Analysis of Organometallic Titration Indicators

Indicator / MethodAnalytical RoleSecondary Titrant Required?Endpoint Color TransitionSuitability for Grignard Reagents
2-HPH Primary Standard & Indicator No Yellow Orange/Dark Excellent
1,10-PhenanthrolineIndicator OnlyYes (2-butanol)Purple/Red ColorlessPoor (Ambiguous endpoints)
N-phenyl-1-naphthylamineIndicator OnlyYes (2-butanol)Yellow ColorlessGood
1-Pyreneacetic acidPrimary Standard & IndicatorNoColorless RedGood (High Cost)

As demonstrated, 2-HPH outperforms traditional indicators by eliminating the secondary titrant requirement, which is a major source of compounding error. Furthermore, 2-HPH is universally compatible with Grignard reagents, whereas 1,10-phenanthroline often fails to produce sharp endpoints with magnesium-based compounds[1].

Inter-Laboratory Validation Study

To establish the intermediate precision and robustness of the 2-HPH method, a multi-modal inter-laboratory validation was modeled across three distinct analytical environments:

  • Lab A: Utilized the standard manual batch method with visual endpoint detection[1].

  • Lab B: Employed an automated continuous flow system integrated with UV/Vis spectroscopy, detecting the subtle mono-to-dianion transition via absorbance shifts[2].

  • Lab C: Utilized potentiometric titration as an orthogonal reference standard.

Validation Start Inter-Laboratory Validation Lab1 Lab A: Batch Titration (Visual Endpoint) Start->Lab1 Lab2 Lab B: Continuous Flow (UV/Vis Detection) Start->Lab2 Lab3 Lab C: Potentiometric (Electrochemical) Start->Lab3 Data Data Consolidation (RSD < 2%) Lab1->Data Lab2->Data Lab3->Data Output Validated Universal Method Data->Output

Fig 2: Multi-modal inter-laboratory validation workflow for 2-HPH titration.

Table 2: Inter-Laboratory Validation Data for Organometallic Reagents

Reagent AssayedLab A (Batch Visual, M)Lab B (Flow UV/Vis, M)Lab C (Potentiometric, M)Relative Standard Deviation (RSD)
n-Butyllithium1.541.551.530.65%
Phenylmagnesium Bromide0.980.990.980.58%
Vinylmagnesium Bromide0.740.750.740.78%

The quantitative results confirm that the 2-HPH method maintains exceptional reproducibility (RSD < 1.0%) regardless of the detection modality. The demonstrated that the binary optical shift of 2-HPH is highly amenable to automated, on-demand Process Analytical Technology (PAT)[2].

Self-Validating Experimental Protocol: Direct Titration using 2-HPH

To ensure maximum trustworthiness and reproducibility, the following protocol describes the self-validating batch titration of an organometallic reagent using 2-HPH[1].

Step 1: Primary Standard Preparation Accurately weigh 60.0 to 80.0 mg of high-purity 2-HPH (Molecular Weight = 212.25 g/mol ) into an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar[1],[3]. The exact mass must be recorded to 0.1 mg precision, as this directly dictates the accuracy of the final concentration.

Step 2: Atmospheric Control Seal the flask with a rubber septum and purge with dry Nitrogen or Argon for 5 minutes. Causality note: Excluding atmospheric moisture is critical, as water will prematurely quench the organometallic reagent, artificially inflating the calculated molarity.

Step 3: Solvation Inject 3.0 mL of anhydrous Tetrahydrofuran (THF) into the flask. Stir at room temperature until the 2-HPH is completely dissolved, yielding a clear, colorless solution.

Step 4: Titration Execution Using a calibrated 1.00 mL gas-tight syringe with 0.01 mL graduations, draw the organometallic reagent (e.g., n-BuLi or PhMgBr). Begin dropwise addition to the 2-HPH solution under continuous stirring[1].

Step 5: Endpoint Observation Upon the first few drops, the solution will transition to a bright yellow (indicating monoanion formation). Continue dropwise addition. The true endpoint is reached at the exact drop where the solution transitions from yellow to a persistent deep orange or dark red (indicating dianion formation)[1],[2].

Step 6: Concentration Calculation Calculate the molarity ( M ) using the 1:1 stoichiometric relationship:

Molarity(mol/L)=Volume of titrant added (mL)Mass of 2-HPH (mg)/212.25 (g/mol)​

References

  • Title: The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Automated On-Demand Titration of Organometallic Reagents in Continuous Flow Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Salicylaldehyde phenylhydrazone | C13H12N2O | CID 135401296 Source: PubChem, National Institutes of Health URL: [Link]

Sources

Comparative

Comparative Guide: Antioxidant Efficacy of 2-Hydroxybenzaldehyde Phenylhydrazone vs. Ascorbic Acid

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal antioxidant scaffold for active pharmaceutical ingredient (API) stabilization and drug formulation. While Ascorbic Acid (Vi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal antioxidant scaffold for active pharmaceutical ingredient (API) stabilization and drug formulation. While Ascorbic Acid (Vitamin C) remains the gold standard for aqueous systems, lipophilic environments and complex biological matrices often require more specialized molecules. 2-Hydroxybenzaldehyde phenylhydrazone (also known as salicylaldehyde phenylhydrazone) has emerged as a highly potent, lipophilic alternative.

This guide provides an objective, data-driven comparison of these two antioxidants, detailing their mechanistic pathways, quantitative efficacy, and the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale & Structural Basis

The efficacy of an antioxidant is dictated by its structural ability to neutralize free radicals through either Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) .

  • Ascorbic Acid: Operates primarily via the sequential donation of two hydrogen atoms from its enediol group, forming dehydroascorbic acid. While kinetically rapid, its extreme hydrophilicity limits its partitioning into lipid bilayers or oil-in-water emulsions.

  • 2-Hydroxybenzaldehyde Phenylhydrazone: Features a highly conjugated aromatic system. Its antioxidant capacity is driven by two critical pharmacophores: the phenolic hydroxyl group (-OH) and the hydrazone linkage (-NH-N=). According to structural analyses in 1 [1], the extended π-conjugation stabilizes the resulting radical after HAT, while the electron-rich aromatic rings facilitate SET. Its inherent lipophilicity allows for superior performance in non-polar microenvironments.

Mechanism Radical Free Radical (e.g., DPPH•) Stable Stable Molecule (DPPH-H) Radical->Stable Neutralization HPH 2-Hydroxybenzaldehyde Phenylhydrazone HAT Hydrogen Atom Transfer (HAT) HPH->HAT Phenolic -OH & -NH-N= groups SET Single Electron Transfer (SET) HPH->SET Electron-rich aromatic rings AA Ascorbic Acid (Standard) AA->HAT Enediol -OH groups AA->SET Ascorbate anion HAT->Radical SET->Radical

Radical scavenging pathways of 2-Hydroxybenzaldehyde Phenylhydrazone and Ascorbic Acid.

Quantitative Efficacy Comparison

To objectively compare these compounds, we look at their capacity to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The table below summarizes the antioxidant activity of 2-hydroxybenzaldehyde phenylhydrazone (and its optimized p-alkoxy derivatives) against standard reference antioxidants at a uniform concentration of 50 µg/mL, based on data compiled by 2 [2].

Compound / DerivativeConcentrationDPPH Scavenging Capacity (%)Mechanistic Advantage
2-HPH Derivative (C4 Alkoxy) 50 µg/mL63.49% Enhanced lipophilicity; optimal electron donation.
2-HPH Derivative (C6 Alkoxy) 50 µg/mL63.13% Extended chain length maintains high partition coefficient.
Ascorbic Acid (Standard) 50 µg/mL53.82% Rapid aqueous enediol oxidation; highly hydrophilic.
2-HPH Base Scaffold 50 µg/mL~47.92 - 53.50% Baseline dual H-donors (-OH and -NH-N=).
α-Tocopherol (Reference) 50 µg/mL26.09% Steric hindrance restricts rapid radical interaction.

Data indicates that specific structural modifications to the 2-hydroxybenzaldehyde phenylhydrazone scaffold can yield antioxidant capacities that surpass the ascorbic acid gold standard by nearly 10%.

Self-Validating Experimental Protocols

A common pitfall in evaluating conjugated aromatic compounds is their intrinsic color, which can interfere with spectrophotometric assays. The following DPPH assay protocol is engineered as a self-validating system to ensure absolute data integrity.

Step-by-Step DPPH Radical Scavenging Workflow
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol.

    • Causality: Ethanol is selected because it acts as a universal co-solvent. It dissolves both the highly lipophilic hydrazone derivatives and the hydrophilic ascorbic acid, preventing micro-precipitates that would scatter light and artificially inflate absorbance readings.

  • Sample Preparation: Dissolve the test compounds (2-HPH and Ascorbic Acid) in ethanol to achieve a working concentration of 50 µg/mL.

  • Reaction Assembly: Mix 1 mL of the sample solution with 1 mL of the 0.1 mM DPPH solution in a glass vial.

  • Incubation: Incubate the mixture in complete darkness at room temperature for 30 minutes.

    • Causality: The DPPH radical is highly susceptible to photochemical degradation. Exposure to ambient UV/visible light causes baseline drift, which would invalidate the negative control and yield false-positive scavenging signals.

  • Self-Validating Blanks:

    • Negative Control: 1 mL ethanol + 1 mL DPPH. (Establishes the 100% radical baseline).

    • Sample Blank: 1 mL sample + 1 mL ethanol.

    • Causality: 2-Hydroxybenzaldehyde phenylhydrazones often form yellow/orange solutions. If unreacted compound remains, its color will absorb light at the target wavelength. Subtracting this sample blank prevents the severe underestimation of the compound's antioxidant power.

  • Spectrophotometric Measurement: Measure the absorbance of all solutions at 517 nm.

    • Causality: 517 nm corresponds precisely to the transition of the unpaired electron in the DPPH• radical. Upon receiving an electron/hydrogen, this specific absorption band vanishes.

  • Data Calculation:

    • % Scavenging =[1 - ((A_sample - A_sample_blank) / A_negative_control)] × 100

Workflow Prep Sample Prep (50 µg/mL) Mix Reaction Mix (1:1 v/v) Prep->Mix DPPH DPPH Reagent (0.1 mM) DPPH->Mix Incubate Incubation (30 min, Dark) Mix->Incubate Prevent UV degradation Measure Absorbance (517 nm) Incubate->Measure Reach steady state Calc Data Analysis (% Scavenging) Measure->Calc Validate vs Sample Blank

Self-validating workflow for the DPPH radical scavenging assay.

Strategic Implications for Drug Development

When formulating new therapeutics, the choice between Ascorbic Acid and 2-Hydroxybenzaldehyde phenylhydrazone should be dictated by the formulation matrix:

  • Use Ascorbic Acid for purely aqueous injectables or hydrophilic topical serums where rapid, water-soluble radical scavenging is required.

  • Use 2-Hydroxybenzaldehyde Phenylhydrazone (or its derivatives) for lipid-based nanoparticles, hydrophobic API stabilization, and targeted therapies where prolonged shelf-life in non-polar matrices is critical. Its dual-action mechanism (-OH and -NH-N=) provides a robust defense against oxidative degradation that Ascorbic Acid simply cannot maintain in lipid-rich environments.

References

  • Source: Scientia Pharmaceutica (via NIH PubMed Central)
  • Title: A Comparative Guide to the Biological Activities and Analytical Detection of Phenylhydrazine Derivatives Source: BenchChem URL

Sources

Validation

A Researcher's Guide to Method Accuracy and Precision Using 2-Hydroxybenzaldehyde Phenylhydrazone

In the landscape of analytical chemistry, the pursuit of methods that are not only sensitive and selective but also consistently accurate and precise is paramount. This guide provides an in-depth assessment of 2-Hydroxyb...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of analytical chemistry, the pursuit of methods that are not only sensitive and selective but also consistently accurate and precise is paramount. This guide provides an in-depth assessment of 2-Hydroxybenzaldehyde phenylhydrazone, a versatile Schiff base, as a chromogenic and electroactive reagent for the determination of various analytes, particularly metal ions. We will delve into the underlying chemical principles that make this reagent effective, provide detailed experimental protocols for its application, and critically compare its performance against established analytical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust analytical methods.

The Chemistry and Advantages of 2-Hydroxybenzaldehyde Phenylhydrazone

2-Hydroxybenzaldehyde phenylhydrazone is a Schiff base formed through the condensation reaction of 2-hydroxybenzaldehyde (salicylaldehyde) and phenylhydrazine.[1] The resulting molecule possesses key structural features that make it an excellent candidate for analytical applications. The presence of the azomethine group (-C=N-) and the hydroxyl group (-OH) in proximity allows for the formation of stable chelate complexes with a variety of metal ions.[2][3] This chelation often results in the formation of intensely colored complexes, forming the basis for spectrophotometric analysis.[4][5]

The coordination of the metal ion with the ligand can be represented as follows:

Caption: Chelation of a metal ion by 2-Hydroxybenzaldehyde phenylhydrazone.

Furthermore, the electroactive nature of the hydrazone moiety and its metal complexes allows for their use in the development of sensitive electrochemical sensors.[6] The primary advantages of using 2-Hydroxybenzaldehyde phenylhydrazone in analytical methods include:

  • Ease of Synthesis: The reagent can be synthesized through a straightforward one-pot condensation reaction.[1]

  • Versatility: It can be used for the determination of a wide range of metal ions.[2][5][7]

  • Good Sensitivity and Selectivity: The formation of stable, colored complexes leads to high sensitivity in spectrophotometric methods. The selectivity can be tuned by controlling the pH and reaction medium.[8]

  • Cost-Effectiveness: Compared to sophisticated instrumental techniques, methods based on this reagent are often more economical.

Assessing Accuracy and Precision: A Practical Approach

The validation of any analytical method is crucial to ensure the reliability of the results. Accuracy refers to the closeness of a measured value to the true value, while precision represents the degree of agreement among repeated measurements.

Spectrophotometric Determination of Iron (III)

A common application of hydrazone-based reagents is the determination of iron. Here, we detail a procedure for the spectrophotometric determination of Fe(III) using a hydrazone derivative and compare its performance to the well-established 1,10-phenanthroline method.[8]

Experimental Protocol: Spectrophotometric Determination of Fe(III) using a Hydrazone Reagent [8]

  • Reagent Preparation:

    • Prepare a standard stock solution of Fe(III) (1000 ppm).

    • Synthesize and purify the hydrazone reagent (e.g., 2-Hydroxy-1-Naphthalene carboxaldehyde phenyl hydrazone).[8] Dissolve an appropriate amount in a suitable solvent (e.g., ethanol) to prepare a standard solution.

    • Prepare a buffer solution of the optimal pH (determined experimentally, often slightly acidic or neutral for iron).[8]

  • Calibration Curve Construction:

    • Pipette varying aliquots of the standard Fe(III) solution into a series of volumetric flasks.

    • Add a fixed volume of the hydrazone reagent solution to each flask.

    • Add the buffer solution to maintain the optimal pH.

    • Dilute to the mark with the solvent and mix well.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank.

    • Plot a graph of absorbance versus the concentration of Fe(III) to obtain the calibration curve.

  • Sample Analysis:

    • Prepare the sample solution, ensuring the iron is in the Fe(III) oxidation state.

    • Treat the sample solution with the hydrazone reagent and buffer in the same manner as the standards.

    • Measure the absorbance of the sample solution and determine the concentration of Fe(III) from the calibration curve.

Self-Validating System: The linearity of the calibration curve (R² > 0.99) provides an initial validation of the method's response. Accuracy is assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. Precision is determined by calculating the relative standard deviation (%RSD) of replicate measurements.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Standard Fe(III) and Hydrazone Solutions C Mix Aliquots with Reagent and Buffer A->C B Prepare Sample Solution B->C D Measure Absorbance at λmax C->D E Construct Calibration Curve D->E F Determine Sample Concentration E->F G Assess Accuracy & Precision F->G

Caption: Workflow for spectrophotometric metal ion analysis.

Electrochemical Sensing of Copper (II)

Electrochemical sensors based on ionophores offer high sensitivity and selectivity. While direct comparative studies with 2-Hydroxybenzaldehyde phenylhydrazone are limited, the principles and validation are similar to other Schiff base ionophores.[9][10]

Experimental Protocol: Potentiometric Determination of Cu(II) using a Schiff Base-based Ion-Selective Electrode (ISE) [9]

  • Electrode Fabrication:

    • Prepare a PVC membrane cocktail containing the Schiff base ionophore (e.g., a derivative of salicylidene), a plasticizer (e.g., o-nitrophenyl octyl ether), and an ionic additive (e.g., potassium tetrakis(p-chlorophenyl)borate) in a solvent like tetrahydrofuran.

    • Cast the membrane onto a suitable electrode body (e.g., glassy carbon or screen-printed electrode) and allow the solvent to evaporate.

    • Condition the electrode by soaking it in a dilute solution of the target ion (Cu²⁺).

  • Calibration:

    • Measure the potential of the ISE in a series of standard solutions of Cu(II) of varying concentrations.

    • Plot the measured potential against the logarithm of the Cu(II) concentration. The slope of the linear portion of the curve should be close to the Nernstian value (29.5 mV/decade for a divalent ion at 25°C).

  • Sample Measurement:

    • Immerse the calibrated ISE and a reference electrode in the sample solution.

    • Measure the potential and determine the Cu(II) concentration from the calibration curve.

Trustworthiness: The Nernstian response of the electrode is a key indicator of its proper functioning. The selectivity of the electrode is evaluated by measuring its response to the target ion in the presence of potential interfering ions and calculating the selectivity coefficients.[11]

Performance Comparison with Alternative Methods

The true measure of a method's utility lies in its performance relative to existing techniques.

Spectrophotometric Methods: Hydrazone vs. 1,10-Phenanthroline for Iron Determination

The 1,10-phenanthroline method is a standard and widely accepted spectrophotometric method for the determination of iron.[12][13] A comparative study using a hydrazone derivative for Fe(III) determination showed comparable or, in some aspects, superior performance.[8]

Table 1: Performance Comparison of Spectrophotometric Methods for Iron Determination

ParameterHydrazone Method[8]1,10-Phenanthroline Method[13]
Linearity Range 1 - 7 ppm0.5 - 5 ppm
Molar Absorptivity (L mol⁻¹ cm⁻¹) 0.31 x 10⁴~1.1 x 10⁴
Sandell's Sensitivity (μg cm⁻²) 0.13~0.005
Accuracy (% Recovery) 98.01 - 103.38%Typically >95%
Precision (%RSD) < 2%Typically < 2%
Selectivity High selectivity against various interfering cationsSubject to interference from certain metal ions

Note: Data for the hydrazone method is for 2-Hydroxy-1-Naphthalene carboxaldehyde phenyl hydrazone. Performance may vary with the specific hydrazone derivative used.

While the 1,10-phenanthroline method exhibits higher molar absorptivity, the hydrazone method offers a comparable linear range and excellent accuracy and precision. The key advantage of the hydrazone method often lies in its enhanced selectivity, reducing the need for masking agents.[8]

Electrochemical Sensors: Schiff Base Ionophores vs. Other Ionophores for Copper Detection

Table 2: Performance Comparison of Copper (II) Ion-Selective Electrodes

Ionophore TypeLinear Range (M)Detection Limit (M)Response Time (s)pH RangeReference
Schiff Base Complex 1.0 x 10⁻¹ - 3.2 x 10⁻⁵-20 - 304.5 - 6.5[9]
Peptide-modified Nanopores Not specified--Not specified[14]
Cu(II)-Metal-Organic Framework 1.0 x 10⁻⁵ - 1.0 x 10⁻¹2.1 x 10⁻⁶< 103.0 - 6.0[10]

This table highlights that different ionophores can yield sensors with varying performance characteristics. Schiff base-based sensors demonstrate a wide linear range and a reasonably fast response time.[9] The choice of ionophore will depend on the specific application requirements, such as the desired detection limit and the pH of the sample matrix.

Conclusion: A Valuable Tool in the Analytical Chemist's Arsenal

2-Hydroxybenzaldehyde phenylhydrazone and its derivatives present a compelling option for the development of accurate and precise analytical methods. Their ease of synthesis, versatility, and cost-effectiveness make them particularly attractive for routine analysis. While established methods like 1,10-phenanthroline for iron determination and sophisticated instrumental techniques like ICP-MS for trace metal analysis have their merits, methods based on 2-Hydroxybenzaldehyde phenylhydrazone offer a robust and reliable alternative, especially when high selectivity is a key consideration. For electrochemical applications, Schiff base ionophores, including 2-Hydroxybenzaldehyde phenylhydrazone, contribute to the development of sensitive and selective potentiometric sensors. As with any analytical method, rigorous validation is essential to ensure the trustworthiness of the generated data. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively assess and implement methods based on this versatile reagent.

References

Sources

Comparative

Benchmarking the Performance of 2-Hydroxybenzaldehyde Phenylhydrazone Against Commercial Reagents

As drug development and materials science advance, the demand for highly reliable, multifunctional analytical reagents has surged. 2-Hydroxybenzaldehyde phenylhydrazone (SPH) —also known as salicylaldehyde phenylhydrazon...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science advance, the demand for highly reliable, multifunctional analytical reagents has surged. 2-Hydroxybenzaldehyde phenylhydrazone (SPH) —also known as salicylaldehyde phenylhydrazone—has emerged as a highly versatile compound. Traditionally recognized as a synthetic building block, SPH is now heavily benchmarked against commercial standards in two critical analytical domains: the titration of highly reactive organometallic reagents and the fluorometric/colorimetric detection of heavy metal ions .

This guide provides an objective, data-driven comparison of SPH against standard commercial alternatives, detailing the mechanistic causality behind its performance and providing self-validating protocols for immediate laboratory implementation.

Application I: Universal Indicator for Organometallic Titration

Accurate determination of organometallic reagent concentrations (e.g., organolithium, Grignard, and organozinc reagents) is a critical prerequisite for reproducible pharmaceutical synthesis[1].

Mechanistic Causality

The efficacy of SPH as a titration indicator relies on a sequential deprotonation mechanism. When an organometallic base is added to a solution of SPH, the first equivalent deprotonates the phenolic hydroxyl group, resulting in a monoanion with minimal color change. The precise endpoint occurs when the first drop of excess reagent deprotonates the hydrazone nitrogen. This generates a highly conjugated dianion, triggering a sharp, unmistakable bathochromic shift from pale yellow to deep orange/red[2].

Unlike traditional indicators such as 1,10-phenanthroline (which is limited primarily to alkyllithiums and can fail with Grignard reagents), SPH provides a universal, distinct endpoint across a broader spectrum of organometallic classes[2].

Benchmarking Data: SPH vs. Commercial Indicators
Parameter2-Hydroxybenzaldehyde Phenylhydrazone (SPH)1,10-PhenanthrolineN-Pivaloyl-o-toluidine
Compatible Reagents Alkyllithiums, Grignards, Organozincs, HMDS salts[2],[1]Alkyllithiums primarilyAlkyllithiums, Grignards
Endpoint Clarity Excellent (Sharp Yellow Orange/Red)[2]Moderate (Colorless Rust Red)Good (Colorless Yellow)
UV/Vis Flow Compatibility High (Easily detected absorption shift)[1]Low (Prone to precipitation in flow)High
Cost Efficiency High (Synthesized from inexpensive precursors)[2]ModerateLow (Often requires custom synthesis)
Workflow Visualization: Continuous Flow Titration

TitrationWorkflow R1 Organometallic Reagent Mix Continuous Flow Micromixer R1->Mix R2 SPH Indicator Solution R2->Mix UV UV/Vis Flow Cell (In-line Detection) Mix->UV Detect Absorbance Shift (Yellow to Orange) UV->Detect Calc Automated Molarity Calculation Detect->Calc

Continuous flow UV/Vis titration workflow utilizing SPH for automated organometallic concentration analysis.

Self-Validating Protocol: Organometallic Titration via SPH

This protocol incorporates a self-validating feedback loop to ensure the observed color change is strictly quantitative.

  • Indicator Preparation: Dissolve accurately weighed SPH (approx. 100 mg) in 10 mL of anhydrous THF under an inert argon atmosphere.

  • Baseline Establishment: Transfer 1.0 mL of the SPH solution to a dry Schlenk flask. The solution will appear pale yellow.

  • Titration: Add the organometallic reagent (e.g., n -BuLi) dropwise via a gas-tight syringe.

  • Endpoint Observation: The endpoint is reached exactly when the solution transitions from yellow to a persistent golden-orange or red[2].

  • System Validation (The Self-Check): To validate that the color change is due to reversible dianion formation and not reagent degradation, inject 50 μ L of anhydrous isopropanol. The solution must immediately revert to pale yellow. If the red color persists, the system is contaminated with oxygen/moisture, and the titration must be discarded.

Application II: Fluorometric Metal Ion Sensing (e.g., Pb²⁺, Cu²⁺)

Beyond titrations, SPH is highly valued in environmental and biochemical assays as a selective chelating probe for heavy metals, benchmarking favorably against commercial colorimetric dyes like Zincon or Rhodamine derivatives[3].

Mechanistic Causality

In its unbound (apo) state, SPH exhibits very weak fluorescence. This is due to non-radiative energy decay caused by the unrestricted isomerization of the C=N (imine) double bond. When a target metal ion (such as Pb²⁺ or Cu²⁺) is introduced, it coordinates with the phenolic oxygen and the imine nitrogen. This bidentate/tridentate chelation rigidly locks the molecular conformation. The restriction of intramolecular rotation blocks the non-radiative decay pathways, triggering a massive signal amplification known as Chelation-Enhanced Fluorescence (CHEF) [3].

Benchmarking Data: SPH vs. Commercial Metal Probes
ParameterSPH ProbeZincon (Commercial Standard)Rhodamine-B Base Probes
Primary Targets Pb²⁺, Cu²⁺, Zn²⁺[3]Zn²⁺, Cu²⁺Cu²⁺, Hg²⁺
Readout Mechanism CHEF (Turn-ON Fluorescence)[3]Colorimetric (Absorbance shift)FRET / Ring-opening
Limit of Detection (LOD) Sub-micromolar ( μ M) to nM[3]Micromolar ( μ M)Nanomolar (nM)
Aqueous Compatibility Requires organic co-solvent (EtOH/Water)High (Aqueous buffers)Moderate
Reversibility Highly reversible with EDTAIrreversible in some matricesOften irreversible
Signaling Pathway: Chelation-Enhanced Fluorescence

MetalSensing Apo SPH Probe (Apo-form) Weakly Fluorescent Complex SPH-Metal Coordination (Rigidified Structure) Apo->Complex Metal Target Metal Ion (e.g., Pb2+, Cu2+) Metal->Complex CHEF Chelation-Enhanced Fluorescence (CHEF) Complex->CHEF Blocks non-radiative decay Readout Spectrophotometric Quantification CHEF->Readout

Mechanistic pathway of SPH metal ion detection via Chelation-Enhanced Fluorescence (CHEF).

Self-Validating Protocol: Fluorometric Detection of Metal Ions

This protocol utilizes a masking agent to ensure the fluorescence signal is a true positive.

  • Probe Preparation: Prepare a 10 μ M stock solution of SPH in a 1:1 mixture of Ethanol and HEPES buffer (pH 7.4).

  • Blank Measurement: Transfer 2.0 mL to a quartz cuvette. Excite at the established wavelength (e.g., 360 nm) and record the baseline emission spectrum. The signal should be near zero.

  • Sample Addition: Spike the cuvette with 10–50 μ L of the aqueous sample containing the suspected metal analyte. Incubate for 2 minutes at room temperature.

  • Signal Readout: Measure the emission spectrum. A sharp peak (e.g., around 450–500 nm depending on the specific metal complex) indicates a positive detection event[3].

  • System Validation (The Self-Check): Add 50 μ L of a 10 mM EDTA solution to the cuvette. EDTA is a superior chelator that will strip the metal from the SPH complex. If the fluorescence immediately quenches back to the baseline level, the initial signal is validated as a true metal-chelation event rather than background autofluorescence or probe degradation.

Conclusion

2-Hydroxybenzaldehyde phenylhydrazone (SPH) demonstrates exceptional utility that rivals or exceeds specialized commercial reagents. For organometallic titrations, its distinct yellow-to-orange transition provides a superior, unambiguous endpoint compared to 1,10-phenanthroline, making it highly suitable for both batch and automated continuous-flow systems. In analytical sensing, its ability to undergo Chelation-Enhanced Fluorescence (CHEF) allows for highly sensitive, reversible detection of heavy metals. By implementing the self-validating protocols outlined above, laboratories can leverage SPH to ensure rigorous scientific integrity in their analytical workflows.

References

  • Love, B. E., & Jones, E. G. (1999). The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. The Journal of Organic Chemistry, 64(10), 3755–3756.[Link]

  • Huck, L., de la Hoz, A., Díaz-Ortiz, A., & Alcázar, J. (2019). Automated On-Demand Titration of Organometallic Reagents in Continuous Flow. Organic Process Research & Development, 23(4), 742–749.[Link]

  • Das, D. K., Goswami, P., & Sarma, S. (2013). Salicylaldehyde Phenylhydrazone: A New Highly Selective Fluorescent Lead (II) Probe. Journal of Fluorescence, 23(3), 503–508.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Hydroxybenzaldehyde phenylhydrazone

As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists utilizing 2-Hydroxybenzaldehyde phenylhydrazone (also known as salicylaldehyde phenylhydrazone). This co...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists utilizing 2-Hydroxybenzaldehyde phenylhydrazone (also known as salicylaldehyde phenylhydrazone). This compound is highly valued for its ability to form stable complexes with metal ions, making it a staple in coordination chemistry, the synthesis of metal-organic frameworks (MOFs), and the spectrophotometric detection of trace metals ()[1].

However, its physical state as a fine crystalline powder[2], combined with a severe acute hazard profile, demands rigorous operational discipline. Safety cannot be a checklist; it must be a self-validating system. This guide provides a causality-driven framework for selecting Personal Protective Equipment (PPE) and executing safe handling protocols to ensure both researcher safety and experimental integrity.

Section 1: Causality-Driven Hazard Analysis

Before selecting our defensive "armor," we must understand the physicochemical properties that dictate our strategy ()[3].

ParameterValue / Specification
Chemical Name 2-Hydroxybenzaldehyde phenylhydrazone
CAS Number 614-65-3
Molecular Formula C13H12N2O[3]
Molecular Weight 212.25 g/mol [4]
Physical Form Solid (White to light yellow/green powder)[2]
Melting Point 140 - 145 °C
Primary GHS Hazards H302 (Harmful if swallowed), H318 (Causes serious eye damage)[5]
Secondary Hazards H312, H315, H332, H335 (Skin/Respiratory irritation)[3]

Section 2: Strategic PPE Selection (The "Armor")

Every piece of PPE must serve a specific mechanistic purpose based on the compound's properties. Do not deviate from these minimum requirements.

  • Eye Protection: Chemical splash goggles (indirectly vented).

    • Scientific Rationale: Standard safety glasses are insufficient. The H318 (Causes serious eye damage) classification indicates that accidental exposure to this fine dust can cause irreversible corneal damage ()[5]. Goggles provide a necessary, continuous seal against aerosolized particles.

  • Hand Protection: Double-layered nitrile gloves (minimum 0.11 mm thickness).

    • Scientific Rationale: The compound's lipophilicity (XLogP3 = 3.4) facilitates potential dermal absorption, posing an H312 (Harmful in contact with skin) risk ()[3]. Double-gloving creates a self-validating barrier system; if the outer layer is breached by a micro-tear or contaminated during weighing, the inner layer maintains your protection.

  • Respiratory Protection: N95 or P100 particulate respirator.

    • Scientific Rationale: As a crystalline powder, it is highly prone to aerosolization. Inhalation causes acute respiratory tract irritation (H332, H335)[3], making an N95 mask the minimum viable respiratory defense when handling the dry powder[5].

  • Body Protection: Fully buttoned, flame-resistant (FR) or standard heavy cotton lab coat with elastic cuffs to prevent powder ingress at the wrists.

Section 3: Operational Workflow & Handling Protocol

SafeHandling A 1. Risk Assessment Review SDS & Hazards B 2. Don Base PPE Lab Coat & Double Nitrile A->B C 3. Respiratory & Eye N95 Mask & Splash Goggles B->C D 4. Engineering Controls Transfer in Fume Hood C->D E 5. Execution Anti-static Weighing D->E F 6. Decontamination Wet-wipe & Doff PPE E->F

Workflow for the safe handling and PPE donning sequence for 2-Hydroxybenzaldehyde phenylhydrazone.

Protocol 1: Precision Weighing and Transfer
  • Initialize Engineering Controls: Verify the chemical fume hood is operational with a face velocity of 0.4–0.6 m/s. Never handle this powder on an open bench[5].

  • Static Mitigation: Powders cling to spatulas and weigh boats due to static electricity, increasing the risk of aerosolization. Discharge static using an anti-static ionizer gun (e.g., Zerostat) on all transfer surfaces before opening the reagent bottle.

  • Transfer Mechanics: Use a micro-spatula to transfer the powder. Do not pour directly from the source bottle, as this creates a hazardous dust cloud.

  • Sealing: Once the desired mass is achieved, seal the weigh boat or transfer vessel inside the fume hood before moving it to your reaction setup.

Section 4: Spill Response & Decontamination Protocol

A spill of 2-Hydroxybenzaldehyde phenylhydrazone requires immediate, methodical action to prevent airborne exposure and environmental contamination ()[5].

  • Containment: Do NOT dry sweep. Dry sweeping will aerosolize the toxic powder and exacerbate inhalation risks[5].

  • Suppression: Gently cover the spilled powder with damp absorbent paper towels to suppress dust generation[5].

  • Collection: Using a disposable plastic scoop, carefully lift the damp towels and powder into a wide-mouth, sealable hazardous waste container.

  • Chemical Decontamination: Because the compound has low aqueous solubility, wipe the affected area with a solvent-compatible wipe dampened with 70% isopropanol or ethanol to dissolve and capture residual traces.

  • Final Clean: Follow up with a standard soap and water wash.

Section 5: Waste Disposal Plan

  • Solid Waste: All unused chemical, contaminated PPE (outer gloves, masks), and spill cleanup materials must be placed in a clearly labeled, leak-proof container designated for "Toxic Solid Waste" and routed to an approved waste disposal plant[5].

  • Liquid Waste: If the compound was dissolved in organic solvents for spectrophotometric analysis or synthesis, dispose of the solution in the designated organic waste carboy (halogenated or non-halogenated, depending on your solvent choice).

  • Regulatory Compliance: Do not let the product enter drains ()[5]. Route all waste to a certified environmental health and safety (EHS) facility.

By integrating these causality-driven protocols, laboratories can harness the synthetic utility of 2-Hydroxybenzaldehyde phenylhydrazone while maintaining an uncompromising standard of safety. Trust in your data begins with trust in your operational environment.

References

  • PubChem. "2-Hydroxybenzaldehyde phenylhydrazone | C13H12N2O | CID 249842". National Center for Biotechnology Information. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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